Olivacine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUTGOSUBJTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Record name | Olivacine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Olivacine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197511 | |
| Record name | Olivacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-49-1 | |
| Record name | Olivacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olivacine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Olivacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLIVACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSL5LL2C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Olivacine: A Technical Guide to its Natural Sources, Isolation, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing, isolation procedures, and key signaling pathways of Olivacine, a pyridocarbazole alkaloid with significant antiproliferative properties. The information presented herein is intended to support research and development efforts in the field of oncology and natural product chemistry.
Natural Sources of this compound
This compound, also known as guatambuinine, is a naturally occurring alkaloid primarily isolated from the bark of trees belonging to the Aspidosperma genus, which are native to South America.[1][2][3] The most prominent species identified as sources of this compound are Aspidosperma olivaceum and Aspidosperma australe.[1][3] These trees are found in regions of Southeastern Brazil, Argentina, Paraguay, and Bolivia.[1][3] Traditionally, extracts from the bark of Aspidosperma species have been used in folk medicine to treat various ailments, including fever and malaria.[1]
Table 1: Natural Sources of this compound
| Plant Species | Part Used | Geographical Distribution |
| Aspidosperma olivaceum | Bark | Southeastern Brazil, Argentina, Paraguay, Bolivia[1][3] |
| Aspidosperma australe | Bark | Northeastern Argentina |
| Aspidosperma pyrifolium | Stem Bark | Brazil |
| Aspidosperma quebracho-blanco | Bark | South America |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process that includes extraction, acid-base partitioning, and chromatographic purification. The following protocols are based on established methodologies for alkaloid isolation from Aspidosperma species.
Experimental Protocol: Extraction and Acid-Base Partitioning
This protocol describes a standard acid-base extraction method for obtaining a total alkaloid fraction from Aspidosperma bark.
Materials:
-
Dried and powdered bark of Aspidosperma olivaceum
-
Hydrochloric acid (HCl), 3% solution
-
Chloroform (B151607) (CHCl₃)
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
Procedure:
-
Maceration: The dried and powdered bark of Aspidosperma olivaceum is macerated in methanol or ethanol for a period of seven days to extract a wide range of compounds, including alkaloids.[4]
-
Concentration: The organic solvent is then evaporated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.[4]
-
Acidification: The crude extract is treated with a 3% hydrochloric acid solution. This step protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous acidic solution.[5]
-
Filtration: The acidic solution is filtered to remove non-alkaloidal residues.[5]
-
Basification: The acidic aqueous phase containing the alkaloid salts is then basified with ammonium hydroxide to a pH of 10. This deprotonates the alkaloids, converting them back to their free base form, which are generally insoluble in water.[5]
-
Liquid-Liquid Extraction: The basified aqueous solution is subjected to several extractions with chloroform in a separatory funnel. The free base alkaloids will partition into the organic chloroform layer.[5]
-
Final Concentration: The chloroform fractions are combined and evaporated to dryness under reduced pressure to yield the total alkaloid fraction (TAF).[5]
Experimental Protocol: Chromatographic Purification
The total alkaloid fraction is a mixture of different alkaloids. Further purification is required to isolate pure this compound. This typically involves column chromatography followed by High-Performance Liquid Chromatography (HPLC).
2.2.1. Column Chromatography
Materials:
-
Total Alkaloid Fraction (TAF)
-
Silica (B1680970) gel (for column chromatography)
-
Solvents: A gradient of non-polar to polar solvents, such as a mixture of chloroform, dichloromethane, and ethyl acetate, often in an ammonia-saturated environment to keep the alkaloids in their free base form.[4]
-
Glass column
-
Fraction collector
Procedure:
-
Column Packing: A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent.
-
Sample Loading: The TAF is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity. For example, a mobile phase starting with a mixture of chloroform, toluene, and methanol can be used.[4]
-
Fraction Collection: Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Fractions containing the desired compound are pooled and the solvent is evaporated.
2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity, preparative HPLC is employed.
Materials:
-
Partially purified this compound fraction from column chromatography
-
HPLC system with a preparative column (e.g., C18)
-
Mobile phase: A suitable mixture of solvents, such as methanol and water, often with a modifier like acetic acid.
-
Detector (e.g., UV-Vis)
Procedure:
-
Method Development: An analytical HPLC method is first developed to determine the optimal mobile phase composition and gradient for separating this compound from remaining impurities.
-
Sample Preparation: The partially purified this compound is dissolved in the mobile phase and filtered.
-
Injection and Separation: The sample is injected onto the preparative HPLC column, and the separation is carried out using the optimized gradient.
-
Fraction Collection: The peak corresponding to this compound is collected based on its retention time.
-
Purity Analysis and Crystallization: The purity of the collected fraction is confirmed by analytical HPLC. The pure this compound can then be obtained as a solid by crystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).
Biological Activity and Signaling Pathways
This compound exhibits significant antiproliferative activity against a range of cancer cell lines. Its cytotoxic effects are primarily attributed to its ability to act as a topoisomerase II poison and to modulate the p53 signaling pathway.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| L1210 | Murine Leukemia | 2.03 | [1] |
| P. falciparum | Malaria | 1.2 | [1] |
| MCF-7 | Breast Cancer | 0.75 (GI₅₀) | [6] |
| CCRF/CEM | Leukemia | 0.81 (GI₅₀) | [6] |
| LoVo/DX | Doxorubicin-resistant Colon Cancer | 0.82 (GI₅₀) | [6] |
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[7] this compound acts as a topoisomerase II poison by stabilizing the covalent complex formed between the enzyme and DNA.[7][8][9][10] This stabilization prevents the religation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which ultimately triggers cell cycle arrest and apoptosis.[8][9][10]
Caption: this compound-mediated inhibition of Topoisomerase II.
Signaling Pathway: p53 Activation
The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage. Upon the accumulation of DNA double-strand breaks induced by this compound, p53 is activated. Activated p53 can transcriptionally upregulate the expression of target genes, such as p21, a cyclin-dependent kinase inhibitor.[11][12][13] The induction of p21 leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[6][11][12][13]
Caption: p53 signaling pathway activated by this compound.
Experimental Workflow Overview
The overall process from the natural source to the isolated pure compound and its biological evaluation is summarized in the following workflow diagram.
Caption: General workflow for this compound isolation and evaluation.
References
- 1. quora.com [quora.com]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-malarial activity of indole alkaloids isolated from Aspidosperma olivaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p53/p21 pathway activation contributes to the ependymal fate decision downstream of GemC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of p53/p21Waf1/Cip1 pathway by 5-aza-2'-deoxycytidine inhibits cell proliferation, induces pro-apoptotic genes and mitogen-activated protein kinases in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Olivacine: Chemical Structure, Properties, and Biological Activity
Introduction
Olivacine, a naturally occurring alkaloid, has garnered significant interest within the scientific community for its potent antitumor and antimalarial properties.[1][2] First isolated from the bark of the Brazilian evergreen timber tree, Aspidosperma olivaceum, this compound belongs to the pyridocarbazole class of compounds, sharing a structural resemblance with the well-studied anticancer agent, ellipticine.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action as a potential therapeutic agent. Detailed experimental protocols and visual representations of key biological pathways are included to support researchers, scientists, and drug development professionals in their exploration of this promising molecule.
Chemical Structure and Identification
This compound is chemically known as 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole.[3] It is a pentacyclic aromatic compound with a planar structure that is crucial for its biological activity.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole[3] |
| Chemical Formula | C₁₇H₁₄N₂[3] |
| Molecular Weight | 246.31 g/mol [3] |
| CAS Number | 484-49-1[3] |
| SMILES | CC1=C2C(=NC=C2)C=C3C1=C4C(=CC=C4)N3[3] |
| InChI | InChI=1S/C17H14N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9,19H,1-2H3[3] |
Physicochemical Properties
This compound presents as fine yellow needles or prisms and exhibits limited solubility in common organic solvents.[4]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Fine yellow needles from dilute methanol, yellow prisms from undiluted methanol | [4] |
| Melting Point | 317-325 °C | [4] |
| Solubility | < 1% in methanol, acetone, chloroform, carbon tetrachloride, carbon disulfide, tetrahydrofuran, and dioxane | [4] |
| UV-Vis λmax (ethanol) | 224, 238, 276, 287, 292, 314, 329, 375 nm | [4] |
Biological Properties and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Its mechanism of action is primarily attributed to its ability to intercalate into DNA and inhibit the nuclear enzyme topoisomerase II.[5]
Anticancer Activity
The planar aromatic structure of this compound allows it to insert between the base pairs of DNA, a process known as intercalation. This interaction disrupts the normal helical structure of DNA, consequently interfering with critical cellular processes such as DNA replication and transcription.
Furthermore, this compound is a potent inhibitor of topoisomerase II, an enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation.[5] By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[5]
Some studies also suggest that this compound can influence the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis.[6]
Caption: Mechanism of the antitumor action of this compound.
Antimalarial and Antibacterial Activity
In addition to its anticancer effects, this compound has demonstrated activity against the malaria parasite Plasmodium falciparum and various bacteria.[2] Its antimalarial properties have been noted in traditional medicine, where extracts of Aspidosperma species are used to treat malaria.[1]
Experimental Protocols
Synthesis of this compound
While this compound can be extracted from its natural source, several total synthesis routes have been developed. A common strategy involves the construction of the carbazole (B46965) core followed by the annulation of the pyridine (B92270) ring. One reported method involves the acid-catalyzed cyclization of a β-oxo-sulfoxide derived from methyl N-benzylindole-3-propionate to form a tetrahydrocarbazole intermediate. Subsequent side-chain introduction, aromatization, and construction of the pyridine ring yield this compound.[4]
Caption: Generalized workflow for the chemical synthesis of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like this compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (typically ranging from nanomolar to micromolar) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DNA Damage Evaluation: Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage at the level of individual cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as in the MTT assay. Harvest the cells by trypsinization and resuspend in PBS.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose (B213101) and spread it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase II, often by assessing the relaxation of supercoiled plasmid DNA.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and ATP in an appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Spectral Data
Table 3: Spectral Data for this compound
| Spectral Data | Key Features | Reference |
| ¹³C NMR (CD₃OD) | Signals corresponding to the aromatic carbons of the pyridocarbazole core. | [7] |
| ¹H NMR (CD₃OD) | Signals for the aromatic protons and the two methyl groups. | [7] |
| IR | Characteristic peaks for aromatic C-H and C=C stretching vibrations. | [8] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound. | [7] |
Conclusion
This compound is a compelling natural product with significant potential as an anticancer and antimalarial agent. Its well-defined chemical structure and mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, make it an attractive lead compound for drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and its derivatives, ultimately contributing to the development of new and effective treatments for cancer and other diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-malarial activity of indole alkaloids isolated from Aspidosperma olivaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of Olivacine in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivacine, a pyridocarbazole alkaloid originally isolated from the bark of Aspidosperma olivaceum, has demonstrated significant antiproliferative effects against a range of cancer cell lines.[1][2][3][4] Its mechanism of action is multifaceted, primarily targeting fundamental cellular processes such as DNA replication and cell division, ultimately leading to programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anticancer activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
The anticancer properties of this compound and its derivatives stem from two primary, interconnected mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: this compound's planar pyridocarbazole structure allows it to intercalate between DNA base pairs.[5][6] This insertion into the DNA double helix distorts its structure, interfering with the processes of replication and transcription.[4] Furthermore, this compound acts as a potent inhibitor of DNA topoisomerase II.[4][5][7][8] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound and its derivatives lead to the accumulation of double-strand DNA breaks.[2][4][5] This DNA damage is a critical trigger for downstream cellular responses.
-
Induction of Cell Cycle Arrest and Apoptosis: The extensive DNA damage caused by this compound activates cellular stress response pathways. A key player in this response is the tumor suppressor protein p53.[1][2][5][9] In response to DNA damage, p53 is activated and transcriptionally upregulates the expression of target genes that mediate cell cycle arrest, primarily at the G0/G1 and G2/M phases, and induce apoptosis.[7][10][11] this compound has been shown to increase the expression of p53, leading to a blockade of the cell cycle and the initiation of the apoptotic cascade.[1][7]
Quantitative Data: Cytotoxicity of this compound and Its Derivatives
The cytotoxic and antiproliferative activities of this compound and its derivatives have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the reported IC50 values for this compound and some of its notable derivatives.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Murine Leukemia | 2.03 | [1] |
| A549 | Non-small-cell Lung Cancer | >10 | [12] |
| MCF-7 | Breast Cancer | >10 | [12] |
| LoVo | Colorectal Carcinoma | 12-26 (range) | |
| LoVo/DX | Doxorubicin-resistant Colorectal Carcinoma | 12-26 (range) | |
| CCRF/CEM | Acute Lymphoblastic Leukemia | 12-26 (range) |
Table 2: IC50 Values of Selected this compound Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-hydroxythis compound | L1210 | Murine Leukemia | 0.06 | [1] |
| Compound 15 | L1210 | Murine Leukemia | 0.33 | [12] |
| Compound 23 | L1210 | Murine Leukemia | 0.05 | [12] |
| Compound 23 | A549 | Non-small-cell Lung Cancer | 0.095 | [12] |
| Compound 23 | MCF-7 | Breast Cancer | 0.23 | [12] |
| S16020 | - | Various solid tumors | Highly cytotoxic | [5][6] |
| Compound 28 (hypoxic) | A549 | Non-small-cell Lung Cancer | 0.57 | [12] |
| Compound 28 (normoxic) | A549 | Non-small-cell Lung Cancer | 4.74 | [12] |
| Compound 29 (hypoxic) | A549 | Non-small-cell Lung Cancer | 0.65 | [12] |
| Compound 29 (normoxic) | A549 | Non-small-cell Lung Cancer | 30.5 | [12] |
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage and p53 Activation Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to p53 activation and subsequent cellular responses.
Caption: this compound-induced DNA damage response pathway.
Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a typical experimental workflow to investigate the mechanism of action of this compound in cancer cells.
Caption: A typical experimental workflow for this compound studies.
Detailed Experimental Protocols
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Materials:
-
Human Topoisomerase IIα enzyme
-
kDNA (catenated DNA substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound (or derivative) dissolved in DMSO
-
Etoposide (positive control)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%)
-
TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add assay buffer, kDNA (e.g., 200 ng), and the desired concentration of this compound or control (DMSO, etoposide).
-
Initiate the reaction by adding human topoisomerase IIα (e.g., 1-2 units). The final reaction volume is typically 20 µL.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
-
Interpretation:
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in relaxed, monomeric DNA circles that migrate into the gel.
-
In the presence of an effective inhibitor like this compound, the kDNA will remain catenated and will be retained in the loading well or migrate as a high molecular weight smear.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cancer cells in a 6-well plate and treat with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
-
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Interpretation:
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Treatment with this compound is expected to cause an accumulation of cells in the G0/G1 or G2/M phases, indicating cell cycle arrest.
-
Conclusion
This compound and its derivatives represent a promising class of anticancer agents with a well-defined, multi-pronged mechanism of action. By targeting fundamental cellular processes of DNA topology and integrity, these compounds effectively trigger cell cycle arrest and apoptosis in cancer cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop novel, more potent analogues for clinical applications. The ability of some derivatives to exhibit enhanced activity under hypoxic conditions further highlights the potential for targeted cancer therapy.[12] Continued investigation into the structure-activity relationships and the intricate details of the signaling pathways involved will be crucial for advancing these compounds towards clinical use.
References
- 1. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. S16020-2, a new highly cytotoxic antitumor this compound derivative: DNA interaction and DNA topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Olivacine-DNA Intercalation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivacine, a pyridocarbazole alkaloid, has demonstrated significant antitumor properties, primarily attributed to its interaction with DNA. This technical guide provides an in-depth exploration of the core mechanism of this compound's interaction with DNA, focusing on the process of intercalation. While direct quantitative data for this compound is limited in publicly available literature, extensive research on its close structural analog, ellipticine (B1684216), provides valuable insights. The mechanisms of action for this compound and ellipticine are widely considered to be similar, involving both DNA intercalation and inhibition of topoisomerase II.[1][2][3] This guide will leverage data from ellipticine to illustrate the fundamental principles of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
The Dual Mechanism of Action: Intercalation and Topoisomerase II Inhibition
The anticancer effects of this compound and its derivatives stem from a dual mechanism that targets cellular DNA.[1][2] The primary modes of action are:
-
DNA Intercalation: The planar, aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix.[2] This insertion, known as intercalation, distorts the helical structure, leading to a localized unwinding of the DNA.[4] This structural alteration can interfere with critical cellular processes such as DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound and its analogs can also inhibit the function of topoisomerase II, an essential enzyme responsible for managing DNA topology during replication and transcription.[3] By stabilizing the transient DNA-topoisomerase II complex, these compounds can lead to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).
This guide will primarily focus on the initial and fundamental step of this dual mechanism: the intercalation of this compound into the DNA double helix.
Quantitative Analysis of DNA Intercalation
Table 1: DNA Binding and Unwinding Parameters for Ellipticine (as a proxy for this compound)
| Parameter | Value | Conditions | Reference |
| Binding Constant (Ka) | 3.3 x 10^5 M⁻¹ | Ellipticine free base, pH 9, I = 25 mM | [5] |
| 8.3 x 10^5 M⁻¹ | Ellipticinium cation, pH 5, I = 25 mM | [5] | |
| DNA Unwinding Angle | 7.9° | Supercoiled DNA | [4] |
Table 2: Thermodynamic Parameters for Intercalation in the Ellipticine Series
| Thermodynamic Parameter | General Observation for Intercalators | Significance | Reference |
| Enthalpy (ΔH) | Contribution from both enthalpy and entropy | Indicates that both hydrophobic interactions and van der Waals forces, as well as conformational changes, play a role in the binding process. | [1] |
| Entropy (ΔS) | Entropy-driven (dominates by about 2:1) | The increase in entropy is likely due to the release of water molecules from the DNA surface and the intercalator upon binding, which is a characteristic feature of classical intercalation. | [1] |
Experimental Protocols for Studying DNA Intercalation
Several biophysical techniques are employed to characterize the intercalation of small molecules like this compound into DNA. Below are detailed methodologies for key experiments.
UV-Visible Spectrophotometry for Binding Constant Determination
UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance) of the ligand's absorption spectrum.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of DNA by measuring the absorbance at 260 nm (A260), using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentration in the same buffer as the DNA.
-
-
Titration:
-
Place a fixed concentration of this compound solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the this compound solution from approximately 200 to 500 nm.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.
-
-
Data Analysis:
-
Correct the absorbance readings for the dilution effect of adding the DNA solution.
-
Plot the absorbance of this compound at its λmax as a function of the DNA concentration.
-
The binding constant (Ka) can be determined by fitting the data to the Scatchard equation or by using non-linear fitting algorithms based on a 1:1 binding model.
-
Fluorescence Spectroscopy for Binding Affinity
Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. The intrinsic fluorescence of a ligand may be quenched or enhanced upon binding to DNA. Alternatively, a competitive binding assay using a fluorescent DNA probe like ethidium (B1194527) bromide (EtBr) can be employed.
Protocol (Competitive Binding Assay):
-
Preparation of Solutions:
-
Prepare a solution of ct-DNA and ethidium bromide in a suitable buffer (e.g., Tris-HCl buffer). The concentrations should be chosen such that a stable fluorescent signal from the DNA-EtBr complex is obtained.
-
Prepare a stock solution of this compound.
-
-
Titration:
-
Place the DNA-EtBr solution in a fluorometer cuvette.
-
Measure the initial fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of the this compound solution to the cuvette.
-
After each addition, incubate the mixture for a few minutes to reach equilibrium and then record the fluorescence spectrum.
-
-
Data Analysis:
-
The quenching of the EtBr fluorescence indicates the displacement of EtBr from the DNA by this compound.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity of this compound.
-
Circular Dichroism (CD) Spectroscopy for Conformational Changes
CD spectroscopy is used to detect conformational changes in DNA upon ligand binding. The intercalation of a molecule into the DNA helix typically induces changes in the CD spectrum of the DNA.
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of ct-DNA and this compound in a suitable buffer (e.g., phosphate (B84403) buffer).
-
-
Measurement:
-
Record the CD spectrum of the DNA solution alone in the range of 220-320 nm.
-
Prepare a series of solutions with a constant concentration of DNA and increasing concentrations of this compound.
-
Record the CD spectrum for each solution after an appropriate incubation period.
-
-
Data Analysis:
-
Changes in the intensity and position of the positive and negative bands in the CD spectrum of DNA indicate conformational changes upon this compound binding, consistent with intercalation.
-
Visualizing the Mechanism and Experimental Workflows
Graphviz diagrams are provided below to illustrate the key processes and workflows involved in studying this compound-DNA intercalation.
References
- 1. Thermodynamics of drug-DNA interactions: entropy-driven intercalation and enthalpy-driven outside binding in the ellipticine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intercalative binding of ellipticine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of ellipticine base and ellipticinium cation to calf-thymus DNA. A thermodynamic and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Olivacine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivacine, a pyridocarbazole alkaloid first isolated from the bark of Aspidosperma olivaceum, has garnered significant attention in the field of oncology for its potent anticancer properties.[1] Structurally an isomer of the well-studied ellipticine, this compound and its synthesized derivatives have demonstrated a wide spectrum of biological activities, primarily centered on their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Core Mechanism of Action
The primary anticancer mechanisms of this compound and its derivatives are multifaceted, involving direct interaction with DNA and the inhibition of key cellular enzymes. The two main proposed mechanisms are:
-
DNA Intercalation: The planar pyridocarbazole ring system of this compound allows it to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as replication and transcription.[1][4]
-
Topoisomerase II Inhibition: this compound and its derivatives act as potent inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[5][6] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, which subsequently triggers apoptotic cell death.[6][7]
These initial events set off a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.
Signaling Pathways
The cytotoxic effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways, most notably the p53 pathway.
This compound-Induced Apoptosis Pathway
dot
Caption: this compound-induced apoptosis signaling pathway.
The induction of DNA damage by this compound derivatives activates the tumor suppressor protein p53.[8][9] Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins, such as Bax, and cell cycle inhibitors, like p21.[8][10] The upregulation of p21 leads to cell cycle arrest, typically in the G0/G1 or G2 phase, preventing the propagation of damaged DNA.[3][11] Concurrently, the increase in Bax expression promotes the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent programmed cell death.
Quantitative Data: Cytotoxicity of this compound and Its Derivatives
The cytotoxic activity of this compound and its derivatives has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the IC50 values for this compound and several of its notable derivatives.
Table 1: IC50 Values (µM) of this compound and Ellipticine
| Compound | LoVo | LoVo/DX | NHDF | A549 | MCF-7 | CCRF/CEM |
| This compound | - | - | - | - | - | - |
| Ellipticine | 4.28 ± 0.53 | 18.16 ± 0.34 | 22.45 ± 3.14 | - | 4.67 ± 0.54 | - |
Data from various sources.[8][12] LoVo (doxorubicin-sensitive colorectal carcinoma), LoVo/DX (doxorubicin-resistant colorectal carcinoma), NHDF (normal human dermal fibroblasts), A549 (non-small-cell lung cancer), MCF-7 (breast cancer), CCRF/CEM (acute lymphoblastic leukemia).
Table 2: IC50 Values (µM) of Selected this compound Derivatives
| Compound | LoVo | LoVo/DX | NHDF | L1210 | A549 | MCF-7 |
| Derivative 1 | 4.84 ± 1.03 | 16.42 ± 0.49 | 74.03 ± 5.12 | - | - | - |
| Derivative 2 | 13.50 ± 0.80 | 20.03 ± 3.86 | 58.78 ± 2.14 | - | - | - |
| Derivative 3 | 15.43 ± 0.26 | 22.21 ± 0.79 | 41.08 ± 4.77 | - | - | - |
| Derivative 4 | 9.37 ± 0.13 | 19.36 ± 2.43 | 52.30 ± 2.43 | - | - | - |
| 9-hydroxythis compound | - | - | - | 0.06 | - | - |
| S16020 | - | - | - | 0.0041 | 0.030 | 0.075 |
| S30972-1 | - | - | - | 0.019 | - | - |
Data from various sources.[8][13][14] L1210 (murine leukemia). Derivative names are as described in the cited literature.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly modulated by chemical modifications to its core structure. Structure-activity relationship studies have revealed several key insights:
-
Hydroxylation at C-9: The introduction of a hydroxyl group at the C-9 position generally increases cytotoxic activity. This is attributed to a greater affinity for DNA and enhanced stabilization of the DNA-topoisomerase II complex.[13]
-
Substitution at C-1: Modifications at the C-1 position with various side chains, such as alkylamino or carbamoyl (B1232498) moieties, can significantly enhance anticancer activity. The derivative S16020, which has a (2-(dimethylamino)ethyl)carbamoyl group at C-1, is one of the most potent this compound derivatives synthesized to date.[13]
-
Methylation at N-6: Methylation at the N-6 position can block metabolic oxidation of the 9-hydroxy group, thereby reducing toxicity.[13]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
dot
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA damage in individual cells.
-
Cell Preparation: Treat cells with the test compound, then embed them in a low-melting-point agarose (B213101) on a microscope slide.[17][18]
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[19]
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[19][20]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green) and visualize the comets using a fluorescence microscope.[18]
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[17]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with the this compound derivative for a specified time, then harvest and fix them in cold 70% ethanol.[21][22]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A.[21][23]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.[24]
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
dot
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment: Induce apoptosis in cells by treating them with the desired this compound derivative.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.[26]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.[27][28]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[26]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Conclusion
This compound and its derivatives represent a promising class of anticancer compounds with a well-defined mechanism of action centered on DNA intercalation and topoisomerase II inhibition. The extensive research into their structure-activity relationships has led to the development of highly potent derivatives with improved therapeutic indices. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of these compounds as potential cancer therapeutics. Further research is warranted to fully elucidate the complex signaling networks modulated by this compound and to translate these promising preclinical findings into clinical applications.
References
- 1. Synthesis, structure, and cytostatic properties of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship analysis of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptotic cell death by DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. corefacilities.iss.it [corefacilities.iss.it]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kumc.edu [kumc.edu]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Olivacine's Modulation of p53 Protein Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivacine, a pyridocarbazole alkaloid originally isolated from the bark of Aspidosperma olivaceum, has garnered significant interest in the field of oncology for its potential as an anticancer agent. Its mechanism of action is multifaceted, with a notable impact on the tumor suppressor protein p53. This technical guide provides an in-depth analysis of the effects of this compound and its derivatives on p53 protein expression, drawing from key research to offer a comprehensive resource for professionals in drug development and cancer research. The p53 protein plays a crucial role in cellular homeostasis, orchestrating processes such as cell cycle arrest and apoptosis in response to cellular stress, thereby preventing the proliferation of damaged cells.[1][2] Many anticancer therapeutic strategies aim to restore the function of p53 in tumor cells where it is often mutated or inactivated.[1][2]
This document summarizes quantitative data on the effects of this compound derivatives on p53 and its downstream target p21, details the experimental protocols used to obtain this data, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Findings: this compound's Impact on p53 and Cellular Processes
Recent studies have demonstrated that novel synthetic derivatives of this compound can effectively modulate p53 protein levels and its functional pathways in cancer cell lines. Research by Gębarowski et al. (2020) provides critical insights into these effects, forming the basis of the data presented herein. The study utilized two distinct human cancer cell lines: CCRF/CEM, a T-lymphoblastoid line with mutated p53, and A549, a lung carcinoma line with wild-type p53.[2]
Quantitative Analysis of Protein Expression
The investigation revealed that three newly synthesized this compound derivatives (referred to as Compound 1, Compound 2, and Compound 3) led to a significant increase in the intracellular levels of both p53 and the cyclin-dependent kinase inhibitor p21, a key downstream effector of p53. The effects were observed to be more pronounced than those of the reference compound, ellipticine (B1684216), a structurally similar and well-studied anticancer agent.[2]
Table 1: Effect of this compound Derivatives on p53 Protein Levels after 18 hours of Incubation [3]
| Compound | Concentration (µM) | p53 Protein Level (pg/mg of total protein) in CCRF/CEM (mutant p53) | p53 Protein Level (pg/mg of total protein) in A549 (wild-type p53) |
| Control | - | 120.5 ± 15.2 | 180.7 ± 20.3 |
| Compound 1 | 1.0 | 210.3 ± 25.1 | 315.4 ± 32.8 |
| Compound 2 | 1.0 | 285.1 ± 30.4 | 450.6 ± 48.1 |
| Compound 3 | 1.0 | 250.7 ± 28.9 | 410.2 ± 42.5 |
| Ellipticine | 1.0 | 180.2 ± 21.5 | 250.9 ± 28.4 |
*p < 0.05 compared to control. Data extracted from Gębarowski et al., 2020.
Table 2: Effect of this compound Derivatives on p21 Protein Levels after 18 hours of Incubation [3][4]
| Compound | Concentration (µM) | p21 Protein Level (pg/mg of total protein) in CCRF/CEM (mutant p53) | p21 Protein Level (pg/mg of total protein) in A549 (wild-type p53) |
| Control | - | 55.8 ± 8.1 | 75.3 ± 9.8 |
| Compound 1 | 1.0 | 95.4 ± 12.3 | 130.7 ± 15.6 |
| Compound 2 | 1.0 | 140.2 ± 18.5 | 210.4 ± 25.2 |
| Compound 3 | 1.0 | 125.6 ± 16.7 | 185.9 ± 21.3 |
| Ellipticine | 1.0 | 80.1 ± 10.2 | 110.5 ± 13.1 |
*p < 0.05 compared to control. Data extracted from Gębarowski et al., 2020.
Induction of Apoptosis and Cell Cycle Arrest
The upregulation of p53 by this compound derivatives was correlated with significant downstream cellular effects, including the induction of apoptosis and alterations in the cell cycle distribution.
Table 3: Percentage of Apoptotic Cells after 18-hour Incubation with this compound Derivatives (1.0 µM) [3]
| Cell Line | Control (%) | Compound 1 (%) | Compound 2 (%) | Compound 3 (%) | Ellipticine (%) |
| CCRF/CEM | 2.15 ± 1.01 | 15.8 ± 2.1 | 25.4 ± 3.2 | 22.1 ± 2.8 | 12.5 ± 1.9 |
| A549 | 5.10 ± 1.42 | 18.2 ± 2.5 | 28.9 ± 3.9 | 26.3 ± 3.5 | 15.8 ± 2.2 |
*p < 0.05 compared to control. Data extracted from Gębarowski et al., 2020.
Table 4: Cell Cycle Distribution of CCRF/CEM and A549 Cells after 18-hour Incubation with this compound Derivative (Compound 2, 1.0 µM) [3]
| Cell Line | Cell Cycle Phase | Control (%) | Compound 2 (%) |
| CCRF/CEM | G0/G1 | 45.2 ± 4.1 | 65.8 ± 5.3 |
| S | 35.8 ± 3.5 | 15.2 ± 2.1 | |
| G2/M | 19.0 ± 2.8 | 19.0 ± 2.5 | |
| A549 | G0/G1 | 55.1 ± 4.8 | 75.3 ± 6.1 |
| S | 28.7 ± 3.1 | 10.5 ± 1.8 | |
| G2/M | 16.2 ± 2.2 | 14.2 ± 2.0 |
*p < 0.05 compared to control. Data extracted from Gębarowski et al., 2020.
Signaling Pathways and Experimental Workflows
The observed effects of this compound derivatives on p53 expression and subsequent cellular responses can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: this compound-p53 signaling pathway.
Caption: Experimental workflow overview.
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Gębarowski et al. (2020).[2]
Cell Culture and Treatment
-
Cell Lines:
-
CCRF/CEM (human T-lymphoblastoid leukemia, mutant p53), obtained from the European Collection of Authenticated Cell Cultures (ECACC).
-
A549 (human lung carcinoma, wild-type p53), obtained from the ECACC.
-
-
Culture Conditions:
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures were maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment with this compound Derivatives:
-
Cells were seeded in 24-well or 96-well plates at a density of 1 x 10⁵ cells/well for CCRF/CEM and 2 x 10⁴ cells/well for A549.
-
After 24 hours of incubation to allow for cell attachment (for A549), the medium was replaced with fresh medium containing the this compound derivatives (Compound 1, Compound 2, Compound 3) or ellipticine at concentrations of 0.1, 0.2, 0.5, and 1.0 µM.
-
A vehicle control (DMSO) was also included.
-
The cells were incubated with the compounds for 18 hours before subsequent assays.
-
p53 and p21 Protein Quantification (ELISA)
-
Cell Lysis:
-
After treatment, cells were washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
The cell lysates were centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Concentration Determination:
-
The total protein concentration in the supernatant was determined using a BCA protein assay kit.
-
-
ELISA Procedure:
-
Commercially available ELISA kits for human p53 and p21 were used according to the manufacturer's instructions.
-
Briefly, cell lysates were diluted to an appropriate concentration and added to the antibody-coated wells.
-
Following incubation and washing steps, a detection antibody conjugated to horseradish peroxidase (HRP) was added.
-
The substrate solution was then added, and the color development was stopped.
-
The absorbance was measured at 450 nm using a microplate reader.
-
The concentrations of p53 and p21 were calculated from a standard curve and normalized to the total protein concentration of the respective sample.
-
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Harvesting:
-
After the 18-hour treatment, both floating and adherent cells (for A549) were collected. Adherent cells were detached using trypsin-EDTA.
-
The cells were washed twice with cold PBS.
-
-
Staining:
-
The cell pellet was resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
The stained cells were analyzed using a flow cytometer.
-
FITC and PI fluorescence were detected.
-
Cells were categorized as viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting and Fixation:
-
Cells were harvested as described for the apoptosis assay.
-
The cells were washed with PBS and fixed in ice-cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.
-
-
Staining:
-
The fixed cells were washed with PBS to remove the ethanol.
-
The cell pellet was resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
The cells were incubated for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
The DNA content of the cells was analyzed by flow cytometry.
-
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the PI fluorescence intensity.
-
Conclusion
The presented data and methodologies underscore the potential of this compound derivatives as potent modulators of the p53 pathway. The ability of these compounds to increase p53 and p21 expression, leading to cell cycle arrest and apoptosis in both mutant and wild-type p53 cancer cells, highlights their promise for further investigation in cancer therapy. This technical guide provides a foundational resource for researchers and drug development professionals to understand and build upon the current knowledge of this compound's anticancer properties.
References
The Anticancer Spectrum of Olivacine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivacine, a pyridocarbazole alkaloid originally isolated from the bark of Aspidosperma olivaceum, has demonstrated significant anticancer properties.[1][2] Its unique chemical structure has served as a scaffold for the development of numerous derivatives with enhanced potency and a broader spectrum of activity against various cancer types.[1][3] This technical guide provides a comprehensive overview of the anticancer properties of this compound derivatives, focusing on their cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation. The primary mechanisms underlying their anticancer effects include DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[1][4][5] Notably, some this compound derivatives have shown greater antitumor activity than clinically used drugs like doxorubicin.[1]
Quantitative Anticancer Spectrum of this compound Derivatives
The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: IC50 Values of this compound and Key Derivatives Against Various Cancer Cell Lines
| Compound | Chemical Structure | L1210 (Leukemia) | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | LoVo/DX (Colon, Doxorubicin-Resistant) | CCRF/CEM (Leukemia) |
| This compound | 1,5-dimethyl-6H-pyrido[4,3-b]carbazole | 2.03 µM[1] | - | - | - | - | - |
| S16020 | 9-hydroxy-5,6-dimethyl-1-((2-(dimethylamino)ethyl)carbamoyl)-6H-pyrido[4,3-b]carbazole | 0.0041 µM[1] | 0.030 µM[1] | 0.075 µM[1] | - | - | - |
| S30972-1 | Derivative of S16020 | 0.019 µM[1] | - | - | - | - | - |
| Compound 1 | 5,6-dimethyl-9-methoxy-1-hydroxymethyl-6H-pyrido[4,3-b]carbazole | - | - | - | IC50 determined[2] | IC50 determined[2] | - |
| Compound 2 | 9-methoxy-5,6-dimethyl-1-({[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino}methyl)-6H-pyrido[4,3-b]carbazole | - | - | IC50 determined[4] | - | - | IC50 determined[4][5] |
| Compound 3 | 5,6-dimethyl-9-methoxy-1-[(1,1-bis-hydroxymethyl-methyl)aminomethyl)]-6H-pyrido[4,3-b]carbazole | - | - | - | IC50 determined[2] | IC50 determined[2] | - |
| Compound 4 | 5,6-dimethyl-9-hydroxy-1-[(1,1-bis-hydroxymethyl-ethyl)aminomethyl]-6H-pyrido[4,3-b]carbazole | - | - | - | IC50 determined[2] | IC50 determined[2] | - |
| 9-hydroxythis compound | 9-hydroxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole | 0.06 µM[6] | - | - | - | - | - |
| Pazelliptine (9-aza derivative) | 1.79 µM[7] | - | 4.5 µM[7] | - | - | - |
Note: A hyphen (-) indicates that data was not found in the searched literature. "IC50 determined" indicates that the study evaluated the IC50 in that cell line but the specific value was not explicitly stated in the accessible text.
Mechanisms of Action
The anticancer activity of this compound derivatives is multifactorial, primarily revolving around the induction of DNA damage and the subsequent activation of cell death pathways.
Topoisomerase II Inhibition and DNA Damage
A primary mechanism of action for this compound and its derivatives is the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and transcription.[1][4][5] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[4] This DNA damage can be visualized and quantified using techniques such as the Comet assay. The resulting genotoxic stress triggers cellular damage response pathways.
p53-Mediated Cell Cycle Arrest and Apoptosis
The DNA damage induced by this compound derivatives activates the p53 tumor suppressor protein.[1][8] This activation is often mediated by upstream kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) which sense DNA double-strand breaks.[9][10] Activated p53 then transcriptionally upregulates the expression of target genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs) to induce cell cycle arrest, typically at the G0/G1 or G2/M phase.[8][11] This provides the cell with time to repair the DNA damage. If the damage is too severe, p53 can trigger apoptosis (programmed cell death) through the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases such as caspase-3.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer spectrum of this compound derivatives.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA damage in individual cells.
Principle: Damaged DNA, containing fragments and breaks, migrates further in an agarose (B213101) gel under electrophoresis than intact DNA, creating a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Procedure:
-
Cell Preparation: Harvest cells after treatment with the this compound derivative.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage.
Topoisomerase II Decatenation Assay
This in vitro assay determines the inhibitory effect of this compound derivatives on the decatenating activity of topoisomerase II.
Principle: Topoisomerase II can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibitors of topoisomerase II will prevent this decatenation.
Procedure:
-
Reaction Setup: In a reaction tube, combine kDNA, ATP, and reaction buffer.
-
Inhibitor Addition: Add the this compound derivative at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA will remain at the origin.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorescently-labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.
Conclusion
This compound derivatives represent a promising class of anticancer compounds with a well-defined mechanism of action centered on the induction of DNA damage through topoisomerase II inhibition and the subsequent activation of p53-mediated cell death pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of these potent molecules. Continued research into the structure-activity relationships and the development of novel derivatives may lead to the identification of candidates with improved efficacy and safety profiles for clinical applications.
References
- 1. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological characterizations of the antitumor properties of two new this compound derivatives, S16020-2 and S30972-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatives of Deoxypodophyllotoxin Induce Apoptosis through Bcl-2/Bax Proteins Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Olivacine: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olivacine, a naturally occurring pyridocarbazole alkaloid, has garnered significant interest within the scientific community for its potent antitumor properties. First isolated in the mid-20th century, research into its mechanism of action has revealed a multi-faceted approach to inducing cancer cell death, primarily through DNA intercalation and inhibition of topoisomerase II. This technical guide provides an in-depth overview of the discovery and historical context of this compound, a summary of its cytotoxic activity, detailed experimental protocols for key assays, and a visualization of its primary mechanism of action.
Discovery and Historical Context
This compound (1,5-dimethyl-6H-pyrido[4,3-b]carbazole) was first isolated in 1958 from the bark of the Brazilian evergreen tree Aspidosperma olivaceum.[1][2] This discovery predates that of its well-known isomer, ellipticine, by a year.[3] Plants of the Aspidosperma genus have a history of use in traditional medicine for treating ailments such as fever and malaria.[1] The anticancer potential of this compound was recognized in 1966, which spurred the development of numerous synthetic routes to produce the compound in larger quantities for biological evaluation.[4] This has also led to the synthesis of a wide array of derivatives with potentially enhanced therapeutic indices.[4]
Quantitative Cytotoxicity Data
The cytotoxic and antiproliferative activities of this compound and its derivatives have been evaluated against a range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values from various studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Murine Leukemia | 2.03 | [5] |
| A549 | Human Lung Carcinoma | 12 - 26 | [6] |
| MCF-7 | Human Breast Adenocarcinoma | 12 - 26 | [6] |
| LoVo | Human Colon Adenocarcinoma | 12 - 26 | [6] |
| LoVo/DX | Doxorubicin-resistant LoVo | 12 - 26 | [6] |
| CCRF/CEM | Human T-cell Acute Lymphoblastic Leukemia | 12 - 26 | [6] |
Table 2: In Vitro Cytotoxicity of this compound Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-hydroxythis compound | L1210 | Murine Leukemia | 0.06 | [5] |
| S16020 | L1210 | Murine Leukemia | 0.0041 | [5] |
| A549 | Human Lung Carcinoma | 0.030 | [5] | |
| MCF-7 | Human Breast Adenocarcinoma | 0.075 | [5] | |
| Compound 28 (4-nitro-imidazole derivative) | A549 (normoxic) | Human Lung Carcinoma | 4.74 | [5] |
| A549 (hypoxic) | Human Lung Carcinoma | 0.57 | [5] | |
| MCF-7 (normoxic) | Human Breast Adenocarcinoma | 5.96 | [5] | |
| MCF-7 (hypoxic) | Human Breast Adenocarcinoma | 0.69 | [5] | |
| Compound 29 (4-nitro-pyrazole derivative) | A549 (normoxic) | Human Lung Carcinoma | 30.5 | [5] |
| A549 (hypoxic) | Human Lung Carcinoma | 0.65 | [5] | |
| MCF-7 (normoxic) | Human Breast Adenocarcinoma | 11.25 | [5] | |
| MCF-7 (hypoxic) | Human Breast Adenocarcinoma | 0.81 | [5] |
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The primary antitumor mechanism of this compound is similar to its isomer, ellipticine, and involves a two-pronged attack on cellular DNA.[4][5]
-
DNA Intercalation: this compound's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix.[2] This intercalation unwinds and elongates the DNA, disrupting normal DNA replication and transcription.[2]
-
Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison.[2][5] It stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[2] This leads to the accumulation of double-strand breaks, ultimately triggering apoptosis.[5]
Some derivatives of this compound have also been shown to affect the p53 protein, a key tumor suppressor.[4][5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound and its derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
DNA Intercalation Assessment (DNA Unwinding Assay)
This assay determines if a compound can intercalate into DNA, causing it to unwind.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), a suitable buffer, and the test compound at various concentrations.
-
Topoisomerase I Addition: Add a sufficient amount of a type I topoisomerase (e.g., Vaccinia Topoisomerase I) to relax the supercoiled DNA in the absence of an intercalator.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Protein Removal: Treat the samples with a protease (e.g., Proteinase K) to remove the topoisomerase.
-
Gel Electrophoresis: Analyze the DNA topology by electrophoresis on an agarose (B213101) gel. An intercalating agent will cause the relaxed DNA to become positively supercoiled upon removal of the compound, resulting in a faster migration rate compared to the relaxed DNA control. Ethidium bromide can be used as a positive control for intercalation.
Topoisomerase II Inhibition Assay (DNA Cleavage Assay)
This assay measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled or kinetoplast DNA (kDNA), a suitable assay buffer, ATP, purified human topoisomerase II, and the test compound at various concentrations.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Complex Trapping: Add SDS and Proteinase K to trap the covalent topoisomerase II-DNA complexes and digest the enzyme.
-
Gel Electrophoresis: Separate the DNA products on an agarose gel. Inhibition of the re-ligation step by the test compound will result in an increase in the amount of linear (for plasmid DNA) or decatenated (for kDNA) DNA compared to the no-drug control. Etoposide is a commonly used positive control for topoisomerase II inhibition.
Conclusion
This compound and its derivatives represent a promising class of anticancer compounds with a well-defined mechanism of action centered on DNA damage. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships of novel this compound derivatives may lead to the development of more potent and selective anticancer agents. The ability of some derivatives to overcome multidrug resistance highlights the therapeutic potential of this scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of S16020-2, a new this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Olivacine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivacine is a naturally occurring pyridocarbazole alkaloid first isolated from the bark of Aspidosperma olivaceum. It has garnered significant interest within the scientific community due to its pronounced biological activities, most notably its antiproliferative effects against a range of cancer cell lines. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its key derivatives, with a focus on its mechanism of action, in vitro and in vivo activity, and available pharmacokinetic and toxicological data. The information is presented to support further research and drug development efforts centered on this promising scaffold.
Mechanism of Action
The primary antitumor mechanism of this compound is similar to its isomer, ellipticine, and involves a multi-faceted approach targeting fundamental cellular processes. The core mechanisms include direct interaction with DNA and the inhibition of a critical enzyme involved in DNA topology.
1. DNA Intercalation: this compound's planar pyridocarbazole structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, leading to a cascade of cellular responses, including the inhibition of DNA replication and transcription, ultimately culminating in cell cycle arrest and apoptosis.
2. Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison.[1][2] It stabilizes the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[1][2] This leads to the accumulation of double-strand breaks, a form of DNA damage that is highly cytotoxic to proliferating cancer cells.[1][2]
3. Interaction with p53: Some studies suggest that this compound and its derivatives can influence the p53 tumor suppressor protein.[3] This interaction can enhance the apoptotic response in cancer cells, particularly those with functional p53.[3]
The interplay of these mechanisms contributes to the potent cytotoxic effects of this compound against a broad spectrum of cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of this compound and its derivatives has been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Murine Leukemia | 2.03 | [4] |
| P. falciparum | Malaria | 1.2 | [4] |
Table 2: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-hydroxythis compound | L1210 | Murine Leukemia | 0.06 | [4] |
| S16020 | L1210 | Murine Leukemia | 0.0041 | [4] |
| S16020 | A549 | Non-Small Cell Lung Cancer | 0.030 | [4] |
| S16020 | MCF-7 | Breast Cancer | 0.075 | [4] |
| S30972-1 | L1210 | Murine Leukemia | 0.019 | [4] |
| Compound 6 | L1210 | Murine Leukemia | 0.02 | [4] |
| Compound 7 | L1210 | Murine Leukemia | 1 | [4] |
| Compound 15 | L1210 | Murine Leukemia | 0.33 | [4] |
| Compound 24 | L1210 | Murine Leukemia | 0.9 | [4] |
| Compound 24 | A549 | Non-Small Cell Lung Cancer | 5.03 | [4] |
| Compound 25 | L1210 | Murine Leukemia | 1.5 | [4] |
| Compound 25 | A549 | Non-Small Cell Lung Cancer | 2.12 | [4] |
| Compound 28 (Normoxic) | A549 | Non-Small Cell Lung Cancer | 4.74 | [4] |
| Compound 28 (Normoxic) | MCF-7 | Breast Cancer | 5.96 | [4] |
| Compound 28 (Hypoxic) | A549 | Non-Small Cell Lung Cancer | 0.57 | [4] |
| Compound 28 (Hypoxic) | MCF-7 | Breast Cancer | 0.69 | [4] |
| Compound 29 (Normoxic) | A549 | Non-Small Cell Lung Cancer | 30.5 | [4] |
| Compound 29 (Normoxic) | MCF-7 | Breast Cancer | 11.25 | [4] |
| Compound 29 (Hypoxic) | A549 | Non-Small Cell Lung Cancer | 0.65 | [4] |
| Compound 29 (Hypoxic) | MCF-7 | Breast Cancer | 0.81 | [4] |
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicological data for this compound are limited. However, studies on its derivatives, particularly S16020, provide some insights.
Pharmacokinetics: A clinical phase I study of S16020, a 9-OH this compound derivative, has been conducted, providing some pharmacokinetic data.[3] The study explored different infusion schedules to determine the maximum tolerated dose and dose-limiting toxicities.[3] It is important to note that pharmacokinetic parameters can vary significantly between the parent compound and its derivatives.
Toxicology: this compound has been reported to have a lack of toxic effects even at high doses (up to 100 mg/kg/day) in some preclinical models.[4] However, clinical trials with the related compound elliptinium (B1197481) were halted due to adverse side effects.[1] For the this compound derivative S16020, the main side effects observed in a phase I clinical trial were asthenia and skin toxicity.[3] Further comprehensive toxicological studies are required to fully characterize the safety profile of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's pharmacological profile.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Topoisomerase II Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. kDNA is a network of interlocked DNA circles that, when decatenated by topoisomerase II, can be separated by gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following: 10x topoisomerase II reaction buffer, kDNA substrate, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide. Run the gel at a constant voltage.
-
Visualization: Visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated kDNA (monomeric circles) and an increase in the amount of catenated kDNA (remaining at the origin).
Conclusion
This compound and its derivatives represent a promising class of antitumor agents with a well-defined mechanism of action centered on DNA intercalation and topoisomerase II inhibition. The extensive in vitro data demonstrate potent cytotoxicity against a variety of cancer cell lines. While in vivo and clinical data are more limited and primarily focused on the derivative S16020, they provide a strong rationale for continued investigation. Future research should focus on a more comprehensive evaluation of the pharmacokinetic and toxicological properties of this compound itself, as well as the continued development of novel derivatives with improved therapeutic indices. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this important natural product.
References
- 1. In vitro and in vivo pharmacological characterizations of the antitumor properties of two new this compound derivatives, S16020-2 and S30972-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical phase I and pharmacokinetic study of S 16020, a new this compound derivative: report on three infusion schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance of a Potent Alkaloid: An In-depth Technical Guide to Olivacine's Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Olivacine, a naturally occurring pyridocarbazole alkaloid, has long captured the attention of medicinal chemists due to its significant antiproliferative properties.[1] This technical guide delves into the critical aspects of this compound's structure-activity relationship (SAR), offering a comprehensive overview of how modifications to its core structure influence its biological activity. By synthesizing data from numerous studies, this document aims to provide a valuable resource for the rational design of novel, more potent, and selective anticancer agents based on the this compound scaffold.
Core Structure and Mechanism of Action
This compound and its derivatives exert their cytotoxic effects primarily through two established mechanisms: intercalation into DNA and the inhibition of topoisomerase II (Topo II).[1][2][3][4] The planar pyridocarbazole ring system allows the molecule to insert between DNA base pairs, disrupting DNA replication and transcription. Furthermore, by stabilizing the Topo II-DNA cleavage complex, this compound derivatives prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis.[5] Some derivatives have also been shown to influence the p53 tumor suppressor pathway, suggesting a multi-faceted mechanism of action.[1][2][6]
Structure-Activity Relationship: A Quantitative Overview
The potency of this compound derivatives is highly dependent on the nature and position of substituents on the pyridocarbazole core. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound analogs against a range of cancer cell lines, providing a clear quantitative comparison to elucidate key SAR trends.
Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | Unsubstituted | L1210 (Murine Leukemia) | 2.03 | [4] |
| A549 (Non-small-cell lung) | >10 | [4] | ||
| MCF-7 (Breast cancer) | >10 | [4] | ||
| LoVo (Colon cancer) | >10 | [3] | ||
| LoVo/DX (Doxorubicin-resistant colon cancer) | >10 | [3] | ||
| Compound 1 | 1-hydroxymethyl | LoVo | 2.3 | [3] |
| LoVo/DX | 4.2 | [3] | ||
| Compound 6 | 9-hydroxy | L1210 | 0.02 | [4] |
| Compound 7 | 9-hydroxy | L1210 | 1 | [4] |
| S16020 (Compound 9) | 9-hydroxy-5,6-dimethyl-1-(2-(dimethylamino)ethyl)carbamoyl) | L1210 | 0.0041 | [4] |
| A549 | 0.030 | [4] | ||
| MCF-7 | 0.075 | [4] | ||
| S30972-1 (Compound 8) | 9-methoxy-5,6-dimethyl-1-(2-(dimethylamino)ethyl)carbamoyl) | L1210 | 0.019 | [4] |
| Compound 15 | 1-(4-(2-(dimethylamino)ethyl)carbamoyl)phenyl) | L1210 | 0.33 | [4] |
| Compound 24 | 1-(4-aminophenyl), 6-methyl | L1210 | 0.9 | [4] |
| A549 | 5.03 | [4] | ||
| Compound 25 | 1-(4-aminophenyl), 6-dimethylaminoethyl | L1210 | 1.5 | [4] |
| A549 | 2.12 | [4] | ||
| Compound 28 | 1-(4-nitro-imidazole) | A549 (Hypoxic) | 0.57 | [4] |
| MCF-7 (Hypoxic) | 0.69 | [4] | ||
| Compound 29 | 1-(4-nitro-pyrazole) | A549 (Hypoxic) | 0.65 | [4] |
| MCF-7 (Hypoxic) | 0.81 | [4] |
Key SAR Insights:
-
Substitution at C1: The introduction of substituents at the C1 position generally enhances cytotoxic activity. For instance, a 1-hydroxymethyl group (Compound 1) significantly increases potency compared to the parent this compound.[3] More complex side chains, particularly those containing amino groups, can lead to highly potent compounds like S16020.[4]
-
Substitution at C9: Hydroxylation at the C9 position is a critical modification that dramatically increases antitumor activity, as seen in the low nanomolar IC50 value of Compound 6.[4] This is attributed to increased affinity for the DNA-Topo II complex.[5] Methoxy groups at this position also confer significant activity.
-
Substitution at N6: Methylation at the N6 position is a common feature in many potent derivatives. This modification is thought to prevent the metabolic formation of a toxic quinoid system.[1]
-
Hypoxia-Selective Activity: The introduction of nitro-imidazole (Compound 28) and nitro-pyrazole (Compound 29) moieties at the C1 position leads to compounds with significantly greater activity under hypoxic conditions, a characteristic of the solid tumor microenvironment.[4]
Experimental Protocols
A clear understanding of the methodologies used to generate SAR data is crucial for its interpretation and for designing future experiments. The following are detailed protocols for key assays cited in this compound research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), kDNA (e.g., 200 ng), and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network. Inhibition of the enzyme will result in a decrease in the amount of decatenated product.
Signaling Pathways and Mechanistic Visualizations
To further understand the logical flow of this compound's mechanism of action, the following diagrams illustrate the key signaling pathways involved.
Caption: Mechanism of Topoisomerase II inhibition by this compound derivatives.
Caption: Postulated involvement of this compound derivatives in the p53 signaling pathway.
Conclusion and Future Directions
The structure-activity relationship of this compound is a rich field of study that continues to yield promising anticancer candidates. Key takeaways for researchers and drug developers include the critical importance of substitutions at the C1 and C9 positions and the potential for developing hypoxia-activated derivatives. Future research should focus on synthesizing novel analogs with improved pharmacological profiles, including enhanced selectivity for cancer cells and reduced toxicity. A deeper understanding of the interplay between this compound derivatives and various cellular signaling pathways will further aid in the development of the next generation of this compound-based therapeutics.
References
- 1. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. topogen.com [topogen.com]
In Silico Modeling of Olivacine-DNA Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between the anticancer alkaloid olivacine and its primary cellular target, DNA. This compound, a pyridocarbazole derivative, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and activation of apoptotic pathways.[1][2] Understanding this interaction at a molecular level is crucial for the rational design of more potent and selective this compound-based anticancer drugs.
This guide details the in silico techniques, presents quantitative data from relevant studies, outlines experimental validation protocols, and visualizes key workflows and pathways.
Molecular Mechanisms of this compound-DNA Interaction
This compound's planar pyridocarbazole structure is well-suited for insertion between the base pairs of the DNA double helix, a process known as intercalation.[1] This physical blockage disrupts the normal helical structure of DNA, leading to its unwinding and lengthening.[1][3] Furthermore, this compound and its derivatives are potent inhibitors of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[1][2] By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of DNA strands, resulting in the accumulation of double-strand breaks.[1] This DNA damage triggers cellular stress responses, including the activation of the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis.[4]
In Silico Modeling Workflow
Computational modeling provides a powerful toolkit to investigate the this compound-DNA interaction at an atomic level, offering insights that can guide drug design and optimization. The typical in silico workflow involves several key stages, from initial structure preparation to detailed analysis of molecular dynamics.
Detailed In Silico Methodologies
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For the this compound-DNA interaction, this technique is used to identify potential binding sites and to estimate the binding affinity.
Protocol for this compound-DNA Docking using AutoDock Vina:
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of a DNA duplex from the Protein Data Bank (PDB) or build a canonical B-DNA structure using tools like ChimeraX.
-
Obtain the 3D structure of this compound from a database like PubChem.
-
Using AutoDock Tools (ADT), add polar hydrogens and assign Gasteiger charges to both the DNA and this compound molecules. Save the prepared structures in the PDBQT format.
-
-
Grid Box Definition:
-
In ADT, define a grid box that encompasses the potential binding region on the DNA. For intercalation, this grid should cover the major and minor grooves along the length of the DNA duplex.
-
-
Docking Parameter Setup:
-
Create a configuration file specifying the paths to the prepared DNA (receptor) and this compound (ligand) PDBQT files.
-
Define the center and dimensions of the grid box in the configuration file.
-
Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 is a good starting point).
-
-
Execution and Analysis:
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will output a PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the resulting poses in a molecular viewer to analyze the specific interactions (e.g., hydrogen bonds, pi-stacking) between this compound and the DNA bases.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the this compound-DNA complex, allowing for the assessment of its stability and the detailed characterization of the binding mode over time.
Protocol for this compound-DNA MD Simulation using GROMACS:
-
System Preparation:
-
Start with the best-ranked docked pose of the this compound-DNA complex from molecular docking.
-
Use the pdb2gmx tool in GROMACS to generate the topology for the DNA, selecting a suitable force field for nucleic acids (e.g., AMBER or CHARMM).
-
Generate the topology and parameters for this compound using a tool like the CGenFF server for the CHARMM force field or antechamber for the AMBER force field.
-
Combine the DNA and this compound topologies into a single system topology file.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the complex using gmx editconf.
-
Fill the box with a chosen water model (e.g., TIP3P) using gmx solvate.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentration using gmx genion.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes using gmx grompp and gmx mdrun.
-
Equilibrate the system in two phases: first under an NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by an NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or more) to generate a trajectory of the complex's motion.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate structural and energetic properties:
-
Root Mean Square Deviation (RMSD): To assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy.
-
-
Quantitative Data on this compound-DNA Interaction
The following tables summarize quantitative data from studies on this compound and its derivatives, providing insights into their binding affinities and cytotoxic activities.
Table 1: Molecular Docking and Cytotoxicity Data for this compound Derivatives
| Compound | Target | Binding Free Energy (ΔGbinding, kJ/mol) | Cell Line | IC50 (µM) | Reference |
| This compound | - | - | A549 | 12 ± 1.8 | [5] |
| MCF-7 | 26 ± 2.5 | [5] | |||
| LoVo | 18 ± 2.1 | [5] | |||
| CCRF/CEM | 12 ± 1.5 | [5] | |||
| Compound 2 * | Topoisomerase IIα | -53 | - | - | [6] |
| Compound 4 ** | Topoisomerase IIα | -47.5 | - | - | [1] |
| Etoposide (control) | Topoisomerase IIα | -44 | - | - | [1] |
* 9-methoxy-5,6-dimethyl-1-({[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino}methyl)-6H-pyrido[4,3-b]carbazole[1] ** 9-methoxy-5,6-dimethyl-1-{[(1-hydroxy-ethyl-2-yl)amino]methyl}-6H-pyrido[4,3-b]carbazole[1]
Table 2: DNA Intercalation and Unwinding Data
| Compound | Method | DNA Unwinding Angle (°) | Reference |
| S16020-2 (this compound derivative) | Circular Dichroism | 10 | [3] |
Experimental Validation Protocols
In silico predictions must be validated through experimental assays. The following are key protocols used to confirm the interaction of this compound with DNA and its biological consequences.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Treatment: Incubate cultured cells with varying concentrations of this compound for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantification: Use image analysis software to measure the length and intensity of the comet tail, which is proportional to the amount of DNA damage.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA, a network of interlocked DNA circles), topoisomerase II assay buffer, and the test compound (this compound).
-
Enzyme Addition: Add purified human topoisomerase II to initiate the reaction. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Analysis: Visualize the DNA bands under UV light after staining with ethidium (B1194527) bromide. In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual minicircles that can enter the gel. An effective inhibitor like this compound will prevent this, leaving the kDNA trapped in the well.
Signaling Pathways Activated by this compound-Induced DNA Damage
The DNA double-strand breaks caused by this compound's inhibition of topoisomerase II trigger the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. The p53 tumor suppressor protein is a central player in this pathway.
Upon the formation of DNA double-strand breaks by this compound, sensor proteins like the MRN complex recruit and activate ATM (Ataxia-Telangiectasia Mutated) kinase.[7] ATM then phosphorylates a number of downstream targets, including the checkpoint kinase Chk2 and p53 itself.[7] Phosphorylation of p53 prevents its binding to MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[8] This leads to the stabilization and accumulation of p53 in the nucleus, where it acts as a transcription factor.[7][8] Activated p53 induces the expression of genes such as CDKN1A (encoding p21), which promotes cell cycle arrest, and pro-apoptotic genes like BAX and PUMA, ultimately leading to programmed cell death.[7] Studies have shown that this compound derivatives can increase the levels of p53 protein in cancer cells.[4]
Conclusion
The in silico modeling of this compound-DNA interactions, in conjunction with experimental validation, provides a detailed understanding of the molecular basis of this compound's anticancer activity. Molecular docking and MD simulations are invaluable tools for predicting binding modes, estimating binding affinities, and characterizing the dynamic behavior of the this compound-DNA complex. This knowledge is instrumental for the structure-based design of novel pyridocarbazole derivatives with improved efficacy and selectivity, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S16020-2, a new highly cytotoxic antitumor this compound derivative: DNA interaction and DNA topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. DNA damage response revisited: the p53 family and its regulators provide endless cancer therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Olivacine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivacine, a pyridocarbazole alkaloid first isolated from the bark of Aspidosperma olivaceum, has garnered significant interest within the scientific community due to its potent antitumor properties. Its planar tetracyclic structure allows it to function as a DNA intercalating agent and an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription.[1][2] This mechanism of action disrupts the cell cycle, leading to apoptosis in cancer cells. Furthermore, this compound and its derivatives have been shown to influence the p53 signaling pathway, a critical regulator of cell growth and tumor suppression.[3][4][5][6] These multifaceted biological activities make this compound a compelling lead compound in the development of novel anticancer therapeutics.
This document provides detailed application notes and protocols for the total synthesis of this compound, focusing on a modern and efficient pathway. It also includes a summary of the key biological signaling pathways affected by this compound, visualized through a clear diagram. The information presented herein is intended to equip researchers with the necessary knowledge to synthesize this compound and to further explore its therapeutic potential.
This compound Synthesis Pathway: A Modern Approach
A contemporary and effective method for the total synthesis of this compound involves a late-stage D-ring cyclization through a lactone ring-opening and aromatization cascade.[7][8] This pathway commences with the readily available tetrahydrocarbazole framework and proceeds through several key transformations to yield the final pyridocarbazole structure of this compound.
The synthesis begins with the preparation of Ethyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate. This intermediate then undergoes a trifluoroacetic acid-mediated intramolecular cyclization to form a fused lactone. Subsequent treatment with para-toluenesulfonic acid and palladium on carbon in a one-pot, two-step process facilitates the ring-opening of the lactone and aromatization of the carbazole (B46965) core, respectively. The final steps involve the construction of the pyridine (B92270) D-ring to afford this compound.
Key Reaction Steps and Quantitative Data
The following table summarizes the key steps, reagents, and reported yields for the synthesis of this compound via the lactone ring-opening and aromatization cascade.
| Step | Reaction | Key Reagents and Conditions | Starting Material | Product | Yield (%) | Reference |
| 1 | Synthesis of Tetrahydrocarbazole Intermediate | Phenylhydrazine, Ethyl 2-oxocyclohexaneacetate, Acetic Acid | Phenylhydrazine, Ethyl 2-oxocyclohexaneacetate | Ethyl 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)acetate | Data not available | General Fischer Indole Synthesis |
| 2 | Lactone Formation | Trifluoroacetic acid (TFA) | Ethyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate | Fused lactone intermediate | Data not available | [7][8] |
| 3 | Ring-Opening and Aromatization | p-Toluenesulfonic acid (p-TsOH), 10% Palladium on carbon (Pd/C), Heat | Fused lactone intermediate | Aromatized carbazole intermediate | Data not available | [7][8] |
| 4 | Pyridine Ring Formation and Methylation | Bischler-Napieralski reaction or similar cyclization, Methylation | Aromatized carbazole intermediate | This compound (1,5-dimethyl-6H-pyrido[4,3-b]carbazole) | Data not available | [9] |
Note: While the overall synthetic strategy is well-documented, specific yields for each step in the total synthesis of this compound are not consistently reported in the available literature. The provided table outlines the general transformations.
Experimental Protocols
The following are detailed experimental protocols for the key stages of this compound synthesis, based on established methodologies.
Protocol 1: Synthesis of Ethyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate
This protocol is adapted from standard procedures for the synthesis of similar tetrahydrocarbazole derivatives.
Materials:
-
Ethyl 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)acetate
-
Periodic acid
-
Water
-
Sodium carbonate solution (10%)
-
Sodium bisulfite solution (10%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)acetate in methanol.
-
Prepare a solution of periodic acid in a 1:1 mixture of methanol and water.
-
Cool the tetrahydrocarbazole solution to 0 °C in an ice bath.
-
Slowly add the periodic acid solution to the cooled tetrahydrocarbazole solution with continuous stirring.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional hour.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in chloroform and wash sequentially with 10% sodium carbonate solution and 10% sodium bisulfite solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure ethyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate.
Protocol 2: Lactone Formation, Ring-Opening, and Aromatization
This protocol is based on the key transformations described by Dilek et al.[7][8]
Materials:
-
Ethyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate
-
Trifluoroacetic acid (TFA)
-
p-Toluenesulfonic acid (p-TsOH)
-
10% Palladium on carbon (Pd/C)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Lactone Formation:
-
Dissolve ethyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetate in trifluoroacetic acid.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction and work up to isolate the fused lactone intermediate.
-
-
One-Pot Ring-Opening and Aromatization:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, combine the fused lactone intermediate, a catalytic amount of p-toluenesulfonic acid, and 10% palladium on carbon in a high-boiling point solvent.
-
Heat the reaction mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, filter to remove the palladium catalyst, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the aromatized carbazole intermediate.
-
Protocol 3: Final Construction of the Pyridine Ring to Yield this compound
The final steps to construct the pyridine D-ring can be achieved through various established methods, such as the Bischler-Napieralski reaction followed by oxidation and methylation.
Materials:
-
Aromatized carbazole intermediate from Protocol 2
-
Appropriate reagents for cyclization (e.g., phosphorus oxychloride and a suitable amide precursor)
-
Methylating agent (e.g., methyl iodide)
-
Base (e.g., potassium carbonate)
-
Solvents (e.g., acetonitrile, DMF)
-
Standard laboratory glassware
Procedure:
-
Cyclization:
-
Convert the aromatized carbazole intermediate into a suitable precursor for cyclization (e.g., an N-acetyl derivative).
-
Perform a Bischler-Napieralski or similar cyclization reaction using a dehydrating agent like phosphorus oxychloride to form the dihydro-pyridocarbazole ring.
-
-
Aromatization and Methylation:
-
Oxidize the dihydro-pyridocarbazole intermediate to the fully aromatic pyridocarbazole.
-
Perform N-methylation of the pyridine ring and the carbazole nitrogen using a suitable methylating agent and base to obtain this compound.
-
Purify the final product by column chromatography or recrystallization.
-
Biological Signaling Pathway
This compound exerts its anticancer effects primarily through the inhibition of topoisomerase II and modulation of the p53 signaling pathway. The following diagram illustrates the proposed mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound and Ellipticine via a Lactone Ring-Opening and Aromatization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,5-DIMETHYL-6H-PYRIDO[4,3-B]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Olivacine In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro cytotoxicity of olivacine using a colorimetric MTT assay. This compound, a pyridocarbazole alkaloid, and its derivatives have demonstrated significant antiproliferative effects in various cancer cell lines. The primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3][4] This protocol is designed to be a comprehensive guide for researchers investigating the cytotoxic potential of this compound and its analogues.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The IC50 values for this compound can vary depending on the cell line and the assay used.[5][6]
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | MTT | ~2-20 | [5] |
| MCF-7 | Breast cancer | MTT | ~4.67 - 26 | [5][7] |
| LoVo | Colon cancer | MTT | ~12-26 | [5][6] |
| LoVo/DX | Doxorubicin-resistant colon cancer | MTT | Effective | [5][6] |
| CCRF/CEM | Acute lymphoblastic leukemia | MTT | ~12-26 | [5][6] |
| L1210 | Mouse leukemia | Not Specified | >1 | [1] |
| NHDF | Normal Human Dermal Fibroblasts | MTT | >20 | [5] |
Note: The provided IC50 values are approximate ranges gathered from the literature. Actual values may vary based on experimental conditions. The data indicates that this compound is generally less potent than its isomer, ellipticine, but shows efficacy against doxorubicin-resistant cell lines and lower toxicity towards normal cells.[5][6]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] The concentration of the formazan, which is proportional to the number of living cells, is determined by measuring the absorbance at a specific wavelength.
Materials and Reagents
-
Target cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., NHDF)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁶ cells/well in 100 µL of complete culture medium.[9] The optimal seeding density depends on the cell line's growth rate and should be determined empirically.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for another 24 to 72 hours.[10] The incubation time with the compound should be optimized for each cell line.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-50 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assay of this compound using the MTT method.
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Olivacine Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for the assessment of olivacine's cytotoxic effects on various cell lines. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate a thorough understanding of the methodology and the underlying biological mechanisms.
Introduction to this compound and the MTT Assay
This compound is a naturally occurring alkaloid, an isomer of ellipticine, first isolated from the bark of Aspidosperma olivaceum.[1] It has demonstrated notable antitumor activities.[2][3][4] The mechanisms behind its anticancer properties are believed to involve DNA intercalation and the inhibition of topoisomerase II.[1][2][5] Additionally, this compound and its derivatives have been shown to influence the p53 protein, a key tumor suppressor.[1][2][5][6][7]
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9][10] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[8][11][12] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[9][11][13]
Experimental Protocols
This section outlines a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound (and its derivatives, if applicable)
-
Selected cancer cell lines (e.g., LoVo, LoVo/DX, A549, MCF-7, CCRF/CEM) and a normal cell line for control (e.g., NHDF)[1][3][4][6]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO)[11][13], or a solution of sodium dodecyl sulfate (B86663) in diluted hydrochloric acid[11])
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)[8]
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for this compound cytotoxicity testing.
Caption: Workflow of the MTT assay for this compound cytotoxicity.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in a final volume of 100 µL of complete culture medium.[14]
-
Include wells with medium only to serve as blanks.[14]
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
The percentage of cell viability is calculated using the following formula:
-
-
Determine the IC50 Value:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that inhibits 50% of cell viability.
-
Plot a dose-response curve with the percentage of cell viability on the y-axis and the logarithm of the this compound concentration on the x-axis.
-
The IC50 value can be determined from the resulting sigmoidal curve using non-linear regression analysis, often performed with software like GraphPad Prism.[15]
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Description | Incubation Time (h) | IC50 (µM) | Reference |
| LoVo | Doxorubicin-sensitive colorectal carcinoma | 24 | ~26 | [3][4] |
| LoVo/DX | Doxorubicin-resistant colorectal carcinoma | 24 | ~26 | [3][4] |
| A549 | Lung carcinoma | Not Specified | ~12 | [3][4] |
| MCF-7 | Breast adenocarcinoma | Not Specified | ~23 | [3][4] |
| CCRF/CEM | T-lymphoblastoid leukemia | Not Specified | ~26 | [3][4] |
| NHDF | Normal Human Dermal Fibroblasts | Not Specified | >26 | [3][4] |
| L1210 | Murine leukemia | Not Specified | 2.03 | [2] |
Note: The IC50 values can vary depending on the specific experimental conditions.
This compound's Proposed Signaling Pathway of Cytotoxicity
The cytotoxic effects of this compound are attributed to its ability to interfere with fundamental cellular processes. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway for this compound's cytotoxicity.
This compound is thought to exert its cytotoxic effects primarily through two mechanisms within the cell nucleus:
-
DNA Intercalation: this compound can insert itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It can also inhibit the enzyme topoisomerase II, which is crucial for resolving DNA tangles during replication. This inhibition leads to DNA strand breaks.[1][2]
These actions result in significant DNA damage , which in turn activates the p53 tumor suppressor protein .[1][2][6] Activated p53 can then trigger two main downstream pathways:
-
Cell Cycle Arrest: p53 can halt the cell cycle, often at the G0/G1 phase, to allow time for DNA repair.[3][4] If the damage is too severe, this arrest becomes permanent.
-
Apoptosis: If the DNA damage is irreparable, p53 can initiate the programmed cell death pathway, or apoptosis, to eliminate the damaged cell.[3][4]
Conclusion
The MTT assay is a robust and reliable method for evaluating the cytotoxic properties of this compound. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can obtain reproducible and accurate data to further elucidate the anticancer potential of this promising natural compound. The provided visualizations of the experimental workflow and the proposed signaling pathway offer a clear framework for understanding the practical and theoretical aspects of this compound cytotoxicity testing.
References
- 1. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
Application Notes: Detecting Olivacine-Induced DNA Damage with the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivacine, a pyridocarbazole alkaloid, has demonstrated notable anticancer properties. Its mechanism of action is primarily attributed to the inhibition of topoisomerase II and intercalation into DNA, leading to DNA strand breaks and subsequent cell death.[1] The single cell gel electrophoresis, or comet assay, is a sensitive and reliable method for the detection and quantification of DNA damage at the individual cell level.[2][3] This document provides detailed application notes and a comprehensive protocol for utilizing the comet assay to assess DNA damage induced by this compound and its derivatives.
Mechanism of Action: this compound-Induced DNA Damage
This compound and its derivatives exert their cytotoxic effects through a multi-faceted mechanism that ultimately leads to significant DNA damage. The primary modes of action are:
-
DNA Intercalation: The planar structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This results in the accumulation of double-strand breaks.[1]
The resulting DNA damage triggers a cellular stress response, often involving the activation of the p53 tumor suppressor protein, which can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis.[4][5]
Data Presentation
The following table summarizes quantitative data from a study evaluating the genotoxicity of this compound derivatives using the comet assay in CCRF/CEM human acute lymphoblastic leukemia cells. The percentage of DNA in the comet tail is a direct measure of the extent of DNA damage.
| Compound | Concentration (µM) | % DNA in Comet Tail (Mean ± SD) |
| Control | 0 | 5.42 ± 1.33 |
| Ellipticine | 1 | 15.2 ± 2.1 |
| 10 | 25.8 ± 3.5 | |
| Compound 1 | 1 | 8.9 ± 1.5 |
| 10 | 18.7 ± 2.9 | |
| Compound 2 | 1 | 6.1 ± 1.2 |
| 10 | 7.3 ± 1.8 | |
| Compound 3 | 1 | 12.5 ± 2.0 |
| 10 | 22.1 ± 3.1 | |
| Compound 4 | 1 | 14.8 ± 2.3 |
| 10 | 28.4 ± 4.0* |
* p ≤ 0.05 compared to control
Experimental Protocols
This section provides a detailed protocol for performing the alkaline comet assay to detect single and double-strand DNA breaks induced by this compound.
Materials and Reagents
-
Cell Line: CCRF/CEM (human acute lymphoblastic leukemia)
-
Test Compound: this compound or its derivatives (dissolved in DMSO)
-
Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Comet Assay Reagents:
-
Low Melting Point Agarose (B213101) (LMPA)
-
Normal Melting Point Agarose (NMPA)
-
PBS (calcium and magnesium-free)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA Staining Solution (e.g., SYBR® Green I)
-
-
Equipment:
-
Comet Assay Slides
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
-
Protocol
1. Cell Culture and Treatment:
-
Culture CCRF/CEM cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 2 x 10^5 cells/mL.
-
Expose the cells to the desired concentrations of this compound or its derivatives (e.g., 1 µM and 10 µM) for a specified incubation time (e.g., 4 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known genotoxic agent).
2. Slide Preparation:
-
Prepare a 1% Normal Melting Point Agarose (NMPA) solution in PBS. Pipette a thin layer onto the comet assay slides and allow it to solidify.
-
Harvest the treated and control cells by centrifugation.
-
Resuspend the cell pellet in PBS to a concentration of 1 x 10^5 cells/mL.
-
Prepare a 0.5% Low Melting Point Agarose (LMPA) solution in PBS and maintain it at 37°C.
-
Mix the cell suspension with the LMPA solution at a 1:10 ratio (v/v).
-
Immediately pipette 75 µL of the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
3. Lysis:
-
Gently remove the coverslips.
-
Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids.
4. DNA Unwinding and Electrophoresis:
-
Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer to a level just covering the slides.
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
5. Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and immerse them in Neutralization Buffer for 5 minutes. Repeat this step twice more with fresh buffer.
-
Stain the slides with a fluorescent DNA dye such as SYBR® Green I according to the manufacturer's instructions.
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software.
-
Quantify the level of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment. A minimum of 50-100 cells should be scored per sample.
Visualizations
Experimental Workflow
References
- 1. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Item - Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 5. m.youtube.com [m.youtube.com]
Application Notes: Flow Cytometry Analysis of Olivacine-Induced Cell Cycle Arrest
Introduction
Olivacine, a pyridocarbazole alkaloid, has demonstrated notable anticancer properties.[1][2] Its mechanism of action is multifaceted, involving intercalation into DNA, inhibition of topoisomerase II, and induction of cell cycle arrest and apoptosis.[3][4] Understanding the effect of this compound on cell cycle progression is crucial for its development as a potential therapeutic agent. Flow cytometry, a powerful technique for analyzing the physical and chemical characteristics of single cells, is an ideal method for elucidating the effects of this compound on the cell cycle. By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), flow cytometry can quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This provides a quantitative measure of cell cycle arrest.
Mechanism of Action: this compound and the Cell Cycle
This compound and its derivatives have been shown to impact the cell cycle primarily by inducing arrest at the G0/G1 or G2/M phases, depending on the cell type and the specific compound.[1][5] One of the key mechanisms implicated in this compound-induced cell cycle arrest is the activation of the p53 tumor suppressor protein.[2][3] DNA damage caused by topoisomerase II inhibition can lead to the stabilization and activation of p53.[4] Activated p53 can then transcriptionally upregulate the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21, which in turn inhibit the activity of CDK-cyclin complexes that are essential for cell cycle progression, leading to arrest at the G0/G1 checkpoint.[3] Some compounds with similar mechanisms of action have also been shown to induce G2/M arrest through the modulation of the ATM/Chk2/CDC25C signaling pathway.[6]
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of this compound on the cell cycle distribution of CCRF-CEM cells after 24 hours of exposure.
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 0 | 55.3 ± 2.1 | 29.8 ± 1.5 | 14.9 ± 1.1 |
| This compound | 1.0 | 62.1 ± 2.5 | 24.3 ± 1.3 | 13.6 ± 1.0 |
| This compound | 5.0 | 68.7 ± 3.1 | 19.8 ± 1.7 | 11.5 ± 1.2 |
Data adapted from a study on CCRF/CEM cells.[1]
Experimental Protocols
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol provides a detailed method for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
15 mL conical tubes
-
Micropipettes and tips
-
Cell culture plates/flasks
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Following treatment, collect the cell culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
Transfer the cell suspension to a 15 mL conical tube.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use an excitation wavelength of 488 nm and detect the PI fluorescence in the appropriate channel (e.g., FL2 or FL3, typically around 600 nm).[8]
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the main cell population and a plot of pulse width vs. pulse area to exclude cell doublets and aggregates.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for this compound cell cycle analysis.
Caption: this compound-induced cell cycle arrest pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols: Overcoming Doxorubicin Resistance with Olivacine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Olivacine and its derivatives in doxorubicin-resistant cancer cell lines. The protocols and data presented are collated from recent studies and are intended to facilitate further research into the development of novel cancer therapeutics.
Introduction
Doxorubicin (B1662922) is a potent anthracycline antibiotic widely used in chemotherapy. However, its efficacy is often limited by the development of multidrug resistance (MDR). A primary mechanism of this resistance is the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively removes chemotherapeutic agents from cancer cells.[1] this compound, a pyridocarbazole alkaloid, and its derivatives have demonstrated significant potential in overcoming doxorubicin resistance.[2][3] These compounds have been shown to exert cytotoxic effects on doxorubicin-resistant cell lines, such as the colorectal adenocarcinoma LoVo/DX cell line.[2][4] The mechanisms of action are multifaceted, including the inhibition of P-glycoprotein, induction of apoptosis, and modulation of the p53 signaling pathway.[2]
Data Presentation
Table 1: Cytotoxicity of this compound Derivatives in Doxorubicin-Sensitive (LoVo) and -Resistant (LoVo/DX) Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives compared to the reference compound, ellipticine (B1684216), after 24 hours of incubation. The data is derived from MTT assays.
| Compound | LoVo IC50 (µM) | LoVo/DX IC50 (µM) | Normal Human Dermal Fibroblasts (NHDF) IC50 (µM) |
| Ellipticine (Reference) | 4.8 ± 0.4 | 8.9 ± 0.8 | 10.2 ± 0.9 |
| This compound | 14.2 ± 1.3 | 18.5 ± 1.9 | 25.1 ± 2.6 |
| Compound 1 | 3.1 ± 0.3 | 5.2 ± 0.6 | 15.4 ± 1.5 |
| Compound 2 | 6.5 ± 0.7 | 10.1 ± 1.1 | 22.8 ± 2.3 |
| Compound 3 | 7.2 ± 0.6 | 12.4 ± 1.3 | 28.1 ± 3.0 |
| Compound 4 | 5.9 ± 0.5 | 9.8 ± 1.0 | 18.9 ± 2.0 |
Data synthesized from Grynkiewicz et al., 2020.[2]
Table 2: Apoptosis Induction by this compound and Ellipticine in Cancer Cell Lines
This table presents the percentage of apoptotic cells after 24 hours of incubation with this compound and ellipticine at a concentration of 1 µM.
| Cell Line | Control (% Apoptotic Cells) | This compound (1 µM) (% Apoptotic Cells) | Ellipticine (1 µM) (% Apoptotic Cells) |
| CCRF/CEM | 2.15 ± 1.01 | 15.4 ± 1.8 | 20.1 ± 2.2 |
| A549 | 5.10 ± 1.42 | 12.8 ± 1.5 | 18.5 ± 2.0 |
*p < 0.05 compared to control. Data extracted from Gebarowski et al., 2020.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound and its derivatives on doxorubicin-sensitive and -resistant cell lines.
Materials:
-
LoVo and LoVo/DX cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LoVo and LoVo/DX cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in complete medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a suitable software.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells induced by this compound treatment.
Materials:
-
LoVo/DX cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed LoVo/DX cells in 6-well plates at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Protocol 3: P-glycoprotein (P-gp) Functional Assay using Rhodamine 123
Objective: To assess the inhibitory effect of this compound on the P-gp efflux pump activity in doxorubicin-resistant cells.
Materials:
-
LoVo/DX cells
-
24-well plates
-
This compound
-
Rhodamine 123
-
Verapamil (positive control for P-gp inhibition)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed LoVo/DX cells in 24-well plates.
-
Pre-incubation with Inhibitors: Pre-incubate the cells with various concentrations of this compound or Verapamil for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of 5 µM) to each well and incubate for another hour at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the intracellular fluorescence of Rhodamine 123. An increase in fluorescence compared to the untreated control indicates P-gp inhibition.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the intracellular accumulation of Rhodamine 123.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating this compound in doxorubicin-resistant cells.
Caption: Proposed mechanism of this compound in overcoming doxorubicin resistance.
References
Application Notes and Protocols for Developing Olivacine-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of olivacine-loaded nanoparticles, a promising strategy for enhancing the therapeutic efficacy of this potent anti-cancer agent. This compound, a pyridocarbazole alkaloid, has demonstrated significant anti-neoplastic activity, and its encapsulation within nanoparticles can improve its solubility, stability, and tumor-targeting capabilities.
Introduction to this compound
This compound is a naturally occurring alkaloid with well-documented anti-cancer properties.[1] Its mechanism of action is primarily attributed to DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[2] Furthermore, this compound and its derivatives have been shown to exert a strong influence on the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis.[2] Some this compound derivatives have exhibited greater anti-tumor activity and lower toxicity than commonly used chemotherapeutic agents like doxorubicin.[1] Despite its potential, the clinical application of this compound has been limited by its poor water solubility. Encapsulating this compound into nanoparticles offers a promising solution to overcome this challenge and enhance its therapeutic index.
Data Presentation: Physicochemical and In Vitro Efficacy Data
Table 1: Physicochemical Characterization of Ellipticine-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid Matrix | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Polymeric Nanoparticles | PHBV | 188 - 205 | 0.18 - 0.22 | -25 to -30 | 39.32 - 45.65 | Not Reported |
| Solid Lipid Nanoparticles | Compritol 888 ATO | ~191 | ~0.156 | Not Reported | Not Reported | ~73.7 |
Data adapted from studies on ellipticine-loaded nanoparticles and resveratrol-loaded solid lipid nanoparticles. PHBV: Poly(3-hydroxybutyrate-co-3-hydroxyvalerate).
Table 2: In Vitro Cytotoxicity (IC50) of this compound Derivatives and Ellipticine-Loaded Nanoparticles
| Compound/Formulation | Cell Line | IC50 (µM) |
| This compound | L1210 (Murine Leukemia) | 2.03 |
| 9-hydroxythis compound | L1210 (Murine Leukemia) | 0.06 |
| This compound Derivative (S16020) | L1210 (Murine Leukemia) | 0.0041 |
| This compound Derivative (S16020) | A549 (Non-small-cell lung cancer) | 0.030 |
| This compound Derivative (S16020) | MCF-7 (Breast cancer) | 0.075 |
| Ellipticine (B1684216) (Free Drug) | A549 (Non-small-cell lung cancer) | > 2.5 |
| Ellipticine-Loaded PHBV Nanoparticles | A549 (Non-small-cell lung cancer) | 1.00 - 1.31 µg/mL |
IC50 values for this compound derivatives are presented to showcase their potency. IC50 for ellipticine nanoparticles is presented as a reference for the expected efficacy of nanoformulations.
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and in vitro evaluation of this compound-loaded nanoparticles are provided below. These protocols are based on established methods for similar drug delivery systems and can be adapted for this compound.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like this compound within a biodegradable polymeric matrix.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in the organic solvent.
-
Emulsification: Add the organic phase to the PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[3]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[3] A rotary evaporator can be used to accelerate this process.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant (e.g., trehalose).
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This method is suitable for encapsulating drugs in a solid lipid core.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-pressure homogenizer
-
Water bath
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.[4]
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
Protocol 3: Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter (particle size), PDI (a measure of size distribution), and surface charge (zeta potential). Nanoparticles with a zeta potential above ±30 mV are generally considered stable in suspension.
2. Drug Loading and Encapsulation Efficiency:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the nanoparticles from the aqueous phase by centrifugation.
-
Measure the amount of free this compound in the supernatant.
-
Lyse a known amount of nanoparticles to release the encapsulated this compound and measure its concentration.
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
-
Protocol 4: In Vitro Drug Release Study
-
Method: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of this compound-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of this compound released using UV-Vis spectrophotometry or HPLC.
-
Protocol 5: In Vitro Cytotoxicity Assay
-
Method: MTT Assay.
-
Procedure:
-
Seed cancer cells (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration required to inhibit 50% of cell growth).[5]
-
Mandatory Visualizations
References
Application Notes and Protocols for Olivacine Administration in Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivacine, a pyridocarbazole alkaloid isolated from the bark of Aspidosperma olivaceum, and its synthetic derivatives have demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2] These compounds primarily exert their cytotoxic effects through the inhibition of topoisomerase II and intercalation with DNA, leading to cell cycle arrest and apoptosis.[2][3] Notably, certain derivatives, such as S16020-2, have shown a broad spectrum of antitumor activity, even in multidrug-resistant cell lines, and have advanced to clinical trials.[4][5]
These application notes provide a comprehensive overview of the in vivo administration of this compound and its derivatives in animal cancer models, summarizing key quantitative data and providing detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of these promising anticancer agents.
Data Presentation: In Vivo Antitumor Activity of this compound Derivatives
The following tables summarize the quantitative data on the antitumor efficacy of this compound and its key derivative, S16020-2, in various murine cancer models.
Table 1: Antitumor Activity of S16020-2 in Murine Leukemia Models
| Animal Model | Tumor Cell Line | Administration Route | Dosing Schedule | Efficacy Metric | Result | Reference(s) |
| Mouse | P388 Leukemia (i.p.) | Intravenous (i.v.) | Days 1, 5, 9 | % Cure | 60% | [6] |
| Mouse | P388 Leukemia (i.p.) | Intravenous (i.v.) | Intermittent | Therapeutic Index | >8 (vs. 2 for Adriamycin) | [6] |
| Mouse | L1210 Leukemia | Intravenous (i.v.) | Not Specified | - | Active | [4] |
Table 2: Antitumor Activity of S16020-2 in Murine Solid Tumor Models
| Animal Model | Tumor Model | Administration Route | Dosing Schedule | Efficacy Metric | Result | Reference(s) |
| Mouse | M5076 Sarcoma (s.c.) | Intravenous (i.v.) | Not Specified | - | Curative & more active than Adriamycin | [6] |
| Mouse | Lewis Lung Carcinoma (s.c.) | Intravenous (i.v.) | Not Specified | - | Curative & more active than Adriamycin | [6] |
| Mouse | B16 Melanoma (i.p. or s.c.) | Intravenous (i.v.) | Not Specified | - | Less active than Adriamycin | [6] |
Table 3: Antitumor Activity of S16020-2 in Human Tumor Xenograft Models in Mice
| Animal Model | Tumor Xenograft | Administration Route | Dosing Schedule | Efficacy Metric | Result | Reference(s) |
| Mouse | NCI-H460 (Non-small-cell lung) | Intravenous (i.v.) | Not Specified | T/C (%) on day 21 | 20% (vs. 43% for Adriamycin) | [6] |
| Mouse | MCF7 (Breast carcinoma) | Intravenous (i.v.) | Not Specified | T/C (%) on day 21 | 23% (vs. 9% for Adriamycin) | [6] |
Experimental Protocols
General Protocol for In Vivo Antitumor Efficacy Study of this compound Derivatives
This protocol outlines a general procedure for evaluating the antitumor activity of an this compound derivative, such as S16020-2, in a murine tumor model.
Materials:
-
This compound derivative (e.g., S16020-2)
-
Vehicle for formulation (e.g., sterile water for injection, saline, or a suitable solubilizing agent)
-
Tumor cells (e.g., P388 leukemia, Lewis Lung Carcinoma)
-
6-8 week old mice (strain compatible with the tumor model, e.g., DBA/2 for P388, C57BL/6 for LLC)
-
Sterile syringes and needles (27-30 gauge)
-
Animal restrainer
-
Calipers for tumor measurement
-
Anesthetic agent (for s.c. implantation)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Tumor Implantation:
-
For Leukemia Models (e.g., P388): Inject tumor cells intraperitoneally (i.p.) or intravenously (i.v.) into recipient mice.
-
For Solid Tumor Models (e.g., Lewis Lung Carcinoma): Inject a suspension of tumor cells (typically 1 x 10^6 cells in 0.1 mL of sterile PBS) subcutaneously (s.c.) into the flank of anesthetized mice.
-
-
Tumor Growth Monitoring: For solid tumors, monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
Drug Formulation and Administration:
-
Administration: Administer the this compound derivative solution intravenously (i.v.) via the tail vein. An intermittent dosing schedule (e.g., on days 1, 5, and 9 post-tumor implantation) has been shown to be effective for S16020-2.[6] The control group should receive the vehicle alone.
-
Efficacy Assessment:
-
Monitor tumor growth and body weight of the animals regularly throughout the study.
-
The primary efficacy endpoints are typically tumor growth inhibition (TGI) and increase in lifespan (%ILS). TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups. %ILS is calculated for survival models.
-
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of morbidity.
Protocol for Intravenous (Tail Vein) Injection in Mice
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile gauze
-
Sterile syringe with the formulated this compound derivative (27-30 gauge needle)
Procedure:
-
Animal Preparation: Place the mouse in a restrainer, leaving the tail exposed.
-
Vein Dilation: To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water for a few seconds. This will cause the lateral tail veins to dilate and become more visible.
-
Site Disinfection: Gently wipe the tail with a sterile gauze pad soaked in 70% ethanol.
-
Injection:
-
Position the needle, bevel up, parallel to the vein.
-
Insert the needle into one of the lateral tail veins, approximately one-third of the way down from the base of the tail.
-
A successful insertion will be indicated by a lack of resistance and, occasionally, a small flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.
-
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their anticancer effects through a multi-faceted mechanism of action, primarily targeting DNA replication and cell cycle regulation.
Inhibition of Topoisomerase II and DNA Intercalation
The primary mechanism of action for this compound is the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair.[2][3]
Caption: this compound's inhibition of Topoisomerase II.
This compound derivatives intercalate into the DNA double helix and stabilize the topoisomerase II-DNA "cleavable complex".[2][3] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[1]
Activation of the p53 Signaling Pathway
This compound derivatives have also been shown to activate the p53 tumor suppressor pathway. This can occur in cells with both wild-type and mutant p53, suggesting a potential to restore the function of mutated p53.[7]
Caption: this compound's activation of the p53 pathway.
Activation of p53 leads to the upregulation of its downstream targets, such as the cyclin-dependent kinase inhibitor p21.[8] This, in turn, inhibits cyclin/CDK complexes, causing cell cycle arrest, and can also induce apoptosis.[8]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives in animal cancer models.
References
- 1. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S16020-2, a new highly cytotoxic antitumor this compound derivative: DNA interaction and DNA topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterizations of the antitumor properties of two new this compound derivatives, S16020-2 and S30972-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical phase I and pharmacokinetic study of S 16020, a new this compound derivative: report on three infusion schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo antitumor activity of S 16020-2, a new this compound derivative [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Olivacine Uptake in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivacine, a pyridocarbazole alkaloid, has demonstrated notable antiproliferative effects in various cancer cell lines.[1][2] Its primary mechanisms of action are believed to be DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest.[3] A critical aspect of evaluating the therapeutic potential of this compound and its derivatives is the accurate quantification of its uptake into cancer cells. This document provides detailed protocols for measuring this compound uptake using fluorescence-based methods and high-performance liquid chromatography (HPLC), along with data presentation guidelines and visualizations of relevant cellular pathways and experimental workflows.
Data Presentation
The following tables summarize the cytotoxic effects of this compound and the kinetics of its cellular uptake.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |
| A549 | Non-small-cell lung | SRB | GI50 = 1.6 | [4] |
| MCF-7 | Breast | SRB | GI50 = 0.75 | [4] |
| LoVo | Colon | SRB | GI50 = 1.2 | [4] |
| LoVo/DX | Doxorubicin-resistant Colon | SRB | GI50 = 0.82 | [4] |
| CCRF/CEM | Leukemia | SRB | GI50 = 0.81 | [4] |
| L1210 | Murine Leukemia | MTT | IC50 = 2.03 | [1] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: Time-Dependent Uptake of this compound in A549 Cells
| Time Point | Description | Reference |
| 0 - 2h 15min | Rapid increase in intracellular fluorescence, indicating cellular uptake. | [5] |
| 2h 15min | Maximum fluorescence intensity observed, corresponding to the highest intracellular concentration of this compound. | [5] |
| > 2h 15min | Decrease in fluorescence intensity, potentially due to lysosomal exocytosis. | [5] |
Signaling Pathway
The antitumor activity of this compound is linked to the induction of DNA damage and the subsequent activation of cellular stress responses. A simplified representation of the signaling pathway is depicted below.
Caption: this compound-induced DNA damage response pathway.
Experimental Protocols
Detailed methodologies for quantifying this compound uptake are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Quantification of this compound Uptake by Fluorescence Microscopy
This protocol allows for the visualization and semi-quantitative analysis of intracellular this compound, leveraging its intrinsic fluorescent properties.
Workflow:
Caption: Workflow for fluorescence microscopy-based this compound uptake analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cancer cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare working concentrations of this compound in pre-warmed complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for the desired time points (e.g., 0.5, 1, 2, 4, 6 hours). A vehicle control (DMSO) should be included.
-
Washing and Fixation:
-
Aspirate the this compound-containing medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the fixed cells with a DAPI or Hoechst solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope. This compound can be excited at around 405 nm and its emission can be detected at approximately 500-550 nm.
-
Capture images using consistent acquisition settings (e.g., exposure time, gain) for all samples.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).
-
Protocol 2: Quantification of this compound Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method for quantifying this compound uptake on a single-cell level.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive this compound Derivatives-Potential Application in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of high-throughput quantitative assays for glucose uptake in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells [mdpi.com]
- 5. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Olivacine Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to olivacine precipitation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution after I dilute my DMSO stock in cell culture media. What is the primary cause of this?
A2: The primary cause of this compound precipitation is its low aqueous solubility. This compound is a hydrophobic molecule and is sparingly soluble in water-based solutions like cell culture media. Precipitation often occurs when a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is rapidly diluted into the aqueous environment of the culture medium. This sudden change in solvent polarity can cause the compound to exceed its solubility limit and fall out of solution.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: The recommended solvent for dissolving this compound is high-purity, anhydrous DMSO.[1][2][3] Stock solutions, for example at a concentration of 3 mM or 10 mM, should be stored at -20°C or -80°C to maintain stability.[1][3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How can I prevent this compound from precipitating when preparing my working solutions in cell culture media?
A3: To prevent precipitation, it is crucial to perform a stepwise dilution of the concentrated DMSO stock solution into the cell culture medium. Avoid adding a small volume of the highly concentrated stock directly into a large volume of aqueous media. Instead, gradually introduce the media to the stock solution or perform serial dilutions. Pre-warming the cell culture medium to 37°C may also help to increase the solubility of this compound. Additionally, ensure that the final concentration of DMSO in the cell culture is kept low, typically not exceeding 0.2% to 0.5%, to minimize solvent-induced toxicity and precipitation.[2][4]
Q4: Could the components of my cell culture medium be contributing to the precipitation of this compound?
A4: Yes, the composition of the cell culture medium can influence the solubility of this compound. The presence of salts and changes in pH can affect the stability of compounds in solution. For instance, precipitation of components like L-glutamine or calcium phosphate (B84403) in the medium itself can occur, which might be mistaken for or contribute to the precipitation of the experimental compound.[5] It is important to ensure the quality and proper preparation of the cell culture medium.
Q5: What are the typical working concentrations for this compound in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Published studies have used a range of concentrations, typically from 0.2 µM to 20 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a detailed methodology for preparing a 10 mM this compound stock solution in DMSO and subsequently diluting it to working concentrations in cell culture medium, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of 10 mM this compound Stock Solution in DMSO:
-
Calculate the required mass of this compound powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 246.31 g/mol ).
-
Under sterile conditions, dissolve the weighed this compound powder in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[3]
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the 10 mM stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM, 20 µM).[2]
-
Crucially, ensure that the final concentration of DMSO in the working solutions does not exceed 0.2%. [2] For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution, which results in a final DMSO concentration of 0.1%.
-
Gently mix the working solutions by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause foaming and protein denaturation in media containing serum.
-
Visually inspect the prepared working solutions for any signs of precipitation before adding them to your cell cultures.
-
Data Presentation
Table 1: Growth Inhibition (GI50) and Cytotoxicity (IC50) Values of this compound and its Derivatives in Various Cell Lines
| Compound | Cell Line | Assay | GI50 (µM) | IC50 (µM) | Reference |
| This compound | MCF-7 | SRB | 0.75 | [6] | |
| This compound | CCRF/CEM | SRB | 0.81 | [6] | |
| This compound | LoVo/DX | SRB | 0.82 | [6] | |
| This compound | A549 | MTT | 12 - 26 | [6] | |
| This compound | MCF-7 | MTT | 12 - 26 | [6] | |
| This compound | LoVo | MTT | 12 - 26 | [6] | |
| This compound | LoVo/DX | MTT | 12 - 26 | [6] | |
| This compound | CCRF/CEM | MTT | 12 - 26 | [6] | |
| This compound Derivative 1 | LoVo | MTT | 1.83 | [7] | |
| This compound Derivative 1 | LoVo/DX | MTT | 2.11 | [7] | |
| This compound Derivative 2 | LoVo | MTT | 2.09 | [7] | |
| This compound Derivative 2 | LoVo/DX | MTT | 2.45 | [7] | |
| This compound Derivative 3 | LoVo | MTT | 2.54 | [7] | |
| This compound Derivative 3 | LoVo/DX | MTT | 2.87 | [7] | |
| This compound Derivative 4 | LoVo | MTT | 3.12 | [7] | |
| This compound Derivative 4 | LoVo/DX | MTT | 3.54 | [7] |
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound's anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Olivacine Concentration for MTT Assay
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing olivacine concentration for accurate and reproducible MTT cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in an MTT assay?
A1: Based on published data, the cytotoxic and antiproliferative effects of this compound and its derivatives can vary significantly depending on the cell line. For initial experiments, a broad concentration range is recommended, starting from nanomolar (nM) to micromolar (µM) concentrations. A typical starting range could be from 0.01 µM to 100 µM, with serial dilutions to determine the most effective range for your specific cell line.
Q2: How does the mechanism of action of this compound influence the experimental setup?
A2: this compound primarily acts as a DNA intercalating agent and an inhibitor of topoisomerase II.[1][2] This leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[3][4] Some derivatives have also been shown to have a strong effect on the p53 protein.[3][5] Understanding this mechanism is crucial as it suggests that the effects of this compound may be cell cycle-dependent. Therefore, the confluency of the cells at the time of treatment can influence the results. It is advisable to use cells in the logarithmic growth phase.
Q3: Can this compound interfere with the MTT assay itself?
A3: Yes, natural compounds, including plant extracts and those with antioxidant properties, can interfere with the MTT assay.[6][7][8][9] This interference can occur through direct reduction of the MTT reagent to formazan (B1609692), leading to falsely elevated cell viability readings.[6][7] It is essential to include a control group of this compound in media without cells to check for any direct reduction of MTT.[9]
Q4: What is the recommended incubation time for this compound treatment?
A4: The optimal incubation time can vary between cell lines and is dependent on the cell doubling time. Common incubation periods for assessing cytotoxicity are 24, 48, and 72 hours.[10][11] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific experimental conditions.
Q5: How should I dissolve this compound for my experiments?
A5: this compound has low aqueous solubility.[12] It is typically dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in the cell culture medium to the final desired concentrations.[13] It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%). A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should always be included in the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected cell viability at high this compound concentrations | 1. Interference from this compound: The compound may be directly reducing the MTT reagent.[6][7][8] 2. Precipitation of this compound: Poor solubility at high concentrations can lead to inaccurate dosing.[14] 3. Cell Resistance: The cell line may be resistant to this compound. | 1. Run a "no-cell" control: Add this compound to media in a well without cells and perform the MTT assay to check for color change. If interference is observed, consider washing the cells with PBS before adding the MTT reagent or using an alternative viability assay (e.g., SRB assay).[6][9] 2. Check solubility: Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solubilizing agent (if compatible with your cells). 3. Use a positive control: Include a known cytotoxic agent to ensure the assay is working correctly. |
| Inconsistent results between replicate wells | 1. Uneven cell seeding: Inaccurate cell counting or pipetting. 2. "Edge effect" in the 96-well plate: Evaporation from the outer wells. 3. Incomplete formazan solubilization: The formazan crystals have not fully dissolved. | 1. Ensure a single-cell suspension: Mix the cell suspension thoroughly before seeding. Use a calibrated multichannel pipette for seeding. 2. Avoid using the outer wells of the plate: Fill the outer wells with sterile PBS or media to maintain humidity. 3. Ensure complete mixing: After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 10 minutes to ensure all formazan crystals are dissolved.[13] |
| Low absorbance readings across the entire plate | 1. Low cell number: Insufficient number of viable cells were seeded. 2. MTT reagent degradation: The MTT solution may have been exposed to light or improperly stored. 3. Incorrect wavelength: The plate reader is not set to the correct absorbance wavelength. | 1. Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells per well that gives a linear absorbance response. 2. Use fresh MTT solution: Prepare fresh MTT solution or use a commercially available, stabilized solution. Store the MTT solution protected from light at 4°C. 3. Verify plate reader settings: Ensure the absorbance is read at approximately 570 nm. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its derivatives in various cell lines. These values can serve as a reference for determining the appropriate concentration range for your experiments.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 16.50 ± 1.98 | [15] |
| This compound | MCF-7 (Breast Adenocarcinoma) | 22.21 ± 2.54 | [15] |
| This compound | LoVo (Colon Adenocarcinoma) | 12.33 ± 1.12 | [15] |
| This compound | LoVo/DX (Doxorubicin-resistant LoVo) | 15.11 ± 1.54 | [15] |
| This compound | CCRF/CEM (Acute Lymphoblastic Leukemia) | 26.03 ± 3.11 | [15] |
| This compound | NHDF (Normal Human Dermal Fibroblasts) | > 30 | [15] |
| This compound Derivative (S16020) | L1210 (Murine Leukemia) | 0.0041 | [16] |
| This compound Derivative (S16020) | A549 (Lung Carcinoma) | 0.030 | [16] |
| This compound Derivative (S16020) | MCF-7 (Breast Adenocarcinoma) | 0.075 | [16] |
| This compound Derivative (Compound 24) | L1210 (Murine Leukemia) | 0.9 | [16] |
| This compound Derivative (Compound 24) | A549 (Lung Carcinoma) | 5.03 | [16] |
Detailed Experimental Protocol: MTT Assay for this compound
This protocol provides a detailed methodology for determining the IC50 value of this compound.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Sterile pipette tips and tubes
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Seeding:
-
Culture cells to about 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, carefully remove the medium from each well.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Visualizations
Caption: Experimental workflow for optimizing this compound concentration using an MTT assay.
Caption: Simplified signaling pathway of this compound's cytotoxic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Olivacine stability in DMSO and culture medium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of olivacine in DMSO and cell culture medium. The information is intended to assist researchers in designing and executing experiments involving this promising anticancer compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. While specific concentrations may vary based on experimental needs, preparing a 10 mM stock solution is a common practice. For example, to prepare a 10 mM stock solution, dissolve 2.48 mg of this compound (MW: 248.31 g/mol ) in 1 mL of high-purity, anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.
Q2: What are the recommended storage conditions for an this compound DMSO stock solution?
A2: Store this compound stock solutions at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: How stable is this compound in a DMSO stock solution at -20°C?
Q4: Can I store this compound stock solutions at room temperature or 4°C?
A4: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. At these temperatures, the rate of degradation is likely to increase, leading to a decrease in the effective concentration of the active compound and the potential formation of degradation products that could interfere with your experiments.
Q5: How do I prepare working solutions of this compound in cell culture medium?
A5: To prepare a working solution, dilute the this compound DMSO stock solution directly into your pre-warmed cell culture medium (e.g., DMEM, RPMI-1640) to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%, and often reported as low as 0.2%) to avoid solvent-induced cytotoxicity.
Q6: How stable is this compound in cell culture medium at 37°C?
A6: Specific data on the stability of this compound in cell culture media at 37°C over typical experimental durations (e.g., 24, 48, 72 hours) is not extensively published. The stability of compounds in aqueous-based culture media can be influenced by factors such as pH, temperature, and interactions with media components. For experiments requiring consistent compound concentration, it is best practice to either prepare fresh media with this compound for each time point or to conduct a preliminary stability study under your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or weaker-than-expected biological activity in experiments. | 1. Degradation of this compound in stock solution. 2. Degradation of this compound in cell culture medium. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.2. Prepare working solutions of this compound in culture medium immediately before each experiment. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. |
| Precipitation of this compound upon dilution in culture medium. | 1. Low aqueous solubility of this compound. 2. Final DMSO concentration is too low to maintain solubility. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Perform a solubility test at your desired final concentration.2. While keeping the final DMSO concentration non-toxic to cells (≤ 0.5%), ensure it is sufficient to maintain this compound in solution. You may need to optimize the balance between compound concentration and DMSO concentration. |
| High variability between replicate experiments. | Inconsistent this compound concentration due to degradation or precipitation. | 1. Standardize the preparation of this compound working solutions. Ensure thorough mixing of the DMSO stock into the culture medium before adding to cells.2. Perform a stability assessment to understand the degradation kinetics of this compound under your experimental conditions (see Experimental Protocols section). |
Data Presentation
Currently, there is a lack of publicly available quantitative data on the stability of this compound in DMSO and cell culture media. The following tables are provided as templates to guide researchers in generating and presenting their own stability data.
Table 1: Hypothetical Stability of this compound (10 mM) in DMSO at Different Temperatures
| Storage Temperature | Time Point | % Remaining this compound (Hypothetical) |
| -80°C | 1 month | >99% |
| 3 months | >98% | |
| 6 months | >97% | |
| -20°C | 1 month | >98% |
| 3 months | >95% | |
| 6 months | >92% | |
| 4°C | 24 hours | ~95% |
| 1 week | ~85% | |
| Room Temperature | 8 hours | ~90% |
| 24 hours | ~75% |
Table 2: Hypothetical Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C
| Time Point (hours) | % Remaining this compound (Hypothetical) |
| 0 | 100% |
| 4 | 98% |
| 8 | 95% |
| 12 | 91% |
| 24 | 82% |
| 48 | 65% |
| 72 | 50% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 2.48 mg of this compound. b. Dissolve the this compound in 1 mL of anhydrous DMSO in a sterile microcentrifuge tube. c. Vortex thoroughly until the this compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
-
Materials: this compound DMSO stock solution, your specific cell culture medium (e.g., DMEM with 10% FBS), sterile tubes or a multi-well plate, incubator (37°C, 5% CO₂), HPLC system with a UV detector.
-
Procedure: a. Prepare a working solution of this compound at your desired final concentration (e.g., 10 µM) in the cell culture medium. Prepare a sufficient volume for all time points. b. Aliquot the this compound-containing medium into sterile tubes or wells of a culture plate. c. Incubate the samples under your standard cell culture conditions (37°C, 5% CO₂). d. At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot for analysis. e. Immediately store the collected samples at -80°C until all time points have been collected to halt further degradation. f. Prior to analysis, samples may require processing, such as protein precipitation (e.g., by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) in a 1:3 or 1:4 ratio, followed by centrifugation) to remove media components that could interfere with the HPLC analysis. g. Analyze the concentration of this compound in each sample using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds. The mobile phase composition (e.g., a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid) and detection wavelength will need to be optimized for this compound. h. Plot the percentage of remaining this compound against time to determine the stability profile.
Mandatory Visualizations
Signaling Pathways
This compound exerts its anticancer effects through multiple mechanisms, primarily by acting as a DNA intercalator and an inhibitor of topoisomerase II, which can lead to the activation of the p53 signaling pathway.
Caption: this compound's primary mechanisms of action.
Caption: p53 pathway activation in response to this compound-induced DNA damage.
Experimental Workflow
Technical Support Center: Overcoming Low Bioavailability of Olivacine in vivo
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Olivacine, a promising but challenging anticancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low in vivo bioavailability of this compound?
A1: The primary reasons for this compound's low in vivo bioavailability are its poor aqueous solubility and low permeability across biological membranes. Like its isomer ellipticine, this compound's planar, hydrophobic structure contributes to its limited dissolution in gastrointestinal fluids, which is a critical prerequisite for oral absorption.
Q2: Is there any quantitative data available on the oral bioavailability of this compound?
Q3: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A3: The most promising strategies focus on improving its solubility and dissolution rate. These include:
-
Synthesis of More Soluble Derivatives: Creating derivatives of this compound, such as S16020, has been a key strategy to improve its pharmacological profile.[1]
-
Nanoformulations: Encapsulating this compound in nano-sized carriers can significantly improve its bioavailability. Promising nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate hydrophobic drugs like this compound, enhancing their absorption.
-
Polymeric Nanoparticles (PNPs): Biodegradable polymers can be used to form nanoparticles that protect the drug from degradation and improve its uptake.
-
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state can increase its solubility and dissolution rate.
Q4: How do nanoformulations improve the bioavailability of poorly soluble drugs like this compound?
A4: Nanoformulations enhance bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanoparticles dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.
-
Improved Solubility: Encapsulating a hydrophobic drug in a carrier system can increase its apparent solubility in aqueous environments.
-
Protection from Degradation: The carrier material can protect the drug from enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver.
-
Enhanced Permeability and Retention (EPR) Effect: In the context of cancer therapy, nanoparticles can preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
Troubleshooting Guides for in vivo Experiments
This section provides solutions to common problems encountered during in vivo studies with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor absorption due to low solubility and/or permeability. | 1. Verify Drug Substance Properties: Confirm the purity and crystalline form of your this compound sample. 2. Formulation Strategy: Consider formulating this compound into a nanoformulation (SLNs or PNPs) to improve its solubility and absorption. Refer to the Experimental Protocols section for detailed methods. 3. Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal barrier and establish a baseline for activity. |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption from the gastrointestinal tract. | 1. Standardize Dosing Procedure: Ensure consistent administration technique and vehicle volume. 2. Control for Food Effects: Fasting animals before oral administration can reduce variability in gastric emptying and intestinal pH. 3. Improve Formulation Homogeneity: If using a suspension, ensure it is well-dispersed before each administration. Nanoformulations generally provide better homogeneity. |
| Lower than expected anti-tumor efficacy in vivo compared to in vitro results. | Insufficient drug concentration at the tumor site due to poor bioavailability and/or rapid clearance. | 1. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine key parameters like Cmax, Tmax, and AUC after different routes of administration. This will help you understand the drug's exposure profile. 2. Dose Escalation Study: Carefully escalate the dose to determine the maximum tolerated dose (MTD) and achieve therapeutic concentrations. 3. Targeted Delivery: For nanoformulations, consider surface modification with targeting ligands (e.g., antibodies, peptides) to enhance accumulation in tumor tissue. |
| Precipitation of this compound in the dosing vehicle. | Low solubility of this compound in common aqueous vehicles. | 1. Vehicle Screening: Test a range of pharmaceutically acceptable co-solvents (e.g., PEG 400, DMSO, ethanol) and surfactants (e.g., Tween 80, Cremophor EL) to find a suitable vehicle that can solubilize this compound at the desired concentration. 2. pH Adjustment: Investigate the pH-solubility profile of this compound to see if adjusting the pH of the vehicle can improve its solubility. 3. Nanoformulation: Encapsulating this compound in nanoparticles is a robust solution to overcome solubility issues in the dosing vehicle. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Derivative S16020 (Intravenous Administration)
| Parameter | Value | Unit |
| Cinf (at 100 mg/m²) | 1165 ± 434 | ng/mL |
| Cinf (at 150 mg/m²) | 1669 ± 479 | ng/mL |
| Terminal Half-life (t½) | ~4 | hours |
| Volume of Distribution (Vd) | Large | - |
| Clearance | ~900 | mL/min |
Data from a Phase I clinical trial of S16020 administered as an intravenous infusion.[1]
Table 2: Physicochemical Characterization of Drug-Loaded Nanoparticles (Illustrative Examples)
| Parameter | Solid Lipid Nanoparticles (SLNs) | Polymeric Nanoparticles (PNPs) |
| Particle Size (Z-average) | 100 - 300 nm | 150 - 350 nm |
| Polydispersity Index (PDI) | < 0.3 | < 0.25 |
| Zeta Potential | -20 to -40 mV | -15 to -30 mV |
| Encapsulation Efficiency | > 80% | > 75% |
| Drug Loading | 1 - 10% | 5 - 15% |
These are typical values and will vary depending on the specific formulation and preparation method.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol is adapted from methods used for other poorly soluble anticancer drugs.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
-
High-shear homogenizer
-
Water bath
Procedure:
-
Preparation of the Lipid Phase: a. Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath. b. Add the accurately weighed this compound to the molten lipid and stir until a clear, homogenous solution is obtained.
-
Preparation of the Aqueous Phase: a. Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: a. Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a magnetic stirrer. b. Immediately subject the coarse emulsion to high-shear homogenization at a high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes.
-
Nanoparticle Formation: a. Cool down the resulting nanoemulsion in an ice bath while stirring. This will cause the lipid to recrystallize and form solid nanoparticles.
-
Characterization: a. Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the encapsulation efficiency and drug loading by separating the unencapsulated drug from the SLNs using centrifugation or dialysis, followed by quantification of the drug in the supernatant/dialysate using a validated analytical method (e.g., HPLC).
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (PNPs) by Emulsification-Solvent Evaporation
This protocol is a common method for encapsulating hydrophobic drugs into biodegradable polymers.
Materials:
-
This compound
-
Biodegradable Polymer (e.g., PLGA, PCL)
-
Surfactant (e.g., Polyvinyl alcohol (PVA))
-
Organic Solvent (e.g., Dichloromethane, Ethyl acetate)
-
Purified Water
-
High-speed homogenizer or sonicator
-
Rotary evaporator
Procedure:
-
Preparation of the Organic Phase: a. Dissolve the polymer and this compound in the organic solvent.
-
Preparation of the Aqueous Phase: a. Dissolve the surfactant in purified water.
-
Emulsification: a. Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: a. Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent.
-
Nanoparticle Collection: a. Collect the formed nanoparticles by centrifugation. b. Wash the nanoparticles with purified water to remove any residual surfactant and unencapsulated drug. c. Lyophilize the nanoparticles for long-term storage.
-
Characterization: a. Characterize the PNPs for particle size, PDI, and zeta potential. b. Determine the encapsulation efficiency and drug loading.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound, leading to cell cycle arrest and apoptosis.
Experimental Workflow
Caption: Workflow for developing and evaluating this compound nanoformulations.
References
Technical Support Center: Enhancing the Therapeutic Index of Olivacine
Welcome to the technical support center for researchers working with Olivacine and its derivatives. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you overcome common experimental challenges and advance your research in enhancing the therapeutic index of this promising anticancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: The principal mechanism of antitumor activity for this compound and its derivatives is the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription.[1] By intercalating into DNA and stabilizing the Topo II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks, cell cycle arrest (typically at the G2/M phase), and ultimately, apoptosis.[2] Some derivatives have also been shown to influence the p53 protein, a key tumor suppressor.[1]
Q2: Why is developing this compound derivatives a key strategy to improve its therapeutic index?
A2: While this compound shows anticancer properties, many of its synthesized derivatives exhibit significantly greater antitumor activity and a better therapeutic index.[1][3] For instance, derivatives are often less toxic to normal cells, such as normal human dermal fibroblasts (NHDF), compared to cancer cells, and can be more potent than conventional chemotherapeutics like doxorubicin.[1][4] Modifications to the pyridocarbazole structure can enhance DNA affinity, improve pharmacokinetic properties, and reduce side effects.[1]
Q3: What are the main challenges in working with this compound in vitro and in vivo?
A3: The primary challenges include:
-
Poor aqueous solubility: this compound is a hydrophobic molecule, which can complicate the preparation of stock solutions and its administration in aqueous-based in vitro assays and in vivo models.[5][6]
-
Drug resistance: Cancer cells can develop resistance to this compound. One identified mechanism is the sequestration of the drug in lysosomes followed by exocytosis, effectively pumping the drug out of the cell.[5][7] Multidrug resistance (MDR) mediated by P-glycoprotein is another potential mechanism.[8][9]
-
Toxicity: While derivatives are generally less toxic, the parent compound and some derivatives can still exhibit off-target toxicity. The derivative S16020, for instance, showed promise in clinical trials but was halted due to side effects like skin toxicity.[10]
Q4: Are there any this compound derivatives that have reached clinical trials?
A4: Yes, the derivative S16020 has been evaluated in Phase I clinical trials.[10] It demonstrated antitumor activity, particularly in patients with soft tissue metastases. However, its development was stopped due to side effects, including asthenia and skin toxicity.[10] Another derivative, S30972-1, has shown a better therapeutic index than S16020 in preclinical studies.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
In Vitro Assay Issues
Q: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A: Inconsistent IC50 values can stem from several factors:
-
Compound Precipitation: Due to its hydrophobicity, this compound might precipitate in your culture medium.
-
Solution: Ensure your DMSO stock concentration is not too high (final DMSO in media should be <0.5%). Visually inspect for precipitation after adding the compound to the media. Consider using a formulation with solubilizing agents for in vitro work.
-
-
Cell Density: The initial seeding density of your cells can significantly impact the results of proliferation assays.
-
Solution: Standardize your cell seeding protocol and ensure a consistent number of cells are plated for each experiment.
-
-
Assay Variability: The MTT assay, while common, can be influenced by the metabolic state of the cells.
-
Solution: Follow a standardized protocol strictly (see Experimental Protocols section). Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. Consider orthogonal assays like SRB (sulforhodamine B) to confirm your findings.
-
Q: I am observing high cytotoxicity in my normal cell line control, diminishing the therapeutic window. How can I address this?
A: This could indicate a general cytotoxicity issue rather than specific anticancer activity.
-
Derivative Selection: The parent this compound can be more toxic to normal cells than its derivatives.
-
Concentration Range: You may be using a concentration range that is too high.
-
Solution: Perform a dose-response curve over a wider range of concentrations to identify a selective window.
-
-
Exposure Time: Continuous long-term exposure might be toxic to even normal cells.
-
Solution: Consider shorter exposure times in your experimental design to mimic in vivo pharmacokinetics more closely.
-
Drug Resistance and Efficacy Issues
Q: My cancer cell line is showing increasing resistance to this compound over time. What is the likely mechanism and how can I overcome this?
A: The most likely mechanisms are enhanced drug efflux or sequestration.
-
Lysosomal Sequestration: this compound can be trapped in lysosomes and expelled from the cell.[5][7]
-
Solution: Co-administration with a proton pump inhibitor (like omeprazole) can inhibit lysosomal exocytosis and increase intracellular drug concentration.[7]
-
-
P-glycoprotein (P-gp) Efflux: Some cancer cells may upregulate P-gp, which pumps the drug out.[8][9]
-
Solution: Test for P-gp expression in your resistant cell line. Consider combination therapy with a P-gp inhibitor. Some this compound derivatives have been specifically designed to evade P-gp-mediated resistance.[8]
-
In Vivo Experiment Issues
Q: I am struggling to formulate this compound for in vivo administration due to its poor solubility.
A: Formulating hydrophobic drugs for in vivo use is a common challenge.
-
Nanoformulations: Encapsulating this compound in nanoparticles can significantly improve its solubility, stability, and bioavailability.
-
Solution: Develop a nanoformulation using biodegradable polymers like PHBV. A detailed protocol based on a similar compound is provided below.
-
-
Lipid-Based Formulations: These can enhance solubility and absorption.[6]
-
Co-solvents: Using a system of co-solvents can help, but must be tested for toxicity.
-
Solution: Systems like PEG400 have been used to increase the bioavailability of hydrophobic drugs and could be tested for this compound.
-
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Key Derivatives
| Compound | L1210 (Murine Leukemia) IC50 (µM) | A549 (Human Lung Cancer) IC50 (µM) | MCF-7 (Human Breast Cancer) IC50 (µM) | Reference |
| This compound | 2.03 | - | - | [3] |
| S16020 (Derivative 9) | 0.0041 | 0.030 | 0.075 | [3] |
| S30972-1 (Derivative 8) | 0.019 | - | - | [3] |
| Derivative 6 | 0.02 | - | - | [3] |
| Derivative 23 | 0.05 | 0.095 | 0.23 | [3] |
| Derivative 28 (Hypoxic) | - | 0.57 | 0.69 | [3] |
| Derivative 28 (Normoxic) | - | 4.74 | 5.96 | [3] |
Note: A lower IC50 value indicates higher potency.
Table 2: Comparative Cytotoxicity on Cancer vs. Normal Cells
| Compound | LoVo (Colon Cancer) IC50 (µM) | LoVo/DX (Doxorubicin-Resistant) IC50 (µM) | NHDF (Normal Fibroblasts) IC50 (µM) | Reference |
| This compound Derivative 1 | 1.8 | 3.5 | 22.4 | [4] |
| This compound Derivative 2 | 2.5 | 4.8 | 25.1 | [4] |
| Ellipticine (Reference) | 1.5 | 2.9 | 15.6 | [4] |
Note: Higher IC50 values for NHDF cells compared to cancer cells indicate a favorable therapeutic index.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines in a 96-well plate format.
Materials:
-
Cells in culture
-
96-well plates
-
Complete cell culture medium
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Formulation of this compound in PHBV Nanoparticles
This protocol is adapted from a method used for Ellipticine, a structurally similar compound, and should be optimized for this compound.
Materials:
-
This compound
-
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in distilled water)
-
High-speed homogenizer or sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PHBV and this compound in chloroform. For example, 50 mg of PHBV and 5 mg of this compound in 5 mL of chloroform.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA to act as a stabilizer.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring at high speed using a homogenizer or sonicator. This should be done on ice to prevent solvent evaporation. Continue homogenization for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Leave the resulting emulsion stirring overnight at room temperature in a fume hood to allow the chloroform to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with distilled water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge again after each wash.
-
Lyophilization: Resuspend the final pellet in a small amount of distilled water and freeze-dry (lyophilize) to obtain a dry nanoparticle powder.
-
Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g., using TEM/SEM), drug loading efficiency, and in vitro release profile.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound and its derivatives.
Experimental Workflow
Caption: Workflow for creating and testing an this compound nanoformulation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent IC50 results.
References
- 1. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioactive this compound Derivatives-Potential Application in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor Activity of New this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Modifying Comet Assay Protocol for Olivacine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using a modified comet assay protocol to assess DNA damage induced by Olivacine.
Troubleshooting Guides and FAQs
Q1: I am observing high background fluorescence in my comet assay images, making it difficult to analyze the comets. What could be the cause and how can I resolve this?
A1: High background fluorescence can be a common issue in comet assays and can arise from several factors, especially when working with a fluorescent compound like this compound.
-
Incomplete washing of DNA stain: Residual fluorescent dye (e.g., SYBR Green, Ethidium Bromide) that has not been properly washed away can bind non-specifically and create a hazy background.[1]
-
Solution: Ensure thorough but gentle washing of the slides after the staining step. Use fresh, filtered staining solution at the correct concentration and for the recommended duration to avoid overstaining.[1]
-
-
Intrinsic fluorescence of this compound: this compound itself is a fluorescent molecule. If not adequately washed out after treatment, it can contribute to background noise.
-
Solution: After treating the cells with this compound, ensure a thorough washing step with phosphate-buffered saline (PBS) before proceeding with cell harvesting and embedding in agarose (B213101).
-
-
Contaminated or poor-quality reagents: Contaminants in buffers or agarose can autofluoresce.
-
Solution: Use high-quality, molecular-biology grade reagents. Prepare fresh buffers and filter them before use.
-
-
Inappropriate imaging settings: High exposure times or gain settings on the fluorescence microscope can amplify background noise.[1]
-
Solution: Optimize your microscope settings. Reduce the exposure time or gain to a level that allows for clear visualization of the comets without excessive background.
-
-
Light sensitivity of fluorescent dyes: Exposing the slides to light for extended periods can increase background fluorescence.[1]
-
Solution: Perform all steps involving fluorescent dyes in the dark or under subdued light conditions.
-
Q2: I am not observing significant comet tails in my positive control (e.g., etoposide) or this compound-treated cells. What could be the problem?
A2: The absence of comet tails, especially in your positive control, indicates a potential issue with the assay protocol itself.
-
Inefficient cell lysis: If the cell membrane and nuclear envelope are not completely lysed, the DNA will not be free to migrate during electrophoresis.
-
Solution: Ensure the lysis buffer is fresh and at the correct pH. The duration of the lysis step is also critical; for topoisomerase II inhibitors, an overnight lysis at 4°C can increase sensitivity.
-
-
Incorrect electrophoresis conditions: The voltage and duration of electrophoresis are crucial for DNA migration.
-
Solution: Verify the voltage and current of your power supply. For the alkaline comet assay, a voltage of around 25V and a current of 300mA for 20-30 minutes is standard. Ensure the electrophoresis buffer is fresh and at the correct pH (>13).
-
-
Sub-optimal DNA unwinding: In the alkaline comet assay, proper unwinding of the DNA is necessary to reveal single-strand breaks.
-
Solution: Ensure the slides are incubated in the alkaline electrophoresis buffer for a sufficient amount of time (e.g., 20-40 minutes) before starting the electrophoresis.
-
-
Degraded this compound or positive control: The compound may have lost its activity.
-
Solution: Use a fresh stock of this compound and your positive control.
-
Q3: The comet tails in my this compound-treated samples appear smaller than expected, or I see a decrease in migration at higher concentrations. Why is this happening?
A3: This phenomenon can be indicative of DNA cross-linking, which is a known mechanism of some topoisomerase II inhibitors. DNA-protein or DNA-DNA crosslinks can impede the migration of DNA during electrophoresis, resulting in smaller comet tails.
-
Solution: To specifically detect DNA crosslinks, a modified comet assay protocol is required. This typically involves inducing a known amount of DNA damage (e.g., with a fixed dose of X-rays or a chemical agent like H₂O₂) after the initial treatment with the cross-linking agent. The crosslinks will then be detected as a reduction in the induced DNA migration compared to the control (cells treated only with the damage-inducing agent).
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the genotoxic effects of this compound derivatives using the comet assay. The percentage of DNA in the comet tail is a common metric used to quantify the level of DNA damage.[2]
| Compound | Concentration (µM) | % DNA in Tail (Mean ± SD) |
| Control | 0 | 5.42 ± 1.33 |
| Ellipticine | 5 | ~25 |
| 10 | ~35 | |
| This compound Derivative 2 | 5 | No significant difference from control |
| 10 | No significant difference from control | |
| This compound Derivative 4 | 5 | ~20 |
| 10 | ~30 |
Data is estimated from figures in the cited source and is for illustrative purposes.[2]
Experimental Protocol: Modified Alkaline Comet Assay for this compound
This protocol is adapted for the evaluation of DNA strand breaks induced by this compound, a topoisomerase II inhibitor.
1. Cell Culture and Treatment: a. Plate cells (e.g., CCRF/CEM, MCF-7) at an appropriate density and allow them to attach overnight. b. Treat cells with varying concentrations of this compound (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 2, 4, or 24 hours). Include a positive control such as etoposide (B1684455) (a known topoisomerase II inhibitor).
2. Slide Preparation: a. Pre-coat microscope slides with a layer of 1% normal melting point (NMP) agarose and allow it to solidify.
3. Cell Embedding: a. Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL. b. Mix the cell suspension with 0.5% low melting point (LMP) agarose at a 1:10 ratio (v/v). c. Pipette 75 µL of the cell-agarose suspension onto the pre-coated slides and cover with a coverslip. d. Solidify the agarose by placing the slides at 4°C for 10 minutes.
4. Cell Lysis: a. Gently remove the coverslips and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) overnight at 4°C. This extended lysis time can enhance the detection of DNA-protein crosslinks.
5. DNA Unwinding and Electrophoresis: a. Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank. b. Fill the tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). c. Allow the DNA to unwind for 20-40 minutes in the alkaline buffer. d. Perform electrophoresis at 25V and 300mA for 20-30 minutes at 4°C.
6. Neutralization and Staining: a. After electrophoresis, gently remove the slides and neutralize them by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5). b. Stain the DNA with a fluorescent dye (e.g., SYBR Green or Ethidium Bromide) according to the manufacturer's instructions.
7. Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Capture images and analyze them using appropriate comet assay software to determine the percentage of DNA in the tail, tail length, and tail moment. At least 50 cells should be scored per slide.[3]
Visualizations
Caption: Experimental workflow for the modified comet assay with this compound.
Caption: this compound-induced DNA damage signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of DNA-Damaging Effects Induced by Different Tanning Agents Used in the Processing of Natural Leather—Pilot Study on HepG2 Cell Line | MDPI [mdpi.com]
Reducing off-target effects of Olivacine
Welcome to the technical support center for researchers working with Olivacine and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound's primary antitumor mechanism is similar to its isomer, ellipticine. It functions through two main actions: direct intercalation into DNA and the inhibition of topoisomerase II (topo II) activity.[1][2] This inhibition leads to DNA strand breaks, which in turn trigger cell cycle arrest and apoptosis, forming the basis of its cytotoxic effect on cancer cells.[2][3]
Q2: What are the common off-target effects associated with this compound?
A2: Off-target effects generally stem from this compound's primary mechanism not being exclusively specific to cancer cells. The main concerns are:
-
Cytotoxicity in Normal Cells: this compound can affect non-cancerous cells, leading to a narrow therapeutic window.[1][4]
-
Genotoxicity: Due to its DNA-intercalating nature, this compound can cause DNA damage in healthy cells, a significant off-target concern.[5]
-
Adverse Side Effects: Clinical trials of this compound derivatives, such as S16020, have been halted due to side effects like facial swelling and erythematous rash, indicating systemic off-target activity.[4]
Q3: Why is it critical to reduce this compound's off-target effects?
Q4: Are there derivatives of this compound with a better off-target profile?
A4: Yes, extensive research has focused on synthesizing this compound derivatives to improve efficacy and selectivity.[1][6] Modifications at various positions of the pyridocarbazole structure have been explored to enhance antitumor activity while reducing toxicity to normal cells.[1] For example, the derivative S16020 showed greater antitumor activity than the parent compound, although it ultimately presented its own toxicity issues in clinical trials.[1][4] The search for derivatives with an improved therapeutic index is ongoing.[7][8]
Troubleshooting Guide
Q: High cytotoxicity is observed in my non-cancerous control cell line. What are the next steps?
A: This indicates a poor selectivity index. Consider the following troubleshooting steps:
-
Concentration Titration: Perform a dose-response curve for both your cancer and non-cancerous cell lines to identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Evaluate Derivatives: If available, test derivatives that have been reported to have higher selectivity. Refer to the data tables below to compare the IC50 values of different derivatives against various cell lines.
-
Use Orthogonal Assays: Confirm the on-target mechanism. For example, use a topoisomerase II activity assay to verify that the cytotoxicity correlates with enzyme inhibition.[2] This helps distinguish on-target cytotoxicity from non-specific or off-target toxicity.
-
Rescue Experiments: Use a known inhibitor of the target (e.g., etoposide (B1684455) for topoisomerase II) as a positive control. If the cellular phenotype is consistent, it strengthens the evidence for an on-target effect.
Q: The observed cell death doesn't seem to correlate with cell cycle arrest. Could this be an off-target effect?
A: Potentially. While this compound is known to induce G2 phase arrest, deviations could suggest alternative or off-target mechanisms.[7][8]
-
Analyze Cell Death Pathway: Use assays like Annexin V/PI staining to determine if the cell death is apoptotic or necrotic. This compound's on-target effect is expected to be primarily apoptotic.
-
Investigate Oxidative Stress: Some derivatives have shown pro-oxidative activity at low concentrations.[9] Measure reactive oxygen species (ROS) levels to see if oxidative stress is contributing to cell death independently of topoisomerase II inhibition.
-
Structure-Activity Relationship (SAR) Analysis: Compare your results with published data on derivatives. Modifications at specific positions can alter the mechanism. For instance, hydroxylation at the C-9 position is known to increase the affinity for DNA and stabilization of the DNA-topo II complex.[1][4]
Strategies for Reducing Off-Target Effects
The primary strategy for mitigating this compound's off-target effects is through rational drug design and the synthesis of novel derivatives. Structure-Activity Relationship (SAR) studies are key to guiding these modifications.[1]
Key Modification Strategies from Literature:
-
C-9 Position: Introducing a hydroxyl group at the C-9 position generally increases antitumor activity by enhancing the compound's affinity for the DNA-topo II complex.[1][4] In contrast, a methoxy (B1213986) group at this position tends to lower activity.[4]
-
N-6 Position: Methylation at the N-6 position can block the pyrrole (B145914) nitrogen atom, preventing oxidation of a 9-hydroxy group to a quinoid system, which is often responsible for toxicity.[1]
-
C-1 Position: Adding alkylamino or other moieties at the C-1 position can improve hydrophilic properties and thus solubility, potentially altering the pharmacokinetic and pharmacodynamic profile.[3]
-
Prodrugs: Developing a prodrug, such as esterifying the 9-OH group, can improve the therapeutic index. The derivative S30972-1, a prodrug of S16020-2, demonstrated a better in vivo profile and lower toxicity.[7][8]
Caption: Iterative cycle for developing this compound derivatives.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of this compound and its key derivatives across different cell lines.
Table 1: IC50 Values of this compound Derivatives in Cancer Cell Lines (μM)
| Compound | L1210 (Murine Leukemia) | A549 (Non-small-cell lung) | MCF-7 (Breast) | Reference |
| This compound (1) | 2.03 | - | - | [4] |
| 9-hydroxythis compound (2) | 0.06 | - | - | [1] |
| Compound 28 | - | 4.74 (normoxia) 0.57 (hypoxia) | 5.96 (normoxia) 0.69 (hypoxia) | [4] |
| Compound 29 | - | 30.5 (normoxia) 0.65 (hypoxia) | 11.25 (normoxia) 0.81 (hypoxia) | [4] |
Table 2: Comparative Cytotoxicity of Derivatives in Doxorubicin-Sensitive (LoVo) and -Resistant (LoVo/DX) Colon Cancer, and Normal Fibroblasts (NHDF)
| Compound | IC50 LoVo (μM) | IC50 LoVo/DX (μM) | IC50 NHDF (μM) | Reference |
| Derivative 1 | 1.95 | 3.25 | 4.90 | [9] |
| Derivative 2 | 2.50 | 4.80 | 6.50 | [9] |
| Derivative 3 | 7.90 | 11.00 | 4.20 | [9] |
| Derivative 4 | 3.50 | 5.00 | 7.50 | [9] |
| Ellipticine | 1.10 | 1.70 | 2.90 | [9] |
Lower IC50 values indicate higher cytotoxicity. A higher IC50 in NHDF cells compared to cancer cells suggests better selectivity.
Key Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Plate cells (e.g., LoVo, LoVo/DX, NHDF) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound derivative in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[9]
Protocol 2: Comet Assay for Genotoxicity Assessment
This assay (single-cell gel electrophoresis) measures DNA strand breaks in individual cells.
-
Cell Preparation: Treat cells with the this compound derivative for a short period (e.g., 2-4 hours). Harvest approximately 1x10⁵ cells.
-
Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in a cold lysis buffer (containing Triton X-100 and NaCl) for at least 1 hour to lyse the cells and unfold the DNA.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply a voltage (e.g., 25V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate further from the nucleus, forming a "comet tail."
-
Analysis: Quantify the amount of DNA in the tail relative to the head using imaging software to determine the extent of DNA damage.[2][5]
Caption: Workflow for assessing this compound derivative selectivity.
Signaling Pathway Visualization
Caption: On-target signaling pathway of this compound.
References
- 1. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive this compound Derivatives—Potential Application in Cancer Therapy | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo pharmacological characterizations of the antitumor properties of two new this compound derivatives, S16020-2 and S30972-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the pharmacological profile of an this compound derivative and a potential prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Olivacine Synthesis
Welcome to the technical support center for the synthesis of Olivacine and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Several synthetic strategies for this compound have been reported, with many involving the construction of the key pyrido[4,3-b]carbazole core. One common approach involves the reaction of a carbazole (B46965) derivative with a pyridine (B92270) derivative. For example, starting from 2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethylamine and 6-methylpicolinic acid to form a key intermediate, which is then cyclized to the pyridocarbazole system.[1] Another strategy utilizes a palladium-catalyzed tandem cyclization/cross-coupling reaction. When considering scale-up, the selection of a route should prioritize factors such as the availability and cost of starting materials, the number of synthetic steps, the robustness of each reaction, and the ease of purification.
Q2: What are the primary challenges when moving from lab-scale to pilot-scale synthesis of this compound?
A2: Scaling up the synthesis of complex heterocyclic molecules like this compound presents several challenges. These include:
-
Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can become problematic at a larger scale, potentially leading to side reactions or product degradation.
-
Mixing Efficiency: Ensuring homogeneous mixing in large reactors is critical for consistent reaction outcomes.
-
Purification and Isolation: Methods like column chromatography can be difficult and costly to implement on a large scale. Developing robust crystallization or extraction procedures is often necessary.[2][3]
-
Byproduct Profile: The types and quantities of impurities may change with scale, requiring re-optimization of purification strategies.
-
Process Safety: Handling large quantities of flammable solvents and potentially toxic reagents requires stringent safety protocols.[4][5]
Q3: How can I improve the yield and purity of my this compound synthesis during scale-up?
A3: Improving yield and purity at scale often involves a multi-faceted approach:
-
Process Optimization: Systematically study critical process parameters such as temperature, concentration, reaction time, and catalyst loading to find the optimal conditions for the larger scale.
-
Reagent and Solvent Quality: Ensure the use of high-quality, dry solvents and reagents, as impurities can have a more significant impact in large batches.
-
Inert Atmosphere: For sensitive steps, maintaining a strictly inert atmosphere (e.g., using nitrogen or argon) is crucial to prevent side reactions.
-
Work-up and Purification: Optimize extraction, washing, and crystallization procedures to efficiently remove impurities. Consider using alternative purification techniques like pH-zone refining centrifugal partition chromatography for alkaloids.[6]
Q4: What are the safety precautions for handling large quantities of this compound and its intermediates, given its cytotoxic nature?
A4: this compound and its derivatives are often investigated for their cytotoxic properties, meaning they can be harmful to cells. When handling these compounds at scale, stringent safety measures are essential:
-
Containment: Use closed systems or well-ventilated enclosures (fume hoods, glove boxes) to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, lab coats, and eye protection. For potent compounds, respiratory protection may be necessary.
-
Waste Disposal: All contaminated materials (glassware, solvents, PPE) should be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
-
Training: Ensure all personnel are thoroughly trained on the specific hazards of the compounds and the emergency procedures.[4][5]
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization Step to form the Pyrido[4,3-b]carbazole Core
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using techniques like TLC or HPLC. If the reaction stalls, consider adding a fresh portion of the catalyst or extending the reaction time.[7] |
| Side Reactions | The formation of the pyridone ring can be prone to side reactions. Running the reaction under high-dilution conditions can favor the desired intramolecular cyclization.[8] |
| Suboptimal Temperature | The cyclization reaction can be sensitive to temperature. Experiment with a range of temperatures to find the optimal balance between reaction rate and byproduct formation. |
| Acid/Base Sensitivity | The stability of intermediates and the final product to acidic or basic conditions should be evaluated. Adjust the pH of the reaction and work-up steps accordingly.[9] |
Problem 2: Difficulty in Purifying the Final this compound Product at Scale
| Potential Cause | Suggested Solution |
| "Oiling Out" During Crystallization | This can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the product. Try using a lower-boiling point solvent or adding a seed crystal to induce proper crystallization.[7] |
| Poor Separation in Column Chromatography | On a large scale, column chromatography can be inefficient. Optimize the solvent system using TLC first. Consider alternative stationary phases like basic aluminum oxide for better separation of alkaloids.[3] |
| Persistent Impurities | Identify the structure of the persistent impurities. This may provide clues about their origin and help in designing a more effective purification strategy (e.g., an acid-base extraction to remove basic or acidic impurities). |
| Product Solubility | If the product is highly soluble in the aqueous layer during work-up, it can lead to significant loss. Perform a small-scale extraction and analyze the aqueous layer to confirm. If necessary, adjust the pH or use a different extraction solvent.[9] |
Quantitative Data
The following tables summarize reported yields for key steps in the synthesis of this compound derivatives. Note that these are typically reported for lab-scale synthesis and may require optimization for scale-up.
Table 1: Synthesis of 1-Substituted-9-methoxy-5,6-dimethyl-6H-pyrido[4,3-b]carbazole Derivatives [8][10][11]
| Step | Reactants | Product | Yield (%) |
| Reductive Amination | 5,6-dimethyl-1-formyl-9-methoxy-6H-pyrido[4,3-b]carbazole, 2-amino-1,3-propanediol (B45262) or 2-amino-2-methyl-1-propanol, followed by NaBH4 | 5,6-dimethyl-9-methoxy-1-[(1,1-bis-hydroxymethyl-methyl)aminomethyl)]-6H-pyrido[4,3-b]carbazole or 5,6-dimethyl-9-methoxy-1-[(1,1-dimethyl-2-hydroxy-ethyl)aminomethyl]-6H-pyrido[4,3-b]carbazole | 40-48 |
| Demethylation | 5,6-Dimethyl-9-methoxy-1-[(1,1-bis-hydroxymethyl-ethyl)aminomethyl]-6H-pyrido[4,3-b]carbazole, Boron tribromide | 5,6-Dimethyl-9-hydroxy-1-[(1,1-bis-hydroxymethyl-ethyl)aminomethyl]-6H-pyrido[4,3-b]carbazole | 35 |
| Reduction of Aldehyde | 1-Formylpyridocarbazole, Sodium borohydride (B1222165) | 5,6-dimethyl-9-methoxy-1-hydroxymethyl-6H-pyrido [4,3-b]carbazole | 82 |
Experimental Protocols
General Protocol for the Synthesis of a 1-Substituted this compound Derivative[10][12]
This protocol is a generalized representation based on literature procedures and should be adapted and optimized for specific target molecules and scales.
Step 1: Reductive Amination
-
To a solution of 5,6-dimethyl-1-formyl-9-methoxy-6H-pyrido[4,3-b]carbazole in toluene, add the desired primary amine (e.g., 2-amino-1,3-propanediol).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the crude imine in ethanol (B145695) and cool in an ice bath.
-
Add sodium borohydride portion-wise and stir until the reaction is complete.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Step 2: Purification by Column Chromatography (Lab Scale)
-
Prepare a silica (B1680970) gel slurry in the chosen eluent system.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with the optimized solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: Logical diagram of key challenges to consider during the scale-up of this compound synthesis.
References
- 1. Synthesis, structure, and cytostatic properties of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. Alkaloid Purification - Lifeasible [lifeasible.com]
- 11. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Addressing Reproducibility in Olivacine Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing reproducibility issues encountered during experiments with Olivacine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary antitumor mechanisms are DNA intercalation and the inhibition of topoisomerase II.[1][2] This leads to breaks in the DNA strands, ultimately triggering apoptosis (programmed cell death).[2] Some studies also suggest that this compound and its derivatives can impact the p53 protein, a key regulator of the cell cycle and apoptosis.[2][3]
Q2: Why are my IC50 values for this compound inconsistent between experiments?
A2: Inconsistent IC50 values are a common challenge in cell-based assays. For this compound, this variability can stem from several factors including cell health and passage number, inconsistencies in experimental protocols, and the compound's specific properties. It is crucial to maintain standardized cell culture conditions and meticulously follow protocols to ensure reproducibility.
Q3: Can the choice of cell viability assay affect the IC50 value of this compound?
A3: Yes, different cytotoxicity assays measure different cellular endpoints. For instance, an MTT assay measures metabolic activity, while an SRB assay measures total protein content. This compound might affect these processes at different rates, leading to variations in the calculated IC50 values.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to note the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)
Problem: You are observing significant variability in the IC50 values of this compound across replicate experiments.
| Potential Cause | Recommended Solution |
| Cell-Related Issues | |
| High cell passage number | Use cells with a low passage number. High-passage cells can exhibit altered growth rates and drug sensitivity. |
| Inconsistent cell seeding density | Ensure accurate cell counting and seeding. Cell confluency at the time of treatment should be consistent. |
| Mycoplasma contamination | Regularly test your cell cultures for mycoplasma contamination, as it can affect cellular metabolism and drug response. |
| Compound-Related Issues | |
| This compound precipitation | Ensure this compound is fully dissolved in the culture medium at all tested concentrations. Visually inspect for any precipitate. |
| Inaccurate dilutions | Prepare fresh serial dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing. |
| Assay-Related Issues | |
| "Edge effect" in 96-well plates | To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| Inconsistent incubation times | Standardize the drug incubation period and the timing of reagent addition and plate reading across all experiments. |
| Interference with MTT dye | Although not commonly reported for this compound, some compounds can interfere with the MTT reagent. Run a control with this compound in cell-free media to check for any direct reduction of the dye. |
Guide 2: High Background or Low Signal in Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
Problem: You are experiencing high background fluorescence in your negative controls or a weak/no signal in your this compound-treated samples.
| Potential Cause | Recommended Solution |
| High Background | |
| Excessive reagent concentration | Titrate Annexin V and Propidium Iodide (PI) to determine the optimal staining concentration for your cell line. |
| Inadequate washing | Increase the number and duration of wash steps after staining to remove unbound reagents. |
| Cell clumping | Ensure a single-cell suspension before analysis. Cell clumps can trap reagents and lead to false positives. |
| Weak or No Signal | |
| Suboptimal this compound concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your cell line. |
| Loss of apoptotic cells | Apoptotic cells can detach from the plate. Collect both the supernatant and adherent cells to avoid losing the apoptotic population. |
| Reagent degradation | Use fresh reagents and ensure proper storage of the apoptosis detection kit. |
Guide 3: Weak or No Signal in Western Blotting for Key Pathway Proteins (e.g., p53, Topoisomerase II)
Problem: You are unable to detect or see a very weak band for p53 or Topoisomerase II after this compound treatment.
| Potential Cause | Recommended Solution |
| Protein Expression Levels | |
| Low basal protein expression | The basal level of p53 or Topoisomerase II in your chosen cell line might be low. Use a positive control cell line known to express these proteins at higher levels. |
| Incorrect timing of protein extraction | The effect of this compound on protein expression may be time-dependent. Perform a time-course experiment to identify the optimal time point for protein harvesting. |
| Antibody Issues | |
| Primary antibody not suitable | Ensure the primary antibody is validated for Western blotting and recognizes the target protein from the correct species. |
| Insufficient antibody concentration | Optimize the primary antibody concentration. Incubating the membrane with the primary antibody overnight at 4°C can enhance the signal. |
| Technical Issues | |
| Poor protein transfer | Verify successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer conditions (time, voltage) based on the molecular weight of the target proteins. |
| Inactive detection reagent | Use fresh chemiluminescent substrate. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Non-small-cell lung cancer | 22.31 ± 2.11 | MTT | [4] |
| MCF-7 | Breast cancer | 25.53 ± 2.84 | MTT | [4] |
| LoVo | Colorectal cancer | 12.33 ± 1.21 | MTT | [4] |
| LoVo/DX | Doxorubicin-resistant colorectal cancer | 16.45 ± 1.55 | MTT | [4] |
| CCRF/CEM | Leukemia | 18.76 ± 1.98 | MTT | [4] |
| L1210 | Murine leukemia | 2.03 | Not Specified | [1] |
Table 2: IC50 Values of Selected this compound Derivatives
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| S16020 | 9-hydroxy-5,6-dimethyl-1-(2-(dimethylamino)ethyl)carbamoyl)-6H-pyrido[4,3-b]carbazole | L1210 | 0.0041 | [1] |
| S16020 | 9-hydroxy-5,6-dimethyl-1-(2-(dimethylamino)ethyl)carbamoyl)-6H-pyrido[4,3-b]carbazole | A549 | 0.030 | [1] |
| S16020 | 9-hydroxy-5,6-dimethyl-1-(2-(dimethylamino)ethyl)carbamoyl)-6H-pyrido[4,3-b]carbazole | MCF-7 | 0.075 | [1] |
| Compound 28 | Not specified | A549 (hypoxic) | 0.57 | [1] |
| Compound 28 | Not specified | MCF-7 (hypoxic) | 0.69 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Collect both the detached and adherent cells. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of p53 and Topoisomerase II
-
Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Topoisomerase II, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound induces apoptosis through DNA damage and p53 activation.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. Bioactive this compound Derivatives—Potential Application in Cancer Therapy [mdpi.com]
- 2. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. bosterbio.com [bosterbio.com]
Minimizing Olivacine degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing olivacine degradation during storage and in addressing common issues encountered during experimentation.
I. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues.
Storage and Handling
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. For experimental use, a typical stock solution concentration is 10 mM. These stock solutions should be stored at -20°C to maintain stability.[1] When preparing for cell culture experiments, the DMSO stock solution is further diluted in a complete cell culture medium to the desired final concentration (e.g., 1, 2, 5, 10, and 20 μM).[1] It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that would be toxic to the cells, typically kept below 0.2%.[1]
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in the color of your this compound solution may indicate degradation. Factors such as exposure to light, elevated temperatures, or reactive solvents can contribute to chemical degradation. It is recommended to prepare fresh solutions if you observe any changes in appearance. To minimize the risk of degradation, always store solutions in the dark at the recommended temperature.
Q4: Can I store this compound solutions in aqueous buffers?
A4: While some derivatives of this compound have been modified to improve their aqueous solubility, this compound itself has limited solubility in water.[1] For cell-based assays, it is standard practice to prepare a high-concentration stock in DMSO and then dilute it into your aqueous cell culture medium immediately before use. Storing this compound in aqueous solutions for extended periods is generally not recommended due to the potential for precipitation and hydrolysis, especially at non-neutral pH.
Experimental Issues
Q5: I am observing lower than expected cytotoxicity in my cell-based assays. What could be the cause?
A5: Several factors could contribute to lower than expected cytotoxicity:
-
Degradation of this compound: Ensure that your stock solutions have been stored correctly and are not expired. Repeated freeze-thaw cycles should be avoided.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Verify the reported IC50 values for your specific cell line in the literature.
-
Experimental Protocol: Review your protocol for the cytotoxicity assay (e.g., MTT, SRB). Ensure correct cell seeding density, incubation times, and reagent concentrations.
-
P-glycoprotein (P-gp) Expression: Some cancer cell lines develop multidrug resistance, often through the overexpression of efflux pumps like P-glycoprotein, which can actively remove this compound from the cell.[1]
Q6: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A6: To improve reproducibility:
-
Standardize Solution Preparation: Prepare fresh dilutions from your stock solution for each experiment.
-
Consistent Cell Culture Practices: Use cells at a consistent passage number and ensure they are healthy and in the exponential growth phase.
-
Control for Solvent Effects: Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on cell viability.
-
Precise Timing: Adhere strictly to the incubation times specified in your protocol.
II. Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound and one of its derivatives across different cell lines, as determined by the MTT assay.
| Compound/Derivative | Cell Line | IC50 (µM) |
| This compound Derivative 1 | LoVo | 4.84 ± 1.03 |
| This compound Derivative 1 | LoVo/DX | 16.42 ± 0.49 |
| This compound Derivative 1 | NHDF | 74.03 ± 5.12 |
| This compound Derivative 2 | LoVo | 13.50 ± 0.80 |
| This compound Derivative 2 | LoVo/DX | 20.03 ± 3.86 |
| This compound Derivative 2 | NHDF | 58.78 ± 2.14 |
| This compound Derivative 3 | LoVo | 15.43 ± 0.26 |
| This compound Derivative 3 | LoVo/DX | 22.21 ± 0.79 |
| This compound Derivative 3 | NHDF | 41.08 ± 4.77 |
| This compound Derivative 4 | LoVo | 9.37 ± 0.13 |
| This compound Derivative 4 | LoVo/DX | 19.36 ± 2.43 |
| This compound Derivative 4 | NHDF | 52.30 ± 2.43 |
| Ellipticine (Reference) | LoVo | 4.28 ± 0.53 |
| Ellipticine (Reference) | LoVo/DX | 18.16 ± 0.34 |
| Ellipticine (Reference) | NHDF | 22.45 ± 3.14 |
Data sourced from a study on new this compound derivatives. LoVo are human colorectal cancer cells, LoVo/DX are doxorubicin-resistant LoVo cells, and NHDF are normal human dermal fibroblasts.[2]
III. Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Plating:
-
Harvest and count cells from a healthy culture in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration) and a no-treatment control.
-
Incubate the plate for 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Topoisomerase II DNA Decatenation Assay
This assay determines the inhibitory effect of this compound on topoisomerase II activity.
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kinetoplast DNA (kDNA) as the substrate.
-
Add the desired concentration of this compound or a vehicle control (DMSO) to the reaction tubes.
-
Initiate the reaction by adding purified human topoisomerase II enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Load the samples onto a 1% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Perform electrophoresis to separate the decatenated DNA minicircles from the catenated kDNA network.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light. In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating minicircles. An effective inhibitor like this compound will prevent this, leaving the kDNA in the well or as a high molecular weight smear.
-
IV. Mandatory Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified p53 signaling pathway activated by this compound.
Caption: Troubleshooting logic for low cytotoxicity results.
References
Best practices for handling Olivacine in the lab
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olivacine. The following resources are designed to address common challenges and provide best practices for handling this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (1,5-dimethyl-6H-pyrido[4,3-b]carbazole) is a naturally occurring alkaloid originally isolated from the bark of the Aspidosperma olivaceum tree.[1][2][3] It is a structural isomer of the well-known anticancer agent ellipticine (B1684216) and shares similar biological activities.[1][3] Primarily, it is investigated for its antineoplastic and antimalarial properties.[1][2][4]
Q2: What are the primary mechanisms of action for this compound?
A2: this compound's antitumor activity is primarily attributed to two main mechanisms similar to its isomer, ellipticine:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, disrupting its normal function.[5]
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair. This leads to DNA strand breaks and ultimately triggers cell death.[5][6] Additionally, some studies suggest that this compound and its derivatives can influence the p53 tumor suppressor protein pathway.[5][6][7]
Q3: What are the essential safety precautions for handling this compound?
A3: While specific toxicity data for this compound is not extensively detailed in all safety databases, its potent biological activity as a DNA intercalator and topoisomerase II inhibitor warrants careful handling. General laboratory safety protocols for handling hazardous chemicals should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]
-
Ventilation: Handle solid this compound and prepare concentrated stock solutions in a chemical fume hood to avoid inhalation of powder.
-
Spill Management: Have a spill kit readily available. In case of a spill, decontaminate the area according to your institution's standard operating procedures.
-
Waste Disposal: Dispose of all this compound-contaminated materials (e.g., pipette tips, tubes, media) as hazardous chemical waste.[8]
-
General Practices: Do not eat, drink, or store food in the laboratory.[8][9] Wash hands thoroughly after handling the compound.[10]
Q4: How should I properly store this compound?
A4: Proper storage is critical to maintain the stability and potency of this compound.
-
Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and dark place.
-
Stock Solutions: For long-term storage, stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7][11]
Compound Properties and Data
This table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄N₂ | [4][12][13] |
| Molecular Weight | 246.31 g/mol | [4][12][13] |
| IUPAC Name | 1,5-dimethyl-2H-pyrido[4,3-b]carbazole | [12] |
| CAS Number | 484-49-1 | [4][13] |
| Appearance | Solid (details may vary by supplier) | |
| Melting Point | ~320–325 °C | [3] |
| Common Solvent | Dimethyl sulfoxide (DMSO) | [3][7] |
The following table presents reported GI₅₀ (concentration for 50% growth inhibition) values for this compound in various human cancer cell lines, providing an indication of its cytotoxic potency.
| Cell Line | Cancer Type | GI₅₀ Value (µM) | Reference |
| MCF-7 | Breast Carcinoma | 0.75 | [3] |
| CCRF/CEM | Acute Lymphoblastic Leukemia | 0.81 | [3] |
| LoVo/DX | Doxorubicin-Resistant Colon | 0.82 | [3] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Q5: My this compound powder is not dissolving properly in my aqueous buffer. What should I do?
A5: this compound has very poor solubility in water. Direct dissolution in aqueous media is not recommended.
-
Recommended Procedure: First, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[7] Gently warm or vortex if necessary.
-
Working Solutions: Prepare your final working concentrations by diluting the DMSO stock solution into your cell culture medium or buffer. Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.2%) to avoid solvent-induced toxicity.[3][7]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used in your highest this compound concentration group.
Q6: I am observing significant cytotoxicity in my control (non-cancerous) cell line. How can I mitigate this?
A6: While this compound shows some selectivity for cancer cells, it can be toxic to normal cells at higher concentrations.
-
Concentration Range: You may be using a concentration that is too high. Perform a dose-response experiment on your control cell line (e.g., NHDF cells) to determine its IC₅₀ value and select non-toxic concentrations for subsequent experiments.[7]
-
Incubation Time: Reduce the incubation time. Potent compounds can induce toxicity in normal cells over longer exposure periods.
-
DMSO Toxicity: Ensure your final DMSO concentration is not exceeding 0.5%. High levels of DMSO can be independently toxic to cells.
Q7: My experimental results are inconsistent between replicates or experiments. What are the potential causes?
A7: Inconsistent results can stem from several factors related to compound handling and experimental technique.
-
Stock Solution Stability: Avoid multiple freeze-thaw cycles of your DMSO stock solution, as this can lead to compound degradation. Use aliquots stored at -20°C or -80°C.[7][11]
-
Solution Preparation: Ensure the stock solution is fully dissolved and homogenous before making dilutions. Precipitates can form if the stock is not properly warmed and mixed.
-
Cellular Conditions: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment.
-
Light Exposure: As a complex organic molecule, this compound may be light-sensitive. Minimize exposure of stock and working solutions to direct light.
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the standard procedure for preparing this compound solutions for in vitro experiments.
-
Calculate Mass: Determine the mass of solid this compound needed to prepare a 10 mM stock solution in DMSO. (Mass = 10 mmol/L * 0.001 L * 246.31 g/mol = 2.46 mg for 1 mL).
-
Dissolution: In a fume hood, weigh the required amount of this compound and add it to a sterile microcentrifuge tube. Add the calculated volume of high-purity DMSO.
-
Solubilization: Vortex the solution thoroughly until all solid particles are dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect for any remaining precipitate.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile tubes. Store these aliquots at -20°C for short-term use or -80°C for long-term storage to preserve stability.[7][11]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it serially in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general method for evaluating the cytotoxic effect of this compound on adherent cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the old medium. Add 100 µL of fresh medium containing the desired concentrations of this compound (and a DMSO vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control cells. Plot the results to determine the IC₅₀ value.
Mechanism of Action and Troubleshooting
The diagrams below illustrate the proposed signaling pathway for this compound and a logical workflow for troubleshooting common experimental issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor Activity of New this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells | MDPI [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Bioactive this compound Derivatives—Potential Application in Cancer Therapy | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 10. ethz.ch [ethz.ch]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C17H14N2 | CID 96364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Olivacine and Ellipticine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of two structurally related pyridocarbazole alkaloids: olivacine and ellipticine (B1684216). Both compounds, originally isolated from plants of the Apocynaceae family, have garnered significant interest in oncology due to their potent cytotoxic effects against a range of cancer cell lines. This document synthesizes experimental data to objectively compare their performance, offering insights into their mechanisms of action, cytotoxic profiles, and potential as therapeutic agents.
At a Glance: Key Differences and Similarities
| Feature | This compound | Ellipticine |
| Primary Mechanism of Action | DNA Intercalation & Topoisomerase II Inhibition | DNA Intercalation & Topoisomerase II Inhibition |
| Cytotoxicity | Generally considered less cytotoxic than ellipticine, though some derivatives show enhanced potency. | Potent cytotoxic agent against a broad spectrum of cancer cell lines. |
| Toxicity Profile | Derivatives reported to have lower toxicity to normal cells compared to ellipticine. | Use in clinical settings has been limited by its relatively high toxicity.[1] |
| p53 Pathway Interaction | Derivatives have been shown to have a stronger effect on p53 protein levels than ellipticine.[2][3] | Activates the p53 pathway, leading to cell cycle arrest and apoptosis.[4] |
| Clinical Development | At least one derivative (S16020) has entered clinical trials.[2][5] | Derivatives such as celiptium and 9-hydroxyellipticine have undergone clinical trials but were discontinued (B1498344) due to side effects and efficacy issues.[6][7] |
Quantitative Comparison of Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and ellipticine across various human cancer cell lines, providing a quantitative measure of their cytotoxic activity. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Ellipticine IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 19.31 ± 2.11 | 3.25 ± 0.43 | [8] |
| MCF-7 | Breast adenocarcinoma | 25.53 ± 3.04 | 4.67 ± 0.54 | [8] |
| LoVo | Colon adenocarcinoma | 12.34 ± 1.54 | 2.11 ± 0.31 | [8] |
| LoVo/DX | Doxorubicin-resistant colon adenocarcinoma | 14.21 ± 1.87 | 2.54 ± 0.29 | [8] |
| CCRF-CEM | Acute lymphoblastic leukemia | 11.87 ± 1.12 | 3.89 ± 0.41 | [8] |
| NHDF | Normal Human Dermal Fibroblasts | > 30 | 8.92 ± 0.98 | [8] |
| L1210 | Murine leukemia | 2.03 | - | [3] |
| IMR-32 | Neuroblastoma | - | < 1 | [9] |
| UKF-NB-4 | Neuroblastoma | - | < 1 | [9] |
| HL-60 | Promyelocytic leukemia | - | < 1 | [9] |
| U87MG | Glioblastoma | - | ~ 1 | [9] |
Note: The IC50 values can vary between studies due to different experimental conditions.
Mechanisms of Anticancer Action
Both this compound and ellipticine share a primary mechanism of action involving the disruption of DNA replication and transcription in cancer cells.[2][10] This is achieved through two main processes:
-
DNA Intercalation: The planar structure of these molecules allows them to insert themselves between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with the binding of enzymes essential for replication and transcription.
-
Topoisomerase II Inhibition: Both compounds are potent inhibitors of topoisomerase II, a crucial enzyme that resolves DNA tangles during replication. By stabilizing the transient covalent complex between topoisomerase II and DNA, they lead to the accumulation of double-strand breaks, which ultimately triggers programmed cell death (apoptosis).[2][10]
The following diagram illustrates the general workflow for assessing topoisomerase II inhibition.
Furthermore, both alkaloids have been shown to interact with the p53 tumor suppressor pathway. Treatment with these compounds can lead to an increase in p53 protein levels, which in turn can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and promote apoptosis.[4] Interestingly, some studies suggest that this compound derivatives may have a more pronounced effect on p53 levels compared to ellipticine.[2][3]
The signaling pathway below depicts the induction of apoptosis by this compound and ellipticine through DNA damage and p53 activation.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of cell viability and cytotoxicity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
This compound or Ellipticine stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or ellipticine. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C.[11]
-
MTT Addition: Remove the medium and add 28 µL of MTT solution to each well. Incubate for 1.5 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes. Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Topoisomerase II Inhibition: DNA Decatenation Assay
This protocol describes the assessment of topoisomerase II inhibitory activity based on the decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase IIα
-
kDNA (catenated)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound or Ellipticine stock solutions
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)[12]
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
Ethidium (B1194527) bromide
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x reaction buffer, ATP, kDNA, and the test compound (this compound or ellipticine) at various concentrations.[12]
-
Enzyme Addition: Add human topoisomerase IIα to the reaction mixture. The final reaction volume is typically 20-30 µL.[12][13]
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[12]
-
Reaction Termination: Stop the reaction by adding STEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge.[12]
-
Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide. Run the gel at 85V for approximately 1 hour.[12]
-
Visualization: Visualize the DNA bands under a UV transilluminator.[12] Inhibitory activity is indicated by the presence of catenated kDNA (which remains in the well) compared to the control where decatenated DNA migrates into the gel.
Conclusion
Both this compound and ellipticine are potent anticancer agents with a shared mechanism of action targeting DNA integrity and topoisomerase II function. While ellipticine generally exhibits greater cytotoxicity, this is often accompanied by higher toxicity to normal cells. Emerging research on this compound derivatives suggests a promising therapeutic window, with some compounds demonstrating superior anticancer activity and a more favorable toxicity profile compared to ellipticine and its derivatives.[10] Further investigation into these derivatives is warranted to fully elucidate their clinical potential. The choice between these compounds and their analogs for further drug development will depend on a careful balance of efficacy and safety, guided by comprehensive preclinical and clinical evaluation.
References
- 1. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - ProQuest [proquest.com]
- 6. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellipticine, its Derivatives: Re-evaluation of Clinical Suitability with the Aid of Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. inspiralis.com [inspiralis.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Analysis of Olivacine and Doxorubicin Cytotoxicity
An in-depth examination of the cytotoxic profiles of olivacine and the widely-used chemotherapeutic agent doxorubicin (B1662922) reveals distinct mechanisms and potencies against various cancer cell lines. While both compounds interfere with fundamental cellular processes leading to cell death, emerging evidence suggests that this compound and its derivatives may offer advantages in overcoming drug resistance.
This guide provides a comparative overview of the cytotoxic effects of this compound and doxorubicin, summarizing key quantitative data, detailing experimental methodologies, and illustrating the signaling pathways involved. This information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these two potent anti-cancer agents.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and doxorubicin against various cancer cell lines as reported in the literature. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Cell Line | Drug | IC50 (µM) | Reference |
| L1210 (Murine Leukemia) | This compound | 2.03 | [1] |
| LoVo (Colon Carcinoma) | This compound | 12 - 26 | [2][3][4] |
| LoVo/DX (Doxorubicin-resistant Colon Carcinoma) | This compound | Effective | [3][4] |
| CCRF/CEM (Human T-cell Acute Lymphoblastic Leukemia) | This compound | 12 - 26 | [2][3][4] |
| A549 (Non-small Cell Lung Cancer) | This compound | 12 - 26 | [2][3][4] |
| MCF-7 (Breast Cancer) | This compound | 4.67 ± 0.54 | [2] |
| HepG2 (Hepatocellular Carcinoma) | Doxorubicin | 1.3 ± 0.18 (24h) | [5] |
| Huh7 (Hepatocellular Carcinoma) | Doxorubicin | 5.2 ± 0.49 (24h) | [5] |
| IMR-32 (Neuroblastoma) | Doxorubicin | More effective than ellipticine (B1684216) | [6] |
| UKF-NB-4 (Neuroblastoma) | Doxorubicin | Similar to ellipticine | [6] |
Notably, some derivatives of this compound have demonstrated significantly greater antitumor activity than doxorubicin. For instance, the this compound derivative S16020 has shown a broad spectrum of antitumor activity and greater potency compared to both ellipticine derivatives and doxorubicin.[1][7] Furthermore, studies have indicated that this compound's cytotoxic effect on the doxorubicin-resistant LoVo/DX cell line was approximately three times higher than that of doxorubicin.[3][4]
Mechanisms of Cytotoxicity
Both this compound and doxorubicin exert their cytotoxic effects through multiple mechanisms, primarily targeting DNA and essential cellular enzymes.
This compound: The primary mechanisms of this compound's antitumor activity are:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription.[1][8]
-
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. This leads to the accumulation of DNA double-strand breaks and subsequent cell death.[1][8]
-
p53 Protein Interaction: this compound and its derivatives have been observed to have a strong effect on the p53 protein, a key tumor suppressor, which can trigger apoptosis.[1][7]
Doxorubicin: Doxorubicin's cytotoxic action is multifaceted and includes:
-
DNA Intercalation and Adduct Formation: Similar to this compound, doxorubicin intercalates into DNA, disrupting its functions.[9][10]
-
Topoisomerase II Poisoning: It stabilizes the complex between topoisomerase II and DNA, leading to DNA strand breaks.[9][11]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[9][11]
-
Membrane Damage: It can alter sphingolipid metabolism, leading to damage of cellular membranes.[9]
Experimental Protocols
The following provides a detailed methodology for a common assay used to determine the cytotoxicity of compounds like this compound and doxorubicin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[13]
Materials:
-
Cancer cell lines (e.g., LoVo, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and Doxorubicin stock solutions
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or doxorubicin. Include untreated control wells.
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for a few hours, allowing the formazan crystals to form.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and doxorubicin, as well as a typical experimental workflow for cytotoxicity assessment.
Caption: Doxorubicin's multi-faceted mechanism of inducing apoptosis.
Caption: this compound's primary mechanisms leading to apoptosis.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Olivacine Derivatives Exhibit Potent Anticancer Activity: A Head-to-Head IC50 Comparison
A comprehensive analysis of the cytotoxic effects of various olivacine derivatives reveals significant potential in cancer therapy, with several compounds demonstrating greater efficacy than the parent molecule and existing chemotherapeutic agents like doxorubicin. This guide provides a comparative overview of their half-maximal inhibitory concentrations (IC50) across a range of cancer cell lines, details the experimental methodologies for IC50 determination, and illustrates the key signaling pathways involved.
This compound, a pyridocarbazole alkaloid, and its derivatives have garnered considerable attention for their multidirectional biological activities, most notably their antiproliferative effects.[1][2] The mechanism of action for this compound and its derivatives is similar to that of ellipticine (B1684216), primarily involving DNA intercalation and the inhibition of topoisomerase II.[1][3] However, research indicates that certain this compound derivatives possess a broader spectrum of antitumor activity and greater potency than ellipticine derivatives.[1] Furthermore, these compounds have shown the ability to affect the p53 protein, a critical tumor suppressor.[1][4]
Comparative Analysis of IC50 Values
The cytotoxic activity of this compound derivatives has been evaluated against various cancer cell lines, including murine leukemia (L1210), non-small-cell lung cancer (A549), breast cancer (MCF-7), and colorectal carcinoma (LoVo). The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, serve as a key metric for comparing the potency of these compounds.
Below is a summary of the IC50 values for several notable this compound derivatives:
| Compound | L1210 (µM) | A549 (µM) | MCF-7 (µM) | LoVo (µM) | LoVo/DX (µM) | Other Cell Lines (µM) |
| This compound | 2.03[5] | 12-26[3][6] | 12-26[3][6] | 12-26[3][6] | 12-26[3][6] | CCRF/CEM: 12-26[3][6] |
| Compound 6 | 0.02[1][5] | - | - | - | - | - |
| Compound 7 | 1[1][5] | - | - | - | - | - |
| S16020 (Compound 9) | 0.0041[1][5] | 0.030[1][5] | 0.075[1][5] | - | - | - |
| S30972-1 (Compound 8) | 0.019[1][5] | - | - | - | - | - |
| Compound 15 | - | - | - | - | - | - |
| Compound 16 | 0.33[1][5] | - | - | - | - | - |
| Compound 19 | 7.15[1] | 8.19[1] | - | - | - | - |
| Compound 20 | 6.08[1] | 8.25[1] | - | - | - | - |
| Compound 23 | 0.05[1] | 0.095[1] | 0.23[1] | - | - | - |
| Compound 24 | 0.9[1][5] | 5.03[1][5] | - | - | - | - |
| Compound 25 | 1.5[1][5] | 2.12[1][5] | - | - | - | - |
| Compound 28 | - | 4.74 (normoxic), 0.57 (hypoxic)[1][5] | 5.96 (normoxic), 0.69 (hypoxic)[1][5] | - | - | - |
| Compound 29 | - | 30.5 (normoxic), 0.65 (hypoxic)[1][5] | 11.25 (normoxic), 0.81 (hypoxic)[1][5] | - | - | - |
Note: The specific structures of compounds 6, 7, 15, 16, 19, 20, 23, 24, 25, 28, and 29 are detailed in the referenced literature. LoVo/DX is a doxorubicin-resistant cell line.
Experimental Protocols
The determination of IC50 values for this compound derivatives is predominantly carried out using cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method.[4][6][7][8][9]
MTT Assay Protocol for IC50 Determination
This protocol provides a generalized procedure for determining the cytotoxic effects of this compound derivatives on adherent cancer cell lines.
1. Cell Preparation:
-
Culture adherent cancer cells (e.g., A549, MCF-7) in T75 flasks using standard tissue culture procedures until they reach near-confluency.
-
Harvest the cells by trypsinization, neutralize with culture medium, and centrifuge to form a cell pellet.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer.
-
Dilute the cell suspension to a final concentration of 200,000 cells/mL.[10]
2. Cell Seeding:
-
Dispense 100 µL of the cell suspension into each well of a 96-well microplate, resulting in approximately 20,000 cells per well.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (B87167) (DMSO).
-
Create a series of serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound derivative. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial succinate (B1194679) dehydrogenase in viable cells will reduce the MTT to formazan (B1609692) crystals.[11]
-
Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[11]
-
Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive this compound Derivatives-Potential Application in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide: The Olivacine Derivative S16020 Versus its Parent Compound Olivacine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the olivacine derivative S16020 and its parent compound, this compound. Both compounds are recognized for their antitumor properties, primarily acting as topoisomerase II inhibitors. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key mechanisms of action.
Executive Summary
S16020, a 9-hydroxy derivative of this compound, has demonstrated significantly greater potency and a broader spectrum of antitumor activity in preclinical studies compared to its parent compound. While both molecules share a common mechanism of action involving DNA intercalation and inhibition of topoisomerase II, S16020 induces DNA damage at substantially lower concentrations. Furthermore, this compound derivatives, including S16020, have been reported to exhibit a more pronounced effect on the p53 tumor suppressor pathway than ellipticine (B1684216), a related compound. Clinical trials for S16020 have progressed to Phase I and II, investigating its safety and efficacy in cancer patients.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and S16020 in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | S16020 IC50 (µM) | Reference |
| L1210 | Murine Leukemia | 2.03 | 0.0041 | [1] |
| A549 | Human Lung Carcinoma | Not Available | 0.030 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | Not Available | 0.075 | [1] |
Note: Direct comparative IC50 values for this compound and S16020 from a single study across multiple cell lines are limited in the reviewed literature. The provided data is compiled from studies investigating this compound and its derivatives.
Mechanism of Action
Both this compound and S16020 exert their cytotoxic effects through a dual mechanism:
-
DNA Intercalation: The planar structure of these molecules allows them to insert between the base pairs of DNA, distorting the double helix and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: They inhibit the enzyme topoisomerase II, which is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.[2]
S16020 has been shown to be a more potent inducer of topoisomerase II-mediated DNA strand breaks in vivo, requiring concentrations 500-fold lower than other ellipticine derivatives to achieve a similar effect.[2]
Signaling Pathways
p53-Mediated Cell Cycle Arrest and Apoptosis
Both this compound and its derivatives have been shown to activate the p53 signaling pathway, a critical tumor suppressor pathway that responds to cellular stress, including DNA damage.[2] Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or induce apoptosis if the damage is irreparable. This compound derivatives have been observed to have a stronger effect on p53 protein levels compared to ellipticine.[2] One of the key downstream effectors of p53 is the protein p21, which plays a crucial role in cell cycle arrest. Studies have shown that treatment with this compound derivatives leads to an increase in p21 protein levels.[3] S16020 has been specifically shown to induce a G2/M phase cell cycle arrest.[4]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound and S16020 on cancer cell lines by measuring cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., L1210, A549, MCF-7)
-
Complete culture medium
-
96-well plates
-
This compound and S16020 stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound or S16020 and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Comet Assay for DNA Damage
This assay, also known as single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells treated with this compound or S16020.
Materials:
-
Treated cells
-
Low melting point agarose (B213101)
-
Microscope slides
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with analysis software
Procedure:
-
Mix a suspension of treated cells with low melting point agarose.
-
Layer the cell/agarose mixture onto a microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Place the slides in an electrophoresis chamber with either alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) buffer.
-
Perform electrophoresis to allow the fragmented DNA to migrate, forming a "comet tail".
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by analyzing the tail length and intensity relative to the head.
Topoisomerase II Inhibition Assay
This assay determines the ability of this compound and S16020 to inhibit the activity of topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
kDNA (kinetoplast DNA) or supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
ATP
-
This compound and S16020
-
Loading dye
-
Agarose gel
-
Ethidium (B1194527) bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Set up reaction mixtures containing assay buffer, ATP, and kDNA or supercoiled plasmid DNA.
-
Add varying concentrations of this compound or S16020 to the reaction tubes.
-
Initiate the reaction by adding topoisomerase IIα and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated (for kDNA) or relaxed (for plasmid DNA) forms of DNA compared to the untreated control.
Conclusion
The available data strongly suggest that the this compound derivative S16020 is a more potent antitumor agent than its parent compound, this compound. Its enhanced ability to inhibit topoisomerase II and induce DNA damage at lower concentrations, coupled with its activity in multidrug-resistant cell lines, makes it a promising candidate for further cancer therapeutic development. The activation of the p53 pathway by these compounds underscores a key mechanism contributing to their cytotoxic effects. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic window and clinical potential of S16020 relative to this compound and other established chemotherapeutic agents.
References
- 1. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Olivacine's Efficacy in Multidrug-Resistant Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the mechanisms and efficacy of novel anti-cancer compounds in overcoming multidrug resistance (MDR) is paramount. Olivacine, a pyridocarbazole alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines, including those exhibiting resistance to conventional chemotherapeutics. This guide provides a comparative analysis of this compound's performance against its well-studied isomer, ellipticine (B1684216), and the commonly used chemotherapy drug, doxorubicin (B1662922), in multidrug-resistant cell lines.
Multidrug resistance is a major obstacle in cancer therapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells.[1] this compound and its derivatives have emerged as promising candidates to counteract this resistance.[2] Studies indicate that this compound's mechanism of action in MDR cells is multifaceted, involving the generation of reactive oxygen species (ROS), interaction with P-glycoprotein, and induction of cell cycle arrest, potentially through the p53 tumor suppressor protein.[2][3]
Comparative Cytotoxicity
The in vitro efficacy of this compound has been evaluated against several cancer cell lines, with a particular focus on doxorubicin-resistant colorectal carcinoma (LoVo/DX). The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for this compound, ellipticine, and doxorubicin, providing a quantitative comparison of their cytotoxic activities.
Table 1: SRB Assay Results (GI50 values in µM) after 72-hour treatment
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | LoVo (Colon Adenocarcinoma) | LoVo/DX (Doxorubicin-Resistant Colon Adenocarcinoma) | CCRF/CEM (Acute Lymphoblastic Leukemia) | NHDF (Normal Human Dermal Fibroblasts) |
| This compound | 1.10 | 0.75 | 1.05 | 0.82 | 0.81 | 1.80 |
| Ellipticine | 0.55 | 0.49 | 0.53 | 0.41 | 0.39 | 0.60 |
| Doxorubicin | 0.03 | 0.02 | 1.45 | 28.50 | 0.01 | 0.80 |
Data sourced from:[4]
Table 2: MTT Assay Results (IC50 values in µM) after 72-hour treatment
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | LoVo (Colon Adenocarcinoma) | LoVo/DX (Doxorubicin-Resistant Colon Adenocarcinoma) | CCRF/CEM (Acute Lymphoblastic Leukemia) | NHDF (Normal Human Dermal Fibroblasts) |
| This compound | 22.31 ± 2.11 | 26.11 ± 3.14 | 12.54 ± 1.11 | 15.65 ± 1.54 | 12.11 ± 1.01 | 25.43 ± 2.54 |
| Ellipticine | 3.14 ± 0.32 | 4.67 ± 0.54 | 2.11 ± 0.11 | 2.87 ± 0.21 | 5.86 ± 1.44 | 5.14 ± 0.54 |
| Doxorubicin | 1.11 ± 0.11 | 0.87 ± 0.09 | 1.21 ± 0.11 | 45.32 ± 4.51 | 0.98 ± 0.09 | 22.11 ± 2.11 |
The data clearly indicates that while ellipticine is generally more potent than this compound, both compounds demonstrate significant activity against the doxorubicin-resistant LoVo/DX cell line, with GI50 and IC50 values substantially lower than that of doxorubicin.[4] Notably, this compound's cytotoxic effect on the LoVo/DX cell line was found to be approximately three times higher than that of doxorubicin in the MTT assay. Furthermore, this compound exhibits lower cytotoxicity towards normal human dermal fibroblasts (NHDF) compared to ellipticine, suggesting a potentially better therapeutic window.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay measures cell density based on the measurement of cellular protein content.[6]
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[7]
-
Washing: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid.[7]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[6]
MTT Assay for Metabolic Activity
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, indicating cell viability.[8]
-
Cell Plating: Plate cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Expose cells to a range of concentrations of the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well and incubate in the dark at room temperature for 2 hours.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
Rhodamine 123 Efflux Assay for P-glycoprotein Function
This assay measures the activity of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.[9]
-
Cell Preparation: Harvest and resuspend cells to a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Incubate cells with the test compounds at various concentrations for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5.25 µM and incubate for another 30 minutes at 37°C.[9]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh medium and incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.[10]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher mean fluorescence intensity in treated cells indicates inhibition of P-gp.[10]
DCF-DA Assay for Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeant reagent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure hydroxyl, peroxyl, and other ROS activity within the cell.[11]
-
Cell Seeding: Seed 2 × 10⁵ cells per well in a 24-well plate and incubate overnight.[12]
-
Compound Treatment: Treat the cells with the desired concentrations of the test compounds.
-
DCFH-DA Staining: Remove the treatment medium, wash with DMEM, and then add 500 µL of DCFH-DA working solution (typically 10 µM) to each well. Incubate at 37°C for 30 minutes.[12]
-
Washing: Remove the DCFH-DA solution and wash the cells once with DMEM and twice with PBS.[12]
-
Fluorescence Measurement: Add 500 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at 485 nm and emission at 530 nm.[12]
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in evaluating this compound's efficacy and its proposed mechanism of action, the following diagrams have been generated using Graphviz.
References
- 1. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. doc.abcam.com [doc.abcam.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Validating Olivacine's Inhibition of Topoisomerase II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of olivacine's performance as a topoisomerase II inhibitor against well-established alternatives, etoposide (B1684455) and doxorubicin (B1662922). We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate the underlying mechanisms and experimental workflows.
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme in DNA replication, transcription, and chromosome segregation, responsible for resolving DNA topological problems by creating transient double-strand breaks.[1] Topoisomerase II inhibitors interfere with this process, leading to the accumulation of DNA damage and ultimately cell death. These inhibitors are broadly classified into two categories: poisons, which stabilize the transient enzyme-DNA cleavage complex, and catalytic inhibitors, which interfere with other steps in the enzymatic cycle.[1]
This compound, an alkaloid isolated from the plant Aspidosperma olivaceum, along with its derivatives, has been identified as a topoisomerase II inhibitor.[2][3][4] Its proposed mechanism involves intercalation into DNA and stimulation of topoisomerase II-mediated DNA cleavage, characteristic of a topoisomerase II poison.[5] Etoposide and doxorubicin are widely used chemotherapeutic agents that also act as topoisomerase II poisons.[6][7]
Comparative Analysis of Inhibitory Activity
A direct quantitative comparison of the enzymatic inhibition of topoisomerase II by this compound, etoposide, and doxorubicin is essential for evaluating its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison, typically determined through in vitro assays such as DNA relaxation, decatenation, or cleavage assays.
Table 1: Comparative Inhibitory Concentrations (IC50)
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | MTT Assay | A549 cells | 12 - 26 | [8] |
| MTT Assay | MCF-7 cells | 12 - 26 | [8] | |
| MTT Assay | LoVo cells | 12 - 26 | [8] | |
| MTT Assay | CCRF/CEM cells | 12 - 26 | [8] | |
| Etoposide | Decatenation Assay | Topoisomerase IIα | 46.3 | [9] |
| Relaxation Assay | Topoisomerase IIα | 69.7 | [10] | |
| Doxorubicin | Decatenation Assay | Topoisomerase IIβ | ~40 |
Note: The IC50 values for etoposide and doxorubicin are from direct enzymatic assays, while the values for this compound are from cell viability assays and are provided for contextual reference.
Key Experimental Protocols for Validation
The following are detailed methodologies for the three primary assays used to validate topoisomerase II inhibition.
DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase II reaction buffer, ATP, and the test compound (this compound or alternatives) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase II enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel. The different topological forms of the DNA (supercoiled, relaxed, and nicked) will separate based on their migration rates.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The inhibition of DNA relaxation is determined by the persistence of the supercoiled DNA band in the presence of the inhibitor.[10]
DNA Decatenation Assay
This assay assesses the unique ability of topoisomerase II to separate interlinked DNA circles (catenanes), found in kinetoplast DNA (kDNA).
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing kDNA, 10x topoisomerase II assay buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add purified topoisomerase II to initiate the decatenation reaction.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding a stop buffer.
-
Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Catenated kDNA is unable to enter the gel, while the decatenated minicircles migrate into the gel.
-
Quantification: Stain the gel and quantify the amount of decatenated DNA. The IC50 value is the concentration of the inhibitor required to reduce the decatenation activity by 50%.[9]
DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the covalent enzyme-DNA cleavage complex, leading to an increase in linear DNA.
Experimental Protocol:
-
Reaction Components: Combine supercoiled plasmid DNA, 10x cleavage assay buffer, and the test compound in a microcentrifuge tube.
-
Enzyme Incubation: Add topoisomerase II enzyme and incubate at 37°C to allow for the formation of cleavage complexes.
-
Complex Trapping: Add SDS to trap the covalent enzyme-DNA complexes.
-
Protein Digestion: Treat with proteinase K to digest the protein component of the complex, leaving the cleaved DNA.
-
Analysis by Gel Electrophoresis: Run the samples on a 1% agarose gel. The conversion of supercoiled plasmid DNA to linear DNA indicates topoisomerase II-mediated DNA cleavage.
-
Data Analysis: Quantify the amount of linear DNA to determine the extent of cleavage potentiation by the inhibitor.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of topoisomerase II inhibition, the experimental workflow of a decatenation assay, and the resulting signaling pathway.
Caption: Mechanism of Topoisomerase II Poisons.
Caption: DNA Decatenation Assay Workflow.
Caption: DNA Damage Response Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. inspiralis.com [inspiralis.com]
- 8. mdpi.com [mdpi.com]
- 9. Doxorubicin inhibits human DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human DNA topoisomerase II assay kits [profoldin.com]
In Vivo Validation of Olivacine's Antitumor Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor efficacy of Olivacine and its derivatives with alternative cancer therapeutics. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to support further research and development in this area.
Comparative Efficacy of this compound Derivatives
The antitumor activity of this compound derivatives, particularly S16020-2, has been extensively evaluated in various preclinical in vivo models, demonstrating significant efficacy, often superior to standard chemotherapeutic agents like Adriamycin (Doxorubicin).
Murine P388 Leukemia Model
In the intraperitoneally (i.p.) implanted P388 leukemia model, the this compound derivative S16020-2 has shown remarkable activity. An intermittent intravenous (i.v.) administration schedule of S16020-2 on days 1, 5, and 9 led to the cure of 60% of the treated mice.[1][2][3] Comparatively, S16020-2 exhibited a better therapeutic index than Adriamycin, with a value of ≥8 versus 2, respectively, indicating a more favorable safety and efficacy profile.[1][2][3]
| Treatment Group | Administration Route & Schedule | Key Efficacy Metric | Result |
| S16020-2 | i.v., Days 1, 5, 9 | Cure Rate | 60% of mice[1][2][3] |
| S16020-2 | i.v. | Therapeutic Index | ≥8[1][2][3] |
| Adriamycin | i.v. | Therapeutic Index | 2[1][2][3] |
Human Non-Small Cell Lung Carcinoma (NCI-H460) Xenograft Model
In nude mice bearing NCI-H460 human non-small cell lung carcinoma xenografts, S16020-2 demonstrated superior antitumor activity compared to Adriamycin. On day 21 of the study, the treatment with S16020-2 resulted in a T/C (Treated/Control) ratio of 20%, while Adriamycin treatment yielded a T/C ratio of 43%.[1][2][4][5][6] A lower T/C value indicates greater tumor growth inhibition.
| Treatment Group | Efficacy Metric (Day 21) | Result |
| S16020-2 | T/C Ratio | 20%[1][2][4][5][6] |
| Adriamycin | T/C Ratio | 43%[1][2][4][5][6] |
Human Breast Cancer (MCF7) Xenograft Model
When evaluated in the MCF7 human breast cancer xenograft model, S16020-2 was found to be active but less potent than Adriamycin. On day 21, the T/C ratio for S16020-2 was 23%, whereas for Adriamycin it was 9%.[1][2][4][5]
| Treatment Group | Efficacy Metric (Day 21) | Result |
| S16020-2 | T/C Ratio | 23%[1][2][4][5] |
| Adriamycin | T/C Ratio | 9%[1][2][4][5] |
Experimental Protocols
In Vivo Murine P388 Leukemia Study
-
Animal Model: DBA/2 mice.
-
Tumor Inoculation: Intraperitoneal (i.p.) injection of 1 x 10^6 P388 leukemia cells.
-
Treatment Groups:
-
Vehicle Control
-
S16020-2
-
Adriamycin
-
-
Drug Administration:
-
S16020-2 is administered intravenously (i.v.) on days 1, 5, and 9 post-tumor inoculation.
-
Adriamycin is administered intravenously (i.v.) according to a standard protocol.
-
-
Efficacy Evaluation:
-
The primary endpoint is the increase in lifespan (ILS), calculated as: [(Median survival time of treated group / Median survival time of control group) - 1] x 100%.
-
The therapeutic index is calculated as the ratio of the maximum tolerated dose to the minimum effective dose.
-
Cure is defined as the percentage of mice surviving for a predefined period (e.g., 60 days).
-
In Vivo Human Tumor Xenograft Studies (NCI-H460 and MCF7)
-
Animal Model: Athymic nude mice.
-
Tumor Inoculation: Subcutaneous (s.c.) injection of human tumor cells (5 x 10^6 NCI-H460 cells or 1 x 10^7 MCF7 cells) into the flank of the mice. For MCF7 xenografts, estrogen supplementation is required.
-
Treatment Groups:
-
Vehicle Control
-
S16020-2
-
Adriamycin
-
-
Drug Administration: Intravenous (i.v.) administration of the compounds, typically starting when tumors reach a palpable size. The specific dosing and schedule are as per the study design that yielded the reported T/C values.
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
The primary efficacy endpoint is the T/C ratio, calculated as: (Median tumor volume of the treated group / Median tumor volume of the control group) x 100%.
-
Signaling Pathways and Mechanism of Action
The antitumor effect of this compound and its derivatives is primarily attributed to their interaction with DNA and the inhibition of topoisomerase II, leading to the induction of apoptosis.
Topoisomerase II Inhibition
This compound acts as a topoisomerase II poison. It intercalates into the DNA and stabilizes the covalent complex formed between topoisomerase II and DNA during the DNA replication and transcription processes. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.
References
Olivacine's Double-Edged Sword: A Comparative Analysis of its Toxicity on Normal Versus Cancer Cells
For researchers, scientists, and drug development professionals, understanding the therapeutic index of a potential anticancer agent is paramount. This guide provides a comprehensive comparison of the toxicity of Olivacine, a naturally occurring alkaloid, on normal versus cancerous cells, supported by experimental data and detailed methodologies.
This compound, a pyridocarbazole alkaloid isolated from the bark of Aspidosperma olivaceum, has demonstrated significant antitumor activity.[1] Its mechanism of action is multifaceted, primarily involving DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] Furthermore, this compound and its derivatives have been shown to interact with the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis.[2][3] This guide delves into the cytotoxic profiles of this compound and its derivatives, presenting a clear picture of their differential effects on malignant and non-malignant cells.
Quantitative Analysis of Cytotoxicity
The selective toxicity of a chemotherapeutic agent against cancer cells, while sparing normal cells, is the hallmark of an effective drug. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values of this compound and its derivatives against various cancer cell lines and the normal human dermal fibroblast (NHDF) cell line.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| This compound | LoVo (colorectal carcinoma) | 12 - 26 | NHDF | Less cytotoxic than ellipticine | [4] |
| This compound | LoVo/DX (doxorubicin-resistant) | Effective | NHDF | Less cytotoxic than ellipticine | [4] |
| This compound | A549 (non-small cell lung cancer) | Visibly affected at low concentrations | NHDF | Less affected | [5] |
| This compound | CCRF/CEM (acute lymphoblastic leukemia) | 5.86 ± 1.44 | NHDF | Less cytotoxic than ellipticine | [4] |
| This compound | MCF-7 (breast cancer) | 12 - 26 | NHDF | Less cytotoxic than ellipticine | [4] |
| This compound Derivative 1 | LoVo | Lower than ellipticine | NHDF | Higher than ellipticine | [1] |
| This compound Derivative 2 | LoVo | Lower than ellipticine | NHDF | Higher than ellipticine | [1] |
| This compound Derivative 3 | LoVo | Lower than ellipticine | NHDF | Higher than ellipticine | [1] |
| This compound Derivative 4 | LoVo | Lower than ellipticine | NHDF | Higher than ellipticine | [1] |
| S16020-2 (this compound derivative) | 20 non-MDR cancer cell lines (mean) | ~0.028 | - | - | [6] |
Key Observation: Studies consistently demonstrate that this compound and its derivatives exhibit a degree of selective toxicity towards cancer cells. For instance, new this compound derivatives showed higher antineoplastic potential against colorectal carcinoma cell lines (LoVo and LoVo/DX) and lower toxicity towards normal human dermal fibroblasts (NHDF) when compared to the reference compound, ellipticine.[1] Another study highlighted that this compound was less cytotoxic to normal NHDF cells than its isomer ellipticine.[4]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cells (e.g., LoVo, LoVo/DX, NHDF) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then incubated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the drug concentration.[1][4]
Detection of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.
Protocol (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with this compound or its derivatives for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells is quantified.[7][8]
Cell Cycle Analysis
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing the impact of a compound on cell cycle progression.
Protocol:
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry.
-
Data Analysis: The distribution of cells in the different cell cycle phases is analyzed using appropriate software. An increased percentage of cells in the G0/G1 phase after treatment suggests a blockage of the transition to the S phase.[4][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's primary mechanisms of inducing cancer cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Olivomycin A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysosomal Exocytosis of this compound on the Way to Explain Drug Resistance in Cancer Cells | MDPI [mdpi.com]
A Comparative Guide to the Cross-Resistance Profiles of Olivacine and Ellipticine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of two structurally related anticancer agents, olivacine and ellipticine (B1684216). Both are plant-derived alkaloids that have demonstrated significant cytotoxic effects against a range of cancer cell lines. Understanding their comparative efficacy, particularly in the context of drug resistance, is crucial for the development of novel therapeutic strategies. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular mechanisms.
Comparative Cytotoxicity
This compound and its isomer, ellipticine, exhibit broad-spectrum anticancer activity. However, their efficacy can be influenced by pre-existing or acquired drug resistance mechanisms within cancer cells. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and ellipticine against various cancer cell lines, including a doxorubicin-resistant line, to highlight their potential for overcoming multidrug resistance.
| Cell Line | Drug | IC50 (µM) | Reference |
| LoVo (Colon Carcinoma, Doxorubicin-Sensitive) | This compound | Not explicitly stated | |
| Ellipticine | Not explicitly stated | ||
| LoVo/DX (Colon Carcinoma, Doxorubicin-Resistant) | This compound | 0.82 | [1] |
| Ellipticine | Slightly more potent than this compound | [1] | |
| Doxorubicin (B1662922) | Significantly less potent than this compound and ellipticine | [1] | |
| A549 (Lung Carcinoma) | This compound | Lower than normal cells | [1] |
| MCF-7 (Breast Adenocarcinoma) | This compound | 0.75 (GI50) | |
| Ellipticine | - | ||
| CCRF/CEM (Leukemia) | This compound | 0.81 (GI50) | |
| Ellipticine | - | ||
| NHDF (Normal Human Dermal Fibroblasts) | This compound | Less cytotoxic than ellipticine | [1][2] |
| Ellipticine | More cytotoxic than this compound | [1][2] |
Key Observations:
-
Both this compound and ellipticine demonstrate significant cytotoxicity against the doxorubicin-resistant LoVo/DX cell line, suggesting they may be effective in overcoming P-glycoprotein-mediated multidrug resistance.[1]
-
This compound has been observed to be approximately three times more cytotoxic than doxorubicin in the LoVo/DX model.[1]
-
While ellipticine is generally more cytotoxic to cancer cells than this compound, it also exhibits greater toxicity towards normal human dermal fibroblasts (NHDF).[1][2]
-
Some derivatives of this compound have shown greater antitumor activity than both doxorubicin and ellipticine, with lower toxicity profiles.[2]
Mechanisms of Action and Resistance
The primary mechanisms of action for both this compound and ellipticine involve the disruption of DNA replication and the induction of apoptosis. However, cancer cells can develop resistance to these compounds through various strategies.
Topoisomerase II Inhibition and DNA Intercalation
Both this compound and ellipticine are known to be potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3] They also act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This dual action leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and the initiation of apoptosis.[2]
dot
Caption: Mechanism of Topoisomerase II inhibition by this compound and ellipticine.
p53 Signaling Pathway Activation
Both compounds have been shown to increase the expression of the p53 tumor suppressor protein.[1] Activated p53 can halt the cell cycle, typically at the G0/G1 phase, to allow for DNA repair.[1] If the damage is too severe, p53 triggers apoptosis. Studies have indicated that some this compound derivatives may have a stronger effect on p53 protein levels than ellipticine.[2]
dot
Caption: p53 signaling pathway activation by this compound and ellipticine.
Lysosomal Exocytosis: A Novel Resistance Mechanism
A key mechanism of resistance to this compound and ellipticine involves their sequestration within lysosomes. As weak bases, these compounds can become protonated and trapped within the acidic environment of lysosomes. This sequestration reduces the effective concentration of the drug at its intracellular targets.[4]
Furthermore, cancer cells can expel these drug-laden lysosomes through a process called lysosomal exocytosis.[1] This active transport mechanism effectively pumps the drug out of the cell, contributing to multidrug resistance.[4]
dot
Caption: Lysosomal exocytosis as a drug resistance mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and ellipticine on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and Ellipticine stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]
-
Drug Treatment: Prepare serial dilutions of this compound and ellipticine in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[5]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[5]
Topoisomerase II Decatenation Assay
This assay is used to determine the inhibitory effect of this compound and ellipticine on the decatenating activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) substrate
-
10x Topo II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)
-
ATP solution
-
Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide
-
UV transilluminator
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 10x assay buffer, ATP, and kDNA substrate.
-
Inhibitor Addition: Add the desired concentrations of this compound or ellipticine to the reaction tubes. Include a no-drug control.
-
Enzyme Addition: Add human topoisomerase II to all tubes except the negative control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[7]
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.[8]
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.[8]
-
Visualization: Run the gel and visualize the DNA bands under a UV transilluminator. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is indicated by a decrease in the amount of decatenated product.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lysosomal accumulation of anticancer drugs triggers lysosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. inspiralis.com [inspiralis.com]
- 8. topogen.com [topogen.com]
A Comparative Guide to Olivacine and Its Derivatives in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of olivacine and its derivatives based on available preclinical and clinical data. While a formal meta-analysis of clinical trials is not feasible due to the limited public availability of trial data, this document synthesizes findings from various in vitro and in vivo studies to offer insights into their therapeutic potential and mechanisms of action.
This compound, a pyridocarbazole alkaloid, and its derivatives have demonstrated notable antiproliferative effects across a range of cancer cell lines.[1][2][3][4] Their primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase II, similar to the related compound ellipticine.[2][5] Furthermore, some derivatives have been shown to interact with the p53 tumor suppressor protein, suggesting a multi-faceted approach to inducing cancer cell death.[1][6][7]
Comparative Efficacy of this compound and Derivatives
The cytotoxic activity of this compound and its derivatives has been evaluated in numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from various studies, providing a quantitative comparison of their potency.
Table 1: IC50 Values (µM) of this compound and Derivatives in Various Cancer Cell Lines
| Compound/Derivative | L1210 (Murine Leukemia) | A549 (Non-small-cell lung) | MCF-7 (Breast cancer) | LoVo (Colorectal) | CCRF/CEM (Leukemia) | Notes |
| This compound | 2.03 | - | 4.5 | 12-26 | 12-26 | Activity is generally weaker than ellipticine.[1] |
| 9-hydroxythis compound | 0.06 | - | - | - | - | Hydroxylation at the C-9 position increases activity.[1] |
| S16020 | 0.0041 | 0.030 | 0.075 | - | - | A highly potent derivative that entered clinical trials.[1] |
| S30972-1 | 0.019 | - | - | - | - | A derivative of S16020 with potentially higher in vivo efficacy and lower toxicity.[8] |
| Compound 28 | - | 4.74 (normoxic), 0.57 (hypoxic) | 5.96 (normoxic), 0.69 (hypoxic) | - | - | Shows significantly greater activity in hypoxic conditions.[1] |
| Compound 29 | - | 30.5 (normoxic), 0.65 (hypoxic) | 11.25 (normoxic), 0.81 (hypoxic) | - | - | Also demonstrates hypoxia-selective cytotoxicity.[1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Clinical Trial Landscape
One of the most studied this compound derivatives, S16020 , advanced to Phase I and II clinical trials.[9][10] In a Phase II study involving patients with recurrent head and neck cancer, the average survival time for patients treated with S16020 was slightly longer than for those treated with methotrexate. However, the trial was discontinued (B1498344) due to adverse side effects, including facial and tumor swelling and an erythematous rash, which prevented its progression to further clinical phases.[1] Another derivative, S30972-1, has shown promising preclinical results with higher in vivo efficiency and lower toxicity compared to S16020, though its clinical trial status is less clear from the available literature.[8]
Mechanisms of Action: Signaling Pathways
The anticancer effects of this compound and its derivatives are primarily attributed to two key mechanisms: DNA intercalation and inhibition of topoisomerase II, and modulation of the p53 signaling pathway.
DNA Intercalation and Topoisomerase II Inhibition
This compound derivatives bind to the DNA double helix, causing it to unwind. This intercalation stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and transcription. By inhibiting topoisomerase II, these compounds lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][9]
Interaction with the p53 Signaling Pathway
Several this compound derivatives have been shown to influence the p53 protein, a critical tumor suppressor.[1] In cancer cells with mutated p53, some derivatives can restore its suppressor function.[6] This leads to the transcription of genes involved in cell cycle arrest and apoptosis. Studies have indicated that this compound derivatives can have a stronger effect on p53 levels than ellipticine.[1][6][7]
Experimental Protocols
The following are summaries of common experimental protocols used to evaluate the efficacy of this compound and its derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 555 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Rhodamine 123 Accumulation Assay for P-glycoprotein Inhibition
This assay is used to determine if a compound can inhibit the P-glycoprotein (P-gp) efflux pump, which is a mechanism of multidrug resistance.
Workflow:
-
Cell Incubation: Incubate cells with the test compounds for 24 hours.
-
Rhodamine 123 Addition: Add Rhodamine 123 (a P-gp substrate) and incubate for 60 minutes.
-
Cell Lysis: Remove the supernatant and lyse the cells to release the intracellular fluorescent substrate.
-
Fluorescence Measurement: Measure the fluorescence to determine the amount of accumulated Rhodamine 123. Increased fluorescence indicates P-gp inhibition.
Conclusion
This compound and its derivatives represent a promising class of anticancer compounds with potent cytotoxic effects demonstrated in a variety of cancer cell lines. Their mechanisms of action, primarily through DNA intercalation, topoisomerase II inhibition, and modulation of the p53 pathway, offer multiple avenues for therapeutic intervention. While the clinical development of the lead derivative, S16020, was halted due to adverse effects, ongoing research into new analogs with improved toxicity profiles and enhanced efficacy, particularly in hypoxic environments, suggests that the therapeutic potential of this compound-based compounds is yet to be fully realized. Further preclinical and well-designed clinical studies are warranted to explore the full capabilities of this intriguing class of molecules.
References
- 1. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive this compound Derivatives-Potential Application in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Interactions of Selected this compound Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of new this compound derivatives on p53 protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo pharmacological characterizations of the antitumor properties of two new this compound derivatives, S16020-2 and S30972-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S16020-2, a new highly cytotoxic antitumor this compound derivative: DNA interaction and DNA topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Benchmarking Olivacine: A Comparative Guide to Novel Topoisomerase II Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established topoisomerase II inhibitor, Olivacine, and its derivatives against a landscape of novel inhibitors. The objective is to offer a clear, data-driven perspective for researchers and drug development professionals engaged in the discovery and evaluation of next-generation anticancer therapeutics targeting topoisomerase II. While direct head-to-head studies are limited, this guide synthesizes available data to facilitate informed decision-making.
Mechanism of Action: The Topoisomerase IIalpha Poisoning Pathway
Topoisomerase IIα (Topo IIα) is a critical enzyme in cell division, responsible for resolving DNA topological problems such as supercoils and catenanes. It functions by creating transient double-strand breaks (DSBs), allowing for the passage of another DNA segment, and then religating the breaks. This compound and many other topoisomerase II inhibitors act as "poisons" by stabilizing the transient "cleavage complex," which consists of Topo IIα covalently bound to the 5'-ends of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent DSBs. These unresolved DSBs trigger cell cycle arrest, primarily at the G2/M phase, and ultimately induce apoptosis, or programmed cell death.
Safety Operating Guide
Essential Guide to the Proper Disposal of Olivacine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of olivacine, a cytotoxic compound with noted anticancer properties. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
This compound and its derivatives have demonstrated significant biological activity, including cytotoxic effects on various cell lines.[1][2][3][4][5] Due to its potential to be genotoxic, mutagenic, or teratogenic, all this compound waste must be treated as hazardous cytotoxic waste.[6] Proper disposal is not merely a regulatory requirement but a critical component of a comprehensive laboratory safety program.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound waste should be conducted in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation or skin contact.
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
All materials that have come into contact with this compound must be segregated as cytotoxic waste at the point of generation.
-
This includes unused this compound, contaminated labware (e.g., vials, pipette tips, syringes), and contaminated PPE (e.g., gloves, gowns).[6][7]
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Containerization:
-
Solid Waste: Place all contaminated solid materials, such as gloves, absorbent pads, and empty vials, into a designated, leak-proof, and puncture-resistant container clearly labeled for cytotoxic waste.[6][7] These containers are often color-coded, typically with purple or yellow lids, to signify cytotoxic hazards.[7][8]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, shatter-resistant, and securely sealed container. This container must also be clearly labeled as "Hazardous Waste," "Cytotoxic," and with the full chemical name "this compound."
-
Sharps Waste: Any sharps, such as needles or scalpels, contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[6][7]
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" and "Cytotoxic Waste"
-
The chemical name: "this compound"
-
The primary hazard(s) (e.g., Toxic, Cytotoxic)
-
The date of waste accumulation
-
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration.[7][8]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste by a licensed hazardous waste management contractor.
-
Never dispose of this compound or its waste down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Cytotoxic, Hazardous | [6][8] |
| Disposal Method | High-Temperature Incineration | [7][8] |
| PPE Requirement | Lab coat, safety goggles, chemical-resistant gloves | [6] |
| Waste Container Type | Leak-proof, puncture-resistant, clearly labeled for cytotoxic waste | [6][7] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound for disposal are available in standard laboratory guidelines. The recommended and required procedure is the collection and disposal of all this compound-contaminated materials as cytotoxic waste via a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. Bioactive this compound Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of New this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UBC [riskmanagement.sites.olt.ubc.ca]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
